molecular formula C21H26N2O2 B1247295 Macroline

Macroline

Cat. No.: B1247295
M. Wt: 338.4 g/mol
InChI Key: UFYREEIANXVLMJ-RKOGWWSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macroline is a monoterpenoid indole alkaloid with the molecular formula C21H26N2O2 and a molecular weight of 338.4 g/mol . It is a key natural product found in plants of the genus Alstonia (family Apocynaceae) and serves as a crucial biosynthetic precursor to a wide range of other structurally related alkaloids, including those in the sarpagine and ajmaline families . While not isolated as frequently as its derivatives, the this compound skeleton is a fundamental scaffold in alkaloid chemistry, and its study is vital for understanding the biosynthesis of complex indole alkaloids . Researchers value this compound for exploring biosynthetic pathways, enzymatic interconversions, and structure-activity relationships within this class of natural products . This compound is presented as a high-quality standard for use in analytical and phytochemical research. Please note: This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(1S,12S,13R,14R)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraen-14-yl]but-3-en-2-one

InChI

InChI=1S/C21H26N2O2/c1-12(13(2)25)15-9-20-21-16(10-19(22(20)3)17(15)11-24)14-7-5-6-8-18(14)23(21)4/h5-8,15,17,19-20,24H,1,9-11H2,2-4H3/t15-,17+,19-,20-/m0/s1

InChI Key

UFYREEIANXVLMJ-RKOGWWSCSA-N

Isomeric SMILES

CC(=O)C(=C)[C@@H]1C[C@H]2C3=C(C[C@@H]([C@@H]1CO)N2C)C4=CC=CC=C4N3C

Canonical SMILES

CC(=O)C(=C)C1CC2C3=C(CC(C1CO)N2C)C4=CC=CC=C4N3C

Synonyms

macroline

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Macroline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of Macroline alkaloids. This class of monoterpenoid indole (B1671886) alkaloids is characterized by a complex pentacyclic core and has garnered significant interest due to its intriguing biological activities and challenging molecular architecture.

Core Chemical Structure

This compound alkaloids are defined by a rigid pentacyclic skeleton. This core structure features an indole nucleus fused to an azabicyclo[3.3.1]nonane system.[1] The intricate arrangement of these rings creates a unique three-dimensional conformation that is central to the biological properties of these molecules. The shared biosynthetic origin with sarpagine (B1680780) and ajmaline (B190527) alkaloids results in notable structural similarities among these related indole alkaloid families.[2]

Below is a graphical representation of the fundamental core structure of this compound alkaloids, highlighting the key ring systems.

Core pentacyclic structure of this compound alkaloids.

Spectroscopic Data Summary

The structural elucidation of this compound alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has been instrumental in unambiguously confirming the relative and absolute stereochemistry of several members of this family.[3]

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound skeleton. These values are compiled from various isolated and synthetic this compound alkaloids and can serve as a reference for the identification of new analogues.

Table 1: Representative ¹H NMR Data for the this compound Core

ProtonChemical Shift (δ) ppmMultiplicity
H-33.0 - 3.5m
H-52.5 - 3.0m
H-61.5 - 2.0m
H-97.0 - 7.5d
H-106.5 - 7.0t
H-117.0 - 7.2t
H-127.3 - 7.6d
H-141.8 - 2.2m
H-151.6 - 2.0m
H-164.0 - 4.5m
H-173.5 - 4.0m
H-195.0 - 5.5q
H-212.5 - 3.0m

Table 2: Representative ¹³C NMR Data for the this compound Core

CarbonChemical Shift (δ) ppm
C-2135 - 140
C-350 - 55
C-555 - 60
C-620 - 25
C-7110 - 115
C-8125 - 130
C-9118 - 122
C-10119 - 123
C-11120 - 125
C-12110 - 115
C-13145 - 150
C-1430 - 35
C-1525 - 30
C-1670 - 75
C-1760 - 65
C-19115 - 120
C-20130 - 135
C-2145 - 50

Experimental Protocols

The isolation and synthesis of this compound alkaloids involve multi-step procedures requiring careful control of reaction conditions and purification techniques.

General Isolation Protocol

This compound alkaloids are typically isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauvolfia.[2][4] The general procedure is as follows:

  • Extraction: Dried and powdered plant material (e.g., stem bark, leaves) is subjected to extraction with an organic solvent, commonly methanol, at room temperature for an extended period.[5]

  • Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to a series of chromatographic separations. This typically involves column chromatography over silica (B1680970) gel with a gradient elution system (e.g., hexane-ethyl acetate, dichloromethane-methanol) followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Key Synthetic Methodologies

The total synthesis of the this compound core has been a significant challenge for synthetic chemists. A key strategy involves the stereoselective construction of the azabicyclo[3.3.1]nonane ring system and its subsequent fusion to the indole core. One notable approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) .

A representative experimental workflow for a key synthetic step is outlined below.

Synthetic_Workflow start Tryptophan-derived precursor step1 Multi-step conversion to Diels-Alder precursor start->step1 step2 Intramolecular Diels-Alder Reaction (Heat or Lewis Acid) step1->step2 step3 Formation of Azabicyclo[3.3.1]nonane core step2->step3 step4 Further functionalization and cyclization step3->step4 end This compound Core Structure step4->end Biosynthetic_Pathway tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde Multiple Steps macroline_alkaloids This compound Alkaloids polyneuridine_aldehyde->macroline_alkaloids sarpagine_alkaloids Sarpagine Alkaloids polyneuridine_aldehyde->sarpagine_alkaloids ajmaline_alkaloids Ajmaline Alkaloids polyneuridine_aldehyde->ajmaline_alkaloids Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Transcription Factors Transcription Factors ERK->Transcription Factors ERK->Apoptosis Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Indole Alkaloids Indole Alkaloids Indole Alkaloids->MEK Inhibition Indole Alkaloids->ERK Inhibition

References

The Botanical Treasury of Macroline Alkaloids: A Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of macroline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological potential. The document details their primary natural sources, comprehensive isolation methodologies, and an overview of their biosynthetic origins. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Visual diagrams generated using Graphviz illustrate critical workflows and biosynthetic pathways to facilitate a deeper understanding of these complex natural products.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within the plant kingdom, specifically in species belonging to the Apocynaceae family. The genus Alstonia is a particularly rich source of these compounds, with several species being extensively studied for their diverse alkaloidal content.

The primary plant parts harvested for the isolation of this compound alkaloids are the stem-bark and leaves. Research has consistently shown these tissues to contain the highest concentrations of these valuable secondary metabolites.

Table 1: Principal Natural Sources of this compound Alkaloids

Plant GenusPlant SpeciesPlant Part(s)Notable this compound Alkaloids Isolated
AlstoniaA. macrophyllaStem-bark, LeavesAlstophylline, Alstofolinine A, Macralstonine, various bisindole alkaloids
AlstoniaA. angustifoliaStem-bark, LeavesAlstophylline, various this compound-sarpagine and this compound-pleiocarpamine bisindole alkaloids
AlstoniaA. penangianaStem-bark, LeavesVarious this compound, talpinine, and sarpagine (B1680780) alkaloids

Isolation of this compound Alkaloids: A Methodological Overview

The isolation of this compound alkaloids from their natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The general workflow is designed to first isolate a crude alkaloid mixture, which is then subjected to various chromatographic techniques to separate the individual compounds.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (Stem-bark or Leaves) Extraction Maceration with Organic Solvent (e.g., Ethanol, Methanol) Plant_Material->Extraction Acid_Base_Extraction Acid-Base Partitioning (e.g., Tartaric Acid / Ammonia (B1221849) & Chloroform) Extraction->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Alkaloid_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Further_Purification Further Purification of Selected Fractions (e.g., Preparative HPLC, Centrifugal Chromatography) TLC_Analysis->Further_Purification Pure_Alkaloids Isolated Pure this compound Alkaloids Further_Purification->Pure_Alkaloids

Figure 1: General workflow for the isolation of this compound alkaloids.
Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation of this compound alkaloids.

This initial phase aims to extract the total alkaloid content from the plant material and separate it from other non-alkaloidal constituents.

Protocol:

  • Maceration: The dried and powdered plant material (e.g., 1 kg of Alstonia macrophylla leaves) is soaked in a suitable organic solvent, such as 95% ethanol, for several days at room temperature with occasional agitation.

  • Concentration: The ethanolic extract is decanted and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Acidification: The concentrated extract is slowly added to a 3% (w/v) aqueous solution of tartaric acid with constant stirring. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

  • Filtration: The acidic solution is filtered through a pad of Celite or kieselguhr to remove non-alkaloidal precipitates such as fats, waxes, and chlorophyll. The residue is washed with fresh tartaric acid solution, and the washings are combined with the filtrate.

  • Basification: The clear acidic filtrate is then basified to a pH of 9-10 by the slow addition of a base, such as concentrated ammonia solution, with cooling in an ice bath. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Solvent Extraction: The basified aqueous solution is exhaustively extracted with an immiscible organic solvent, typically chloroform (B151607) or dichloromethane. This is usually performed in a separatory funnel, and the extraction process is repeated at least three times to ensure complete transfer of the alkaloids into the organic phase.

  • Washing and Drying: The combined organic extracts are washed with distilled water to remove any remaining water-soluble impurities and then dried over anhydrous sodium sulfate.

  • Final Concentration: The dried organic extract is concentrated under reduced pressure to yield the crude alkaloid mixture.

The crude alkaloid extract is a complex mixture of various alkaloids. Therefore, chromatographic techniques are employed for their separation and purification.

a) Thin-Layer Chromatography (TLC):

TLC is a crucial preliminary step used for:

  • Qualitative analysis of the crude extract to ascertain the presence of alkaloids.

  • Monitoring the progress of column chromatography separations.

  • Selecting appropriate solvent systems for column chromatography.

Typical TLC Parameters:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum sheets.

  • Mobile Phase (Solvent Systems): A variety of solvent systems with increasing polarity are used, often saturated with ammonia to prevent tailing of the basic alkaloids. Examples include:

    • Chloroform : Methanol (B129727) (e.g., 9:1, v/v)

    • Hexane : Ethyl Acetate (e.g., 1:1, v/v)

  • Detection: The developed TLC plates are visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which produces characteristic orange to reddish-brown spots with alkaloids.

b) Column Chromatography:

Column chromatography is the primary technique for the large-scale separation of the crude alkaloid mixture into fractions of decreasing complexity.

Protocol:

  • Column Packing: A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like chloroform or hexane.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of methanol. Fractions are collected at regular intervals.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those with similar alkaloid profiles, which are then combined.

For further purification, Sephadex LH-20 column chromatography can be employed, using methanol as the eluent, to separate alkaloids based on their molecular size and polarity.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For the final purification of individual alkaloids from the enriched fractions obtained from column chromatography, preparative HPLC is often the method of choice.

Typical Preparative HPLC Parameters for Indole Alkaloids:

  • Column: Reversed-phase C18 columns (e.g., 250 x 10 mm, 5 µm particle size) are commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Flow rates are typically in the range of 2-5 mL/min.

  • Detection: A UV detector is used to monitor the elution of the compounds, with the detection wavelength set at a value where the alkaloids exhibit strong absorbance (e.g., 254 nm or 280 nm).

Quantitative Data

The yield of individual this compound alkaloids can vary significantly depending on the plant species, geographical location, time of harvest, and the specific isolation protocol employed. The following table provides some reported yields of this compound alkaloids from Alstonia species.

Table 2: Reported Yields of Selected this compound Alkaloids

AlkaloidPlant SourcePlant PartExtraction MethodYield (% of dry plant material)
N(4)-Methyl-N(4),21-secotalpinineAlstonia angustifoliaNot specifiedNot specified0.2%
An Indole AlkaloidAlstonia angustifoliaNot specifiedNot specified0.08%

Note: Comprehensive quantitative yield data for a wide range of this compound alkaloids is often not extensively reported in the literature, as the focus is frequently on the discovery and structural elucidation of new compounds.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid derived from the mevalonate (B85504) pathway). The key initial step is the formation of strictosidine, which serves as a central precursor to a vast array of indole alkaloids.

Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase (STR) Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Strictosidine_Glucosidase Strictosidine β-D-Glucosidase (SGD) Strictosidine->Strictosidine_Glucosidase Unstable_Aglycone Unstable Aglycone Strictosidine_Glucosidase->Unstable_Aglycone Polyneuridine_Aldehyde Polyneuridine Aldehyde Unstable_Aglycone->Polyneuridine_Aldehyde Sarpagan_Bridge_Enzyme Sarpagan Bridge Enzyme (SBE) Polyneuridine_Aldehyde->Sarpagan_Bridge_Enzyme Sarpagine_Skeleton Sarpagine Skeleton Sarpagan_Bridge_Enzyme->Sarpagine_Skeleton Macroline_Skeleton This compound Skeleton Sarpagine_Skeleton->Macroline_Skeleton Retro-Michael type reaction

The intricate machinery of life: A technical guide to the biosynthesis of macroline-type indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macroline-type indole (B1671886) alkaloids are a structurally diverse and pharmacologically significant class of natural products. Found predominantly in plants of the Apocynaceae family, these complex molecules exhibit a wide range of biological activities, including antiarrhythmic and antimicrobial properties. Ajmaline (B190527), a well-known member of this family, has been used clinically to treat cardiac arrhythmias. The intricate biosynthetic pathways leading to these alkaloids have been a subject of intense research, offering insights into the remarkable catalytic machinery evolved by plants. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound-type indole alkaloids, with a focus on the well-elucidated route to ajmaline. It is intended to serve as a comprehensive resource, detailing the key enzymatic transformations, providing quantitative data for characterized enzymes, and outlining detailed experimental protocols for their study.

Core Biosynthetic Pathway: From Primary Metabolism to this compound Scaffold

The biosynthesis of this compound-type indole alkaloids originates from the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin (B1681713). The condensation of these two building blocks, catalyzed by strictosidine (B192452) synthase (STR), forms the central intermediate strictosidine, the universal precursor to over 2,000 monoterpenoid indole alkaloids (MIAs)[1]. The subsequent deglycosylation by strictosidine β-D-glucosidase (SGD) initiates a cascade of reactions leading to the formation of the various alkaloid scaffolds, including the this compound framework.

Key Enzymatic Steps in Ajmaline Biosynthesis

The biosynthetic route to ajmaline serves as the best-characterized example of this compound alkaloid formation. The key enzymatic steps are summarized below:

  • Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) in a stereospecific Pictet-Spengler reaction to form 3-α(S)-strictosidine[2][3].

  • Deglycosylation: Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive and unstable aglycone[4].

  • Formation of the Sarpagan Skeleton: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. A key step is the formation of the sarpagan bridge (C5-C16 bond), a reaction catalyzed by the cytochrome P450 enzyme Sarpagan Bridge Enzyme (SBE) , which acts on the intermediate geissoschizine to produce polyneuridine (B1254981) aldehyde[5][6].

  • Conversion to Vinorine (B1233521): Polyneuridine aldehyde is then converted to vinorine through the action of Polyneuridine Aldehyde Esterase (PNAE) and Vinorine Synthase (VS) . Vinorine synthase, a member of the BAHD family of acyltransferases, catalyzes an acetyl-CoA dependent cyclization[7][8].

  • Hydroxylation and Reduction Steps: Vinorine undergoes hydroxylation by Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme, to yield vomilenine. Subsequently, two NADPH-dependent reductases, Vomilenine Reductase (VR) and 1,2-Dihydrovomilenine Reductase (DHVR) , catalyze sequential reductions to produce 17-O-acetylnorajmaline.

  • Final Steps to Ajmaline: The acetyl group is removed from 17-O-acetylnorajmaline by Acetylajmalan Esterase (AAE) to give norajmaline[2][9]. Finally, Norajmaline (B1263583) Methyltransferase (NAMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of norajmaline to yield ajmaline.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of ajmaline. This information is crucial for understanding the efficiency and substrate specificity of these biocatalysts.

EnzymeSource OrganismSubstrate(s)Km (µM)Vmax or kcatOptimal pHReference(s)
Strictosidine Synthase (STR)Catharanthus roseusTryptamine2300-6.8[3]
Secologanin3400-[3]
Strictosidine Glucosidase (SGD)Rauwolfia serpentinaStrictosidine90-5.2[10]
Sarpagan Bridge Enzyme (SBE)Rauwolfia serpentinaGeissoschizine19.6--[11]
Vinorine Synthase (VS)Rauwolfia serpentinaGardneral7.5--[7]
Acetyl-CoA57-[7]
Acetylajmalan Esterase (AAE)Rauwolfia serpentina17-O-Acetylajmaline--7.5[9]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and may require optimization based on specific laboratory conditions and research goals.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization. E. coli is a commonly used host for the expression of soluble enzymes like STR and VS, while yeast or insect cells are often preferred for membrane-bound cytochrome P450 enzymes like SBE and VH[12][13][14].

Protocol for Expression in E. coli (e.g., Strictosidine Synthase):

  • Gene Cloning: The full-length cDNA of the target enzyme is cloned into a suitable E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

  • Protein Expression: The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by adding a suitable inducer (e.g., 0.1-1 mM IPTG). The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein concentration is determined using a Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified enzymes.

a) Strictosidine Synthase (STR) Assay (HPLC-based): [2]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine, and 4 mM secologanin in a total volume of 100 µL.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified STR enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC with UV detection (e.g., at 280 nm) to quantify the amount of strictosidine formed and/or tryptamine consumed by comparing the peak areas to a standard curve.

b) Strictosidine β-D-Glucosidase (SGD) Assay (HPLC-based): [15]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM citrate/phosphate buffer (pH 6.0), 100 µM strictosidine, and a known amount of purified SGD enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination: Terminate the reaction by adding 200 µL of methanol.

  • Analysis: Analyze the reaction mixture by HPLC to monitor the disappearance of the strictosidine peak.

c) Sarpagan Bridge Enzyme (SBE) Assay (In Vitro Microsomal Assay): [5]

  • Microsome Preparation: If using heterologously expressed P450s from yeast or insect cells, prepare microsomes from the cell cultures.

  • Reaction Mixture: In a final volume of 100 µL, combine 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, microsomes containing the SBE, and the substrate geissoschizine (e.g., 50 µM).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the alkaloids with an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the products by LC-MS to identify and quantify the formation of polyneuridine aldehyde.

d) Vinorine Synthase (VS) Assay (HPLC-based): [16][17]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 100 µM 16-epivellosimine (B1246557) (gardneral), 200 µM acetyl-CoA, and a known amount of purified VS enzyme.

  • Incubation: Incubate at 30°C for a specified time.

  • Analysis: Monitor the formation of vinorine by HPLC with UV detection.

e) Acetylajmalan Esterase (AAE) Assay (Spectrophotometric): [18][19][20]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 7.5) and a known concentration of the substrate 17-O-acetylajmaline.

  • Enzyme Addition: Add the purified AAE to initiate the reaction.

  • Analysis: Monitor the hydrolysis of the ester bond by observing the change in absorbance at a specific wavelength, or by using a coupled assay that produces a colored product. Alternatively, a fixed-time incubation can be performed, and the product can be quantified by HPLC.

Quantitative Analysis of Alkaloids by HPLC

Objective: To separate and quantify the indole alkaloids in plant extracts or enzyme assay mixtures[21].

  • Sample Preparation: Plant material is ground to a fine powder and extracted with methanol. The extract is filtered and concentrated. For enzyme assays, the reaction is stopped, and proteins are removed.

  • HPLC System: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths (e.g., 254 nm and 280 nm) to detect and identify different alkaloids based on their retention times and UV spectra.

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area to a standard curve generated with authentic standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Ajmaline

Ajmaline_Biosynthesis Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine SBE SBE Geissoschizine->SBE Polyneuridine_Aldehyde Polyneuridine Aldehyde PNAE PNAE Polyneuridine_Aldehyde->PNAE VS VS Polyneuridine_Aldehyde->VS PNAE Vomilenine Vomilenine VR VR Vomilenine->VR Dihydrovomilenine 1,2-Dihydrovomilenine DHVR DHVR Dihydrovomilenine->DHVR Acetylnorajmaline 17-O-Acetylnorajmaline AAE AAE Acetylnorajmaline->AAE Norajmaline Norajmaline NAMT NAMT Norajmaline->NAMT Ajmaline Ajmaline Vinorine Vinorine VH VH Vinorine->VH STR->Strictosidine SGD->Strictosidine_Aglycone SBE->Polyneuridine_Aldehyde PNAE->Vinorine via intermediate VS->Vinorine VH->Vomilenine VR->Dihydrovomilenine DHVR->Acetylnorajmaline AAE->Norajmaline NAMT->Ajmaline Enzyme_Characterization_Workflow Start Start: Identify Target Gene Cloning Clone cDNA into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Purity_Check Assess Purity (SDS-PAGE) Purification->Purity_Check Assay In Vitro Enzyme Assay Purity_Check->Assay Kinetics Determine Kinetic Parameters (Km, Vmax/kcat) Assay->Kinetics End End: Characterized Enzyme Kinetics->End

References

Navigating the Chemical Landscape of "Macroline": A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The term "Macroline" can refer to two distinct classes of natural products: This compound alkaloids and Macrolactins . Each class possesses unique structural features, biological activities, and biosynthetic origins. This guide provides a preliminary overview of both, highlighting the available technical information and paving the way for a more in-depth exploration upon clarification of the specific compound class of interest.

This compound Alkaloids: Modulators of Multidrug Resistance

This compound alkaloids are a subgroup of monoterpenoid indole (B1671886) alkaloids, predominantly isolated from plants of the Alstonia genus, which belongs to the Apocynaceae family.[1] These compounds are structurally complex, often sharing a common biosynthetic origin with other alkaloid types like sarpagine (B1680780) and ajmaline (B190527).

Biological Activity: A significant biological activity associated with this compound alkaloids is their ability to reverse multidrug resistance (MDR) in cancer cells.[1][2] MDR is a major obstacle in chemotherapy, and compounds that can counteract this phenomenon are of great interest in drug development. Certain this compound alkaloids have been shown to be effective in reversing resistance to vincristine (B1662923) in KB cells.[1]

Table 1: Physicochemical Characterization Methods for this compound Alkaloids

PropertyMethodology
Structure ElucidationNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography[1]
Purity AssessmentThin-Layer Chromatography (TLC), NMR Spectroscopy[3]
Lipophilicity PredictionLog P value calculation (important for oral bioavailability)[3]
Experimental Protocols

The structural determination of this compound alkaloids relies on a combination of advanced spectroscopic and crystallographic methods.

General Experimental Workflow for Isolation and Characterization:

Caption: General workflow for the isolation and structural characterization of this compound alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for establishing the connectivity of atoms within the complex alkaloid scaffold.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated alkaloids.[1]

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and stereochemistry of the molecule.[1]

Macrolactins: Broad-Spectrum Bioactive Agents

Macrolactins are a class of 24-membered macrolide antibiotics produced by marine microorganisms.[4][5][6] They exhibit a wide range of biological activities, making them attractive candidates for drug discovery.

Biological Activity: Macrolactins have demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[4][5][6]

Table 2: Reported Biological Activities of Macrolactins

ActivityDescription
AntibacterialActive against various bacteria.[4][5][6]
AntifungalShows inhibitory effects on fungal growth.[4][5][6]
AntiviralPotential to inhibit viral replication.[4][5][6]
AnticancerExhibits cytotoxic effects against cancer cell lines.[4][5][6]
Anti-inflammatoryMay modulate inflammatory pathways.[4][5][6]
Biosynthesis and Signaling Pathways

Macrolactins are biosynthesized via a type I polyketide synthase (PKS) pathway.[4][5][6] The core macrolactone ring is assembled from simple acyl-CoA precursors and can be further modified by tailoring enzymes, leading to a diversity of macrolactin analogues.

Proposed Biosynthetic Pathway of Macrolactins:

G cluster_pks Type I Polyketide Synthase (PKS) Pathway cluster_tailoring Tailoring Steps Acyl_CoA Acyl-CoA Precursors PKS_Modules PKS Modules (KS, AT, KR, DH, ER) Acyl_CoA->PKS_Modules Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain TE Thioesterase (TE) Polyketide_Chain->TE Macrolactin_Core Macrolactin Core Structure TE->Macrolactin_Core Epoxidation Epoxidation Diverse_Macrolactins Diverse Macrolactin Analogues Epoxidation->Diverse_Macrolactins Glycosylation Glycosylation Glycosylation->Diverse_Macrolactins Acylation Acylation Acylation->Diverse_Macrolactins Macrolactin_Core->Epoxidation Macrolactin_Core->Glycosylation Macrolactin_Core->Acylation

Caption: Simplified overview of the macrolactin biosynthetic pathway.

While the biosynthetic pathway is relatively well-understood, specific signaling pathways in mammalian cells that are modulated by macrolactins are still under investigation. Their broad range of biological activities suggests that they may interact with multiple cellular targets and signaling cascades.

Future Directions

To provide a comprehensive technical guide that meets the specified requirements, clarification is needed on which "this compound" is of interest: the alkaloid or the macrolactin . Upon receiving this clarification, a more targeted and in-depth guide can be developed, including:

  • For this compound Alkaloids: A detailed compilation of physicochemical properties for specific alkaloids, experimental protocols for their isolation and analysis, and a deeper dive into their mechanism of action in reversing multidrug resistance, including any known interactions with cellular signaling pathways.

  • For Macrolactins: A comprehensive table of biological activities with quantitative data (e.g., IC50, MIC values), detailed protocols for bioassays, and a thorough review of the known cellular targets and signaling pathways affected by these compounds.

This preliminary overview serves as a foundation for a more focused and detailed technical document tailored to the specific needs of researchers, scientists, and drug development professionals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The macroline alkaloids represent a structurally diverse and biologically significant class of monoterpenoid indole (B1671886) alkaloids. Predominantly isolated from plant genera such as Alstonia and Picralima, these compounds have garnered considerable attention for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound alkaloid family, including their core structure, biosynthesis, and prominent related compounds. It details their diverse biological effects, with a focus on antiproliferative, antimalarial, analgesic, and anti-inflammatory properties, and the reversal of multidrug resistance. This document summarizes key quantitative data, outlines detailed experimental protocols for their isolation, synthesis, and biological evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to the this compound Alkaloid Family

The this compound alkaloids are a subgroup of monoterpenoid indole alkaloids characterized by a specific carbocyclic framework. They are often found in plants of the Apocynaceae family, co-occurring with other structurally related alkaloids like those of the sarpagine (B1680780) and ajmaline (B190527) families, with which they share a common biosynthetic precursor, strictosidine.[1] The intricate and stereochemically rich architecture of this compound alkaloids has made them challenging targets for total synthesis and fascinating subjects for biosynthetic studies.

Core Structure and Related Compounds

The fundamental this compound core structure features a pentacyclic system. Notable members of this family isolated from Alstonia species include this compound itself, alstomicine, and alstofolinine A.[2][3][4] More complex derivatives, such as the macrodasines, incorporate additional fused spirocyclic tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings.[5] Bisindole alkaloids containing a this compound unit are also prevalent, often linked to another monomeric indole alkaloid such as sarpagine or akuammiline (B1256633). Examples of these bisindoles include angustilongines E-K and alsmaphylines A-C.[6][7]

Biosynthesis

The biosynthesis of this compound and related alkaloids is a complex enzymatic process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. A key intermediate in the pathway to this compound alkaloids is 19E-geissoschizine. The formation of the characteristic this compound skeleton, as well as the related sarpagan and akuammiline frameworks, is catalyzed by homologous cytochrome P450 monooxygenases that facilitate specific C-C bond formations.

Biological Activities and Therapeutic Potential

The this compound alkaloid family exhibits a broad spectrum of biological activities, making them promising candidates for drug discovery and development.

Antiproliferative Activity

A significant number of this compound and related bisindole alkaloids have demonstrated potent cytotoxic effects against various human cancer cell lines. In particular, this compound-sarpagine and this compound-akuammiline bisindoles have shown impressive in vitro growth inhibitory activity.

Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Several this compound alkaloids have been shown to be effective in reversing MDR in cancer cells.[2] This activity is often attributed to the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[8][9] By inhibiting these pumps, the alkaloids can increase the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.

Analgesic and Opioid Receptor Modulation

Certain alkaloids found in plants from which this compound alkaloids are isolated have shown affinity for opioid receptors, suggesting a potential for analgesic properties. The interaction of these alkaloids with opioid receptors, which are G-protein coupled receptors (GPCRs), can modulate pain signaling pathways.[10][11]

Antimalarial and Anti-inflammatory Activities

Alkaloids, as a chemical class, are a rich source of antimalarial and anti-inflammatory agents.[12][13] While specific quantitative data for this compound alkaloids in these areas are still emerging, the general potential of this structural class warrants further investigation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected this compound and related alkaloids.

Table 1: Antiproliferative Activity of this compound-Sarpagine Bisindole Alkaloids (Angustilongines E-K) [7]

CompoundCell LineIC50 (µM)
Angustilongine E KB1.5
KB (Vincristine-resistant)1.2
PC-32.5
LNCaP3.0
MCF72.8
MDA-MB-2313.5
HT-292.1
HCT 1161.9
A5492.3
Angustilongine F KB0.02
KB (Vincristine-resistant)0.03
PC-30.05
LNCaP0.08
MCF70.06
MDA-MB-2310.1
HT-290.04
HCT 1160.03
A5490.07
Angustilongine G KB4.5
KB (Vincristine-resistant)3.8
PC-35.2
LNCaP6.0
MCF75.5
MDA-MB-2316.8
HT-294.9
HCT 1164.2
A5495.8
Angustilongine H KB2.2
KB (Vincristine-resistant)1.8
PC-33.1
LNCaP3.5
MCF73.2
MDA-MB-2314.0
HT-292.8
HCT 1162.5
A5493.0
Angustilongine I KB6.5
KB (Vincristine-resistant)5.5
PC-37.8
LNCaP8.5
MCF78.0
MDA-MB-2319.0
HT-297.2
HCT 1166.8
A5498.2
Angustilongine K KB0.8
KB (Vincristine-resistant)0.6
PC-31.2
LNCaP1.5
MCF71.4
MDA-MB-2311.8
HT-291.0
HCT 1160.9
A5491.1

Experimental Protocols

General Alkaloid Extraction and Isolation

A common procedure for the extraction and isolation of alkaloids from plant material is as follows:

  • Drying and Grinding: The plant material (e.g., stem bark, leaves) is dried and finely ground to increase the surface area for extraction.

  • Defatting: The powdered material is first extracted with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and waxes.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, often methanol (B129727) or ethanol, sometimes acidified with a weak acid (e.g., acetic acid) to convert the alkaloids into their more soluble salt forms.

  • Acid-Base Partitioning: The crude extract is concentrated, and the alkaloids are partitioned between an acidic aqueous layer and an organic solvent. The aqueous layer containing the alkaloid salts is then basified (e.g., with ammonia) to liberate the free base alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Total Synthesis of this compound and Alstomicine

The total synthesis of this compound and alstomicine has been achieved through multi-step sequences.[3][14] Key reactions in these syntheses include:

  • Ireland-Claisen Rearrangement: This[7][7]-sigmatropic rearrangement is a powerful tool for stereoselective carbon-carbon bond formation and was employed to establish key stereocenters in the this compound core.[14]

  • Pictet-Spengler Reaction: This reaction, involving the cyclization of a β-arylethylamine with an aldehyde or ketone, is a classic method for constructing the tetrahydro-β-carboline ring system present in many indole alkaloids, including the this compound family.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[15][16][17][18]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a this compound alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound alkaloids are a result of their interaction with various cellular targets and signaling pathways.

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

MDR_Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_in Intracellular Chemotherapeutic Chemo_out Extracellular Chemotherapeutic Chemo_in->Chemo_out Efflux Apoptosis Apoptosis Chemo_in->Apoptosis Induces Chemo_out->Chemo_in Influx This compound This compound Alkaloid This compound->Pgp Inhibition

Caption: P-glycoprotein inhibition by this compound alkaloids to reverse multidrug resistance.

Induction of Apoptosis through Tubulin Polymerization Inhibition

Certain bisindole alkaloids containing a this compound moiety have been found to induce apoptosis in cancer cells by interfering with microtubule dynamics.[19][20][21] They can act as microtubule-stabilizing or -destabilizing agents, leading to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic cascade.

Tubulin_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption Macroline_Bisindole This compound Bisindole Alkaloid Macroline_Bisindole->Tubulin Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Apoptosis induction via inhibition of tubulin polymerization by this compound bisindole alkaloids.

Opioid Receptor Signaling

The analgesic effects of certain alkaloids are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[10][22][23][24][25]

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition (α subunit) Analgesia Analgesia G_Protein->Analgesia Ion Channel Modulation (βγ subunit) Alkaloid Alkaloid Alkaloid->Opioid_Receptor Activation cAMP cAMP AC->cAMP Production

Caption: General mechanism of opioid receptor signaling initiated by an alkaloid agonist.

Conclusion and Future Directions

The this compound alkaloids and their related compounds constitute a rich and diverse family of natural products with significant therapeutic potential. Their potent antiproliferative activities and ability to reverse multidrug resistance highlight their promise in oncology. Furthermore, their interactions with key neurological targets such as opioid receptors suggest applications in pain management.

Future research should focus on a number of key areas. The elucidation of the precise mechanisms of action for their various biological activities is paramount. For instance, identifying the specific molecular targets of their antiproliferative effects beyond tubulin for a wider range of this compound alkaloids is crucial. In-depth studies into their structure-activity relationships will guide the semi-synthesis of more potent and selective analogues. Moreover, further exploration of their potential as antimalarial and anti-inflammatory agents is warranted. The continued development of efficient and stereoselective total synthesis routes will be essential to provide sufficient quantities of these complex molecules for preclinical and clinical evaluation. The this compound alkaloid family undoubtedly represents a promising frontier in the quest for novel therapeutic agents from natural sources.

References

A Technical Guide to the Discovery and History of Rapamycin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of rapamycin (B549165) (also known as sirolimus), a macrolide compound that has evolved from a soil-dwelling bacterium into a pivotal molecule in translational medicine. We will delve into its mechanism of action, detail key experimental protocols, present quantitative data, and visualize the complex biological pathways and research workflows associated with this remarkable compound.

Discovery and History: From Easter Island Soil to Clinical Application

The journey of rapamycin began in 1964 during a Canadian medical expedition to Easter Island, known locally as Rapa Nui.[1][2] A microbiologist on the team, Georges Nógrády, collected soil samples with the aim of discovering naturally occurring antimicrobial compounds.[1][2] From these samples, a bacterium named Streptomyces hygroscopicus was isolated, which was found to produce a potent antifungal substance.[3][4] This compound was named "rapamycin" in honor of the island's name.[3][5]

Initial research at Ayerst Pharmaceuticals, led by Dr. Surendra Sehgal, focused on rapamycin's antifungal properties.[2][5] However, subsequent investigations revealed its significant immunosuppressive and anti-proliferative activities.[1] This discovery shifted the research focus towards its potential in preventing organ transplant rejection and as an anti-cancer agent.[1][2]

The development of rapamycin faced challenges, including a temporary halt in research in 1982.[1][2] Dr. Sehgal famously preserved the S. hygroscopicus strain in his home freezer, a testament to his belief in its potential.[1] Research was later resurrected, and in 1999, the FDA approved rapamycin (as Sirolimus, brand name Rapamune) for use in preventing kidney transplant rejection.[1][5] Further research uncovered its mechanism of action, identifying the "target of rapamycin" (TOR), a highly conserved protein kinase that is a central regulator of cell growth and metabolism.[2][3]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase.[6] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8] It functions as a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][8]

Rapamycin's primary mechanism involves forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).[7][9] This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[9][10] While mTORC1 is highly sensitive to rapamycin, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[6][9][11]

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[10] This leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase.[12]

mTORC1 Signaling Pathway Diagram

mTORC1_Pathway GrowthFactors Growth Factors / Mitogens RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex | Inhibition Rheb Rheb-GTP TSC_Complex->Rheb | Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis  | Inhibition Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 | Inhibition

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data: Bioactivity of Rapamycin

The in vitro efficacy of rapamycin is commonly assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. IC50 values for rapamycin can vary significantly depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 Value (approx.)Reference
HEK293Human Embryonic Kidney~0.1 nM[12]
T98GGlioblastoma2 nM[12]
U87-MGGlioblastoma1 µM[12]
MCF-7Breast Cancer20 nM[9]
MDA-MB-231Triple-Negative Breast Cancer20 µM[9]
A549Lung Cancer32.99 µM[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for determining the cytotoxic effect of compounds like rapamycin on cancer cell lines and for calculating IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Rapamycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell adherence.

  • Drug Treatment: Prepare serial dilutions of rapamycin in the culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Natural Product Drug Discovery

The discovery and development of rapamycin serve as a classic example of the natural product drug discovery workflow. This process involves multiple stages, from initial screening to preclinical studies.

Natural Product Drug Discovery Workflow Diagram

Natural_Product_Workflow cluster_0 Discovery Phase cluster_1 Isolation & Characterization cluster_2 Preclinical Development NP_Source Natural Product Source (e.g., Soil Sample) Extraction Crude Extraction NP_Source->Extraction Screening Bioactivity Screening (e.g., Antifungal Assay) Extraction->Screening Isolation Bioassay-Guided Isolation (e.g., Chromatography) Screening->Isolation Structure Structure Elucidation (e.g., NMR, Mass Spec) Isolation->Structure MOA Mechanism of Action Studies (e.g., mTOR pathway) Structure->MOA InVitro In Vitro Efficacy (IC50 in cell lines) MOA->InVitro InVivo In Vivo Animal Models InVitro->InVivo

Caption: A typical workflow for natural product drug discovery.

References

The Biological Potential of Macroline: An In-depth Technical Guide to a Promising Alkaloid from Alstonia Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Macroline, a prominent monoterpenoid indole (B1671886) alkaloid isolated from various Alstonia species, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the reported biological activities of this compound and related alkaloids from this genus. It delves into the cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance reversal properties attributed to these compounds. This document aims to be a valuable resource by presenting a consolidation of available quantitative data, detailed experimental protocols for key bioassays, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Introduction to this compound and Alstonia Species

The genus Alstonia, belonging to the Apocynaceae family, comprises a diverse group of trees and shrubs renowned for their rich phytochemical profiles, particularly their abundance of indole alkaloids. These plants have a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. Among the myriad of alkaloids isolated from Alstonia species such as A. macrophylla and A. scholaris, this compound stands out as a key monomeric constituent. Its chemical structure forms the basis for more complex bisindole alkaloids, and it is itself the subject of investigation for its intrinsic biological activities.

Biological Activities of this compound and Related Alstonia Alkaloids

Research into the pharmacological potential of this compound and associated alkaloids from Alstonia has revealed a broad spectrum of biological effects. This section summarizes the key findings in cytotoxicity, anti-inflammatory, antimicrobial, and multidrug resistance reversal activities.

Cytotoxic and Antitumor Activity

Various studies have highlighted the potential of Alstonia alkaloids in combating cancer. While much of the potent cytotoxic activity is attributed to bisindole alkaloids, the monomeric constituents also contribute to the overall bioactivity of the plant extracts. Crude extracts of Alstonia macrophylla have demonstrated significant cytotoxicity against several cancer cell lines. For instance, a methanolic/DMSO extract of A. macrophylla bark was highly degenerative to MCF-7 (breast adenocarcinoma), H69PR (small cell lung cancer), and HT-29 (colon adenocarcinoma) cell lines, with IC50 values of 6.34 µg/mL, 7.05 µg/mL, and 9.10 µg/mL, respectively[1][2][3]. Similarly, fractions from Alstonia scholaris bark have shown cytotoxic effects against MCF-7 cells[4][5]. While specific IC50 values for this compound are not extensively reported, the activity of the extracts underscores the importance of its constituent alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of Alstonia species have been validated through various in vitro and in vivo models. The alkaloid fractions of Alstonia scholaris leaves have been shown to produce peripheral analgesic and anti-inflammatory effects[6]. These effects are believed to be mediated, in part, through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX)[6].

Antimicrobial Activity

Extracts from Alstonia macrophylla have exhibited broad-spectrum antimicrobial activity. A methanolic extract of the leaves was found to be effective against various strains of Staphylococcus aureus, Escherichia coli, and several dermatophytes, with Minimum Inhibitory Concentration (MIC) values for bacteria ranging from 64 to 1000 µg/mL[7][8][9].

Reversal of Multidrug Resistance

An intriguing and clinically significant activity of some Alstonia alkaloids is their ability to reverse multidrug resistance (MDR) in cancer cells. Six alkaloids isolated from Alstonia macrophylla were found to be effective in reversing MDR in vincristine-resistant KB cells[10][11]. This suggests a potential application for these compounds as adjuvants in chemotherapy to overcome drug resistance.

Quantitative Data on Biological Activity

To facilitate a comparative analysis, the following tables summarize the available quantitative data for the biological activities of extracts and alkaloids from Alstonia species.

Table 1: Cytotoxic Activity of Alstonia Extracts and Alkaloids

SpeciesExtract/CompoundCell LineIC50 ValueReference(s)
Alstonia macrophyllaMeOH/DMSO Bark ExtractMCF-7 (Breast Adenocarcinoma)6.34 µg/mL[1][2][3]
Alstonia macrophyllaMeOH/DMSO Bark ExtractH69PR (Small Cell Lung Cancer)7.05 µg/mL[1][2][3]
Alstonia macrophyllaMeOH/DMSO Bark ExtractHT-29 (Colon Adenocarcinoma)9.10 µg/mL[1][2][3]
Alstonia macrophyllaMeOH/DMSO Bark ExtractTHP-1 (Acute Monocytic Leukemia)67.22 µg/mL[1][2][3]
Alstonia macrophyllaBisindole Alkaloids (O-acetylmacralstonine, villalstonine, macrocarpamine)Various Cancer Cell Lines2-10 µM[12]
Alstonia scholarisn-hexane Bark FractionMCF-7 (Breast Cancer)109.01 µg/mL[4][5]
Alstonia scholarisChloroform Bark FractionMCF-7 (Breast Cancer)163.33 µg/mL[4][5]
Alstonia scholarisEthanol Bark FractionMCF-7 (Breast Cancer)264.19 µg/mL[4][5]

Table 2: Antimicrobial Activity of Alstonia macrophylla Leaf Extract

MicroorganismMIC Value (µg/mL)Reference(s)
Staphylococcus aureus64 - 1000[7][8][9]
Staphylococcus saprophyticusNot specified[7]
Streptococcus faecalisNot specified[7]
Escherichia coli64 - 1000[7][8][9]
Proteus mirabilisNot specified[7]
Trichophyton rubrum32,000 - 128,000[7][8]
Trichophyton mentagrophytes32,000 - 128,000[7][8]
Microsporum gypseum32,000 - 128,000[7][8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound and related compounds.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Anti-inflammatory Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations. A control group is prepared with distilled water instead of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC50 value from a plot of percentage inhibition versus concentration.

Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under extensive investigation, the biological activities of indole alkaloids, in general, are known to be mediated through the modulation of various cellular signaling pathways.

Induction of Apoptosis

Many indole alkaloids exert their cytotoxic effects by inducing apoptosis in cancer cells. This programmed cell death can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Apoptosis_Pathway cluster_stimulus Indole Alkaloids (e.g., this compound) cluster_pathway Apoptotic Signaling This compound This compound Bcl2 Bcl-2 family (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially modulated by indole alkaloids.

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in regulating the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some natural products, including certain indole alkaloids, have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Indole Alkaloids cluster_pathway NF-κB Signaling Cascade Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB:f0->IkB IkB_NFkB->NFkB Release IkB_NFkB:f1->NFkB Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Experimental_Workflow Start Plant Material (*Alstonia* species) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of this compound Extraction->Isolation Screening Primary Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) Isolation->Screening Quantitative Quantitative Assays (IC50, MIC determination) Screening->Quantitative Mechanism Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) Quantitative->Mechanism End Lead Compound for Drug Development Mechanism->End

References

A Spectroscopic Guide to Macroline Alkaloids: Characterization of a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macroline alkaloids represent a significant class of monoterpenoid indole (B1671886) alkaloids predominantly isolated from plants of the Alstonia genus, which belongs to the Apocynaceae family. These compounds are characterized by a complex pentacyclic ring system. Rather than being a specific compound, "this compound" refers to the core skeletal structure that defines this diverse family of natural products. Many this compound alkaloids have garnered interest for their potential biological activities. The structural elucidation of these molecules is heavily reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by mass spectrometry.

This technical guide provides a comprehensive overview of the spectroscopic data for a representative this compound-type alkaloid isolated from Alstonia scholaris. The data presented herein is intended to serve as a reference for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of natural products.

Spectroscopic Data of a Representative this compound Alkaloid

The following tables summarize the quantitative spectroscopic data for a representative this compound alkaloid from Alstonia scholaris.[1]

Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 500 MHz)[1]
PositionδH (ppm)MultiplicityJ (Hz)
96.89d7.5
107.14t7.8
116.82d8.1
OCH₃3.79s
CH₃1.32s
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 125 MHz)[1]
PositionδC (ppm)Type
2138.2C
3148.5C
552.1CH
636.4CH₂
7110.1C
8128.2C
9118.9CH
10122.3CH
11111.8CH
12158.2C
13106.4C
1422.1CH₂
1530.5CH
1654.3C
1825.4CH₃
1978.2CH
2040.1CH
2150.2CH₂
OCH₃56.1CH₃
CO177.2C
Table 3: IR and UV-Vis Spectroscopic Data[1]
TechniqueWavelength/WavenumberDescription
UV (MeOH)λmax 204, 240, 298 nmIndole chromophore
IRνmax 3440 cm⁻¹Indolic amino group
1748 cm⁻¹Ester carbonyl group
1612, 1485 cm⁻¹Aromatic ring

Experimental Protocols

The following protocols are based on the general methodologies employed for the isolation and spectroscopic characterization of this compound alkaloids from Alstonia scholaris.[1]

Extraction and Isolation
  • Plant Material : The plant material (e.g., leaves) is collected and dried.

  • Extraction : The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning : The crude extract is suspended in an acidic solution (e.g., 3% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., 8% NaHCO₃) to a pH of approximately 9 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation : The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically involves:

    • Column Chromatography : Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., chloroform-methanol) to separate the alkaloids into fractions.

    • Preparative Thin-Layer Chromatography (pTLC) : For further purification of the fractions.

    • High-Performance Liquid Chromatography (HPLC) : Often used for the final purification of the isolated compounds.

Spectroscopic Analysis
  • UV-Vis Spectroscopy : UV spectra are recorded on a spectrophotometer using methanol (B129727) as the solvent. The absorption maxima (λmax) are reported in nanometers (nm).[1]

  • IR Spectroscopy : IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets. The absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃) are used. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete structural assignment.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a this compound alkaloid.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Alstonia leaves) Extraction Solvent Extraction (e.g., EtOH) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Alkaloid HPLC->Pure_Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation IR->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of a this compound alkaloid.

References

The Therapeutic Potential of Macroline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline alkaloids represent a significant class of monoterpenoid indole (B1671886) alkaloids predominantly isolated from plants of the Apocynaceae family, particularly within the Alstonia genus.[1][2] These natural products are characterized by a complex, polycyclic architecture, often featuring an indole-fused azabicyclo[3.3.1]nonane skeleton.[2] The intricate structures of this compound alkaloids have not only posed a considerable challenge for synthetic chemists but have also been associated with a wide array of promising biological and pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current state of research into the therapeutic uses of this compound alkaloids, with a focus on their anticancer, anti-inflammatory, antimalarial, and neuroprotective potential, as well as their ability to reverse multidrug resistance in cancer cells.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound alkaloids against various cancer cell lines. Both monomeric and bisindole alkaloids containing a this compound moiety have demonstrated potent in vitro growth inhibitory activity.[3][4]

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of several this compound-sarpagine and this compound-akuammiline bisindole alkaloids have been quantified, with IC50 values often in the low micromolar to nanomolar range. The data presented in Table 1 summarizes the in vitro cytotoxicity of selected this compound-containing alkaloids against a panel of human cancer cell lines.[3][4][5]

Alkaloid/CompoundCancer Cell LineIC50 (µM)Reference
Angustilongines E-K (1-6) [3][5]
KB0.02 - 9.0[3][5]
KB (vincristine-resistant)0.02 - 9.0[3][5]
PC-3 (Prostate)0.02 - 9.0[3][5]
LNCaP (Prostate)0.02 - 9.0[3][5]
MCF7 (Breast)0.02 - 9.0[3][5]
MDA-MB-231 (Breast)0.02 - 9.0[3][5]
HT-29 (Colon)0.02 - 9.0[3][5]
HCT 116 (Colon)0.02 - 9.0[3][5]
A549 (Lung)0.02 - 9.0[3][5]
This compound-Akuammiline Alkaloids (7 & 8) [4]
KB0.3 - 8.3[4]
KB (vincristine-resistant)0.3 - 8.3[4]
PC-3 (Prostate)0.3 - 8.3[4]
LNCaP (Prostate)0.3 - 8.3[4]
MCF7 (Breast)0.3 - 8.3[4]
MDA-MB-231 (Breast)0.3 - 8.3[4]
HT-29 (Colon)0.3 - 8.3[4]
HCT 116 (Colon)0.3 - 8.3[4]
A549 (Lung)0.3 - 8.3[4]
Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many this compound alkaloids are still under investigation, a plausible mechanism for their anticancer activity is the induction of apoptosis. This programmed cell death is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[6][7] A high Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[6][8] It is hypothesized that certain this compound alkaloids may modulate the expression of these proteins, leading to the activation of the caspase cascade and subsequent cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Macroline_Alkaloid This compound Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Macroline_Alkaloid->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Macroline_Alkaloid->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Proposed apoptotic pathway modulation by this compound alkaloids.

Reversal of Multidrug Resistance (MDR)

Several this compound alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[9][10] This activity is often associated with the inhibition of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic drugs out of cancer cells.

Experimental Protocol: Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is a common method to assess P-gp inhibition. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is rapidly extruded, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be quantified by flow cytometry.[1][11][12]

Detailed Methodology:

  • Cell Culture: Seed P-gp-overexpressing cancer cells (e.g., vincristine-resistant KB cells) in 6-well plates and culture to approximately 70% confluency.[1]

  • Dye Loading: Incubate the cells with 1 µM Rhodamine 123 for 1 hour at 37°C to allow for dye uptake.[1]

  • Inhibitor Treatment: Treat the cells with the test this compound alkaloid at various concentrations. A known P-gp inhibitor (e.g., verapamil (B1683045) or PSC 833) should be used as a positive control, and media alone as a negative control. Incubate for 30 minutes at 37°C.[1]

  • Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with a trypsin neutralizing solution.[1]

  • Flow Cytometry: Centrifuge the cell suspension, resuspend the pellet in FACS buffer, and analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer. An increase in mean fluorescence intensity in the presence of the this compound alkaloid indicates P-gp inhibition.[1]

mdr_workflow start Seed P-gp overexpressing cancer cells load_dye Load cells with Rhodamine 123 (1h, 37°C) start->load_dye treat Treat with this compound Alkaloid, positive control (Verapamil), or negative control (media) (30 min, 37°C) load_dye->treat wash_harvest Wash with PBS and harvest cells treat->wash_harvest facs Analyze intracellular fluorescence by flow cytometry wash_harvest->facs end Determine P-gp inhibition facs->end

Workflow for the Rhodamine 123 efflux assay.

Anti-inflammatory Activity

The alkaloidal fraction of Alstonia scholaris has been shown to possess anti-inflammatory properties in animal models.[13][14][15][16] The mechanism is thought to involve the inhibition of key inflammatory enzymes and mediators.

Mechanism of Action

Studies have indicated that alkaloids from Alstonia scholaris can inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][13] These enzymes are crucial in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. By inhibiting these enzymes, this compound alkaloids can potentially reduce the production of pro-inflammatory mediators. Furthermore, the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, is a plausible mechanism for the anti-inflammatory effects of some alkaloids.[8][17][18]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_mediators Inflammatory Mediators Stimulus Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB COX2_5LOX COX-2 / 5-LOX Upregulation NFkB->COX2_5LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2_5LOX->Prostaglandins Leukotrienes Leukotrienes COX2_5LOX->Leukotrienes Macroline_Alkaloid This compound Alkaloid Macroline_Alkaloid->IKK Inhibition Macroline_Alkaloid->COX2_5LOX Inhibition

Potential anti-inflammatory mechanism of this compound alkaloids.
Quantitative Data on Anti-inflammatory Activity

While specific ED50 values for individual this compound alkaloids are not yet widely available, studies on the bark powder of Alstonia scholaris have demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model.

TreatmentDose% Inhibition of Paw Edema (at 6 hours)Reference
Alstonia scholaris bark powder3.2 g/kg71%[13][16]
Aspirin (positive control)300 mg/kg87%[13][16]

Antimalarial Activity

Several bisindole alkaloids containing a this compound subunit, isolated from Alstonia species, have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2]

Quantitative Data on Antiplasmodial Activity

The in vitro antiplasmodial activity of this compound-containing bisindole alkaloids has been evaluated against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum.

AlkaloidP. falciparum StrainIC50 (µM)Reference
Villalstonine K1 (multidrug-resistant)0.27[1][2]
T9-96 (chloroquine-sensitive)0.94[2]
Macrocarpamine K1 (multidrug-resistant)0.36[1][2]
Alstonisine P. falciparum7.6[3]
Alstonine (B1665729) D60.048[19]
W20.109[19]

Neuroprotective Potential

While research into the neuroprotective effects of this compound alkaloids is still in its early stages, the broader class of indole alkaloids has shown promise in protecting neurons from various insults. The potential mechanisms include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[20][21] Further investigation is warranted to explore the specific neuroprotective capabilities of this compound alkaloids.

Experimental Protocols

Isolation and Characterization of this compound Alkaloids from Alstonia scholaris

A general protocol for the extraction and isolation of alkaloids from the leaves of Alstonia scholaris is as follows:

  • Extraction: Powdered leaves are macerated in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and increase their solubility.

  • Basification: The acidic extract is then made alkaline (e.g., with NH4OH to pH 9) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Chromatographic Separation: The combined organic extracts are concentrated, and the crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the mixture into fractions.

  • Purification and Identification: Fractions containing compounds with similar TLC profiles are combined and further purified by techniques such as preparative TLC or HPLC. The structures of the isolated pure alkaloids are then elucidated using spectroscopic methods including MS, 1H NMR, 13C NMR, and 2D NMR.

Conclusion and Future Directions

This compound alkaloids have emerged as a promising class of natural products with a diverse range of therapeutic applications. Their potent anticancer and antimalarial activities, coupled with their potential as anti-inflammatory and neuroprotective agents and their ability to reverse multidrug resistance, make them attractive candidates for further drug development.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by individual this compound alkaloids for each of their observed biological activities.

  • Conducting more extensive in vivo studies to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of promising this compound alkaloid candidates.

  • Synthesizing novel analogues of naturally occurring this compound alkaloids to optimize their potency, selectivity, and drug-like properties.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of new and effective therapeutic agents for a variety of human diseases.

References

The Alkaloid Macroline: A Technical Guide to its Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macroline, a prominent member of the monoterpenoid indole (B1671886) alkaloid family, is a key bioactive constituent of various plant species belonging to the Alstonia genus. These plants have a rich history of use in traditional medicine systems across Asia and Africa for treating a multitude of ailments, including fever, malaria, inflammatory conditions, and gastrointestinal disorders. This technical guide provides a comprehensive overview of the ethnobotanical significance of this compound, its biochemical properties, and its emerging pharmacological activities. We delve into the molecular mechanisms underlying its therapeutic effects, present available quantitative data on its bioactivity, and detail relevant experimental protocols for its study. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction: From Traditional Remedy to Modern Scientific Interest

For centuries, indigenous communities have utilized plants from the Alstonia genus, such as Alstonia macrophylla and Alstonia scholaris, for their medicinal properties.[1][2][3][4][5] Traditional preparations of the bark and leaves of these plants have been employed as febrifuges, anti-malarials, and treatments for dysentery and other inflammatory conditions.[1][2][3][4][5] The therapeutic efficacy of these botanicals is largely attributed to their rich content of indole alkaloids, with this compound and its related structures being of significant interest.[6][7][8][9] Modern phytochemical investigations have successfully isolated and characterized a diverse array of this compound-type alkaloids, paving the way for systematic evaluation of their pharmacological activities and mechanisms of action.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of Alstonia species provide valuable insights into the potential therapeutic areas for this compound alkaloids.

Plant SpeciesTraditional UseReference
Alstonia macrophyllaFevers, malaria, dysentery, gastrointestinal complaints, tonic, aphrodisiac, anticholeric, antipyretic, emmenagogue, vulnerary.[1][4]
Alstonia scholarisMalaria, jaundice, gastrointestinal troubles, cancer, respiratory diseases (bronchitis, asthma), fever, skin diseases.[4]
Alstonia booneiAntimalarial, aphrodisiac, antidiabetic, antimicrobial, antipyretic.[10]
Alstonia yunnanensisHeadache, reduction of swelling, blood pressure regulation.[3]

Biochemical Profile of this compound

This compound is a complex indole alkaloid characterized by a polycyclic structure. Its chemical formula is C21H26N2O2. Numerous derivatives of the this compound scaffold have been isolated from Alstonia species, often as bisindole alkaloids where this compound is coupled with other indole alkaloids like sarpagine (B1680780) or akuammiline.[6][7][8][9] The structural diversity of these compounds contributes to their varied biological activities.

Pharmacological Activities and Molecular Mechanisms

Emerging scientific evidence has begun to validate the traditional uses of this compound-containing plants and has unveiled novel therapeutic potentials, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity

This compound and its derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[6][11][12][13] The primary mechanisms underlying this anticancer activity include the induction of apoptosis and cell cycle arrest.

Studies on alkaloids from Alstonia species have shown that they can induce apoptosis in cancer cells through a caspase-dependent pathway.[3] This involves the activation of a cascade of cysteine proteases that dismantle the cell in a controlled manner. While the precise upstream signaling events initiated by this compound are still under investigation, it is hypothesized that it may disrupt mitochondrial homeostasis, leading to the release of pro-apoptotic factors.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts homeostasis Caspase_Cascade Caspase_Cascade Mitochondria->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Postulated Apoptotic Pathway of this compound.

Several alkaloids have been shown to exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[14][15][16][17][18] For instance, some alkaloids can interfere with the formation of the mitotic spindle by binding to tubulin, leading to arrest in the G2/M phase.[17][19] While direct evidence for this compound's effect on tubulin polymerization is still needed, this remains a plausible mechanism of action for its antiproliferative activity.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 M->G1 Arrest This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Mitotic_Spindle Mitotic_Spindle This compound->Mitotic_Spindle Inhibits formation Tubulin->Mitotic_Spindle Assembly Mitotic_Spindle->M

Hypothesized Mechanism of this compound-Induced Cell Cycle Arrest.

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[20][21][22][23][24][25] Several this compound alkaloids have been shown to reverse MDR in cancer cells.[6] The proposed mechanism involves the inhibition of P-gp function, leading to increased intracellular accumulation of chemotherapeutic drugs.[9] The signaling pathways that this compound may modulate to downregulate P-gp expression are an active area of research.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp This compound This compound This compound->Pgp Inhibits

Mechanism of this compound in Reversing Multidrug Resistance.
Anti-inflammatory Activity

The traditional use of Alstonia species for treating inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory properties of their alkaloid extracts.[26][27][28] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation.[1][2][29][30] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Some macrolide antibiotics, which share some functional similarities with this compound in terms of anti-inflammatory effects, have been shown to inhibit NF-κB activation.[1][2][29] It is plausible that this compound alkaloids exert their anti-inflammatory effects through a similar mechanism, although further research is needed for confirmation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Releases IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes NFkB_active->Pro_inflammatory_genes Activates transcription This compound This compound This compound->IKK Inhibits?

Hypothesized Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound-related alkaloids.

Compound/ExtractCell Line(s)AssayIC50 Value(s)Reference
This compound-sarpagine bisindole alkaloids (angustilongines E-K)KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549Not specified0.02–9.0 μM[12]
O-acetylmacralstonineMOR-P (Lung Adenocarcinoma)SRB2 - 10 µM[29]
VillalstonineMOR-P (Lung Adenocarcinoma)SRB2 - 10 µM[29]
MacrocarpamineMOR-P (Lung Adenocarcinoma)SRB> 10 µM[29]
VillalstonineMOR-P, COR-L23SRB< 5 µM[31]
AcetoxytabernosineSMMC7721 (Hepatocellular Carcinoma)Not specified15.3 ± 2.5 µM[29]
AcetoxytabernosineBEL-7402 (Hepatocellular Carcinoma)Not specified19.3 ± 1.2 µM[29]
AlstonineMG63 (Osteosarcoma)Not specified1.25 - 20 µM[29]
AlstonineU-2OS (Osteosarcoma)Not specified1.25 - 20 µM[29]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, isolation, and biological evaluation of this compound alkaloids.

Extraction and Isolation of this compound Alkaloids

A general workflow for the extraction and isolation of this compound alkaloids from Alstonia species is depicted below.

Plant_Material Dried and Powdered Alstonia Plant Material Maceration Maceration with Methanol/Ethanol Plant_Material->Maceration Crude_Extract Crude Alkaloid Extract Maceration->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Fractionation Column Chromatography (Silica Gel) Acid_Base_Extraction->Fractionation Purification Preparative TLC/HPLC Fractionation->Purification Pure_this compound Pure this compound Alkaloids Purification->Pure_this compound

Workflow for Extraction and Isolation of this compound Alkaloids.

A detailed protocol for the extraction of alkaloids from Alstonia macrophylla involves soaking the dried, powdered leaves in 95% ethanol, followed by an acid-base extraction to separate the alkaloids.[4][32] The crude alkaloid extract is then subjected to column chromatography on silica (B1680970) gel, with a gradient of chloroform (B151607) and methanol, to fractionate the components.[4][32][33] Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][32]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds.[10][11][34][35][36]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound alkaloid for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[5][13][37][38][39]

  • Animal Model: Use rodents such as rats or mice.

  • Compound Administration: Administer the this compound alkaloid or extract orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with a strong foundation in traditional medicine and significant potential for modern therapeutic applications. Their demonstrated anticancer and anti-inflammatory activities, coupled with the ability to reverse multidrug resistance, make them attractive candidates for further drug development.

Future research should focus on:

  • Elucidating Detailed Signaling Pathways: A deeper understanding of the molecular targets and signaling cascades modulated by this compound is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can help identify key structural features responsible for its biological activities and lead to the development of more potent and selective analogues.

  • In Vivo Efficacy and Safety Profiling: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of promising this compound derivatives.

  • Clinical Translation: Ultimately, the goal is to translate the preclinical findings into clinical applications, potentially leading to new therapies for cancer and inflammatory diseases.

This technical guide provides a solid starting point for researchers embarking on the exciting journey of exploring the therapeutic potential of this compound. The convergence of traditional knowledge and modern scientific investigation holds great promise for unlocking the full medicinal value of this fascinating indole alkaloid.

References

Methodological & Application

Total Synthesis of Macroline Alkaloids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of synthetic protocols for the total synthesis of Macroline alkaloids. It includes comprehensive experimental procedures for key reactions, tabulated quantitative data for easy comparison, and visualizations of synthetic pathways and relevant biological signaling cascades.

The this compound alkaloids are a fascinating family of monoterpenoid indole (B1671886) alkaloids characterized by a complex polycyclic architecture. Their intricate structures and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them compelling targets for total synthesis.[1] This document details the synthetic strategies for key members of this family, including this compound, Alstomicine, Alstofolinine A, and the NF-κB inhibitor, N⁴-methyltalpinine.

Key Synthetic Strategies and Transformations

The total synthesis of this compound alkaloids often involves the construction of a common indole-fused azabicyclo[3.3.1]nonane core. Various elegant strategies have been developed to achieve this, including:

  • Asymmetric Pictet-Spengler Reaction and Dieckmann Cyclization: This powerful sequence has been utilized for the enantiospecific synthesis of the tetracyclic core of several sarpagine (B1680780) and this compound alkaloids.[2]

  • Ireland-Claisen Rearrangement and Pictet-Spengler Cyclization: A highly stereocontrolled approach commencing from L-tryptophan to rapidly access the pentacyclic core structure of this compound-type alkaloids.[3][4][5]

  • Mannich-type Cyclization: This reaction has been effectively employed to construct the indole-fused azabicyclo[3.3.1]nonane intermediate, which serves as a versatile precursor for divergent syntheses.

  • Palladium- and Copper-Mediated Cross-Coupling Reactions: These transformations are crucial for late-stage functionalization and the formation of key carbon-carbon bonds.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final products in the total synthesis of selected this compound alkaloids.

Synthesis of the Pentacyclic Core via Ireland-Claisen Rearrangement and Pictet-Spengler Cyclization

This protocol is adapted from the total synthesis of this compound and Alstomicine.[3]

Step 1: Synthesis of the Ireland-Claisen Rearrangement Precursor

  • To a solution of the starting allyl alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added triethylamine (B128534) (3.0 equiv) followed by the dropwise addition of acetic anhydride (B1165640) (2.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Ireland-Claisen Rearrangement

  • To a solution of the acetate (B1210297) from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C is added freshly prepared lithium diisopropylamide (LDA, 1.5 equiv) dropwise. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv) in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude silyl (B83357) enol ether is then dissolved in THF and heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Pictet-Spengler Cyclization

  • The carboxylic acid obtained from the Ireland-Claisen rearrangement (1.0 equiv) is dissolved in trifluoroacetic acid (TFA, 0.1 M) and stirred at room temperature for 1 hour. The TFA is then removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the pentacyclic core.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the total syntheses of this compound, Alstomicine, and Alstofolinine A.

Table 1: Synthesis of the Pentacyclic Core for this compound and Alstomicine

StepTransformationReagents and ConditionsYield (%)Reference
1AcetylationAcetic anhydride, triethylamine, DCM, 0 °C to rt95[3]
2Ireland-Claisen RearrangementLDA, TBDMSCl, THF, -78 °C to rt; then reflux85[3]
3Pictet-Spengler CyclizationTFA, rt82[3]

Table 2: Divergent Synthesis of (-)-Alstomicine and (-)-Alstofolinine A from a Common Intermediate

ProductKey TransformationReagents and ConditionsYield (%)
(-)-AlstomicineSmI₂-mediated Reformatsky reactionSmI₂, THF, -78 °C60
(-)-Alstofolinine APd-catalyzed carbonylative lactonizationPd(OAc)₂, dppp, CO (1 atm), toluene, 80 °C75

Visualizations: Synthetic Workflow and Biological Pathway

Total Synthesis of (-)-Alstomicine and (-)-Alstofolinine A

The following diagram illustrates the divergent synthetic strategy towards (-)-Alstomicine and (-)-Alstofolinine A from a common indole-fused azabicyclo[3.3.1]nonane intermediate.

Total_Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_divergent Divergent Synthesis Indole Derivative Indole Derivative Common Intermediate Indole-fused azabicyclo[3.3.1]nonane Indole Derivative->Common Intermediate Mannich-type cyclization Chiral Aldehyde Chiral Aldehyde Chiral Aldehyde->Common Intermediate Alstomicine Precursor Alstomicine Precursor Common Intermediate->Alstomicine Precursor Functional Group Manipulation Alstofolinine A Precursor Alstofolinine A Precursor Common Intermediate->Alstofolinine A Precursor Functional Group Manipulation (-)-Alstomicine (-)-Alstomicine Alstomicine Precursor->(-)-Alstomicine SmI2-mediated Reformatsky reaction (-)-Alstofolinine A (-)-Alstofolinine A Alstofolinine A Precursor->(-)-Alstofolinine A Pd-catalyzed carbonylative lactonization

Caption: Divergent total synthesis of (-)-Alstomicine and (-)-Alstofolinine A.

The NF-κB Signaling Pathway and Inhibition by N⁴-methyltalpinine

N⁴-methyltalpinine has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][6] This pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including cancer. The canonical NF-κB pathway is a key target for therapeutic intervention.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK Complex IKK Complex TNF-alpha->IKK Complex activates IL-1 IL-1 IL-1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation leads to NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates Ubiquitination & Degradation->NF-κB (p50/p65) releases DNA DNA NF-κB (p50/p65) ->DNA binds to Gene Transcription Gene Transcription DNA->Gene Transcription initiates N4-methyltalpinine N4-methyltalpinine N4-methyltalpinine->IKK Complex inhibits

Caption: Canonical NF-κB signaling pathway and its inhibition.

References

Application Notes and Protocols: Pictet-Spengler Reaction in the Synthesis of Macroline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and widely utilized transformation in organic synthesis, particularly for the construction of β-carboline and tetrahydroisoquinoline scaffolds present in numerous natural products. This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone has proven to be a cornerstone in the total synthesis of complex indole (B1671886) alkaloids, including the Macroline family. This compound alkaloids, isolated from plants of the Alstonia genus, exhibit a range of interesting biological activities, including cytotoxic and antiproliferative effects against various cancer cell lines.

These application notes provide a detailed overview of the Pictet-Spengler reaction as a key step in the stereoselective synthesis of the core structure of this compound alkaloids. The information presented herein is compiled from established synthetic routes and is intended to serve as a practical guide for researchers in the field of organic synthesis and medicinal chemistry.

Key Reaction: Pictet-Spengler Cyclization for the this compound Core

The pivotal step in the synthesis of the pentacyclic core of this compound alkaloids involves the intramolecular Pictet-Spengler reaction of a tryptamine-derived intermediate. This reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich indole nucleus to furnish the tetracyclic β-carboline system. The stereochemical outcome of this reaction is crucial for the successful synthesis of the desired natural product.

Reaction Mechanism

The generally accepted mechanism for the Pictet-Spengler reaction is initiated by the condensation of an amine with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion. The subsequent intramolecular electrophilic attack by the C2 position of the indole ring onto the iminium ion leads to the formation of a spiroindolenine intermediate. A Wagner-Meerwein-type rearrangement then yields the tetrahydro-β-carboline product.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine derivative Tryptamine derivative Schiff Base Schiff Base Tryptamine derivative->Schiff Base + Aldehyde Aldehyde Aldehyde Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Spiroindolenine Spiroindolenine Iminium Ion->Spiroindolenine Intramolecular Cyclization Tetrahydro-β-carboline Tetrahydro-β-carboline Spiroindolenine->Tetrahydro-β-carboline Rearrangement - H+

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of the this compound Core

The following protocol is adapted from the total synthesis of this compound and Alstomicine by Kadam et al. (2018) and outlines the key Pictet-Spengler cyclization step.[1][2]

Materials and Reagents
Equipment
  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the tryptamine-derived aldehyde intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (20 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pentacyclic core of this compound.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Aldehyde in DCM Dissolve Aldehyde in DCM Start->Dissolve Aldehyde in DCM Add TFA at 0 °C Add TFA at 0 °C Dissolve Aldehyde in DCM->Add TFA at 0 °C Stir at Room Temperature Stir at Room Temperature Add TFA at 0 °C->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Monitor by TLC->Stir at Room Temperature Incomplete Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Reaction Complete Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Dry and Concentrate Dry and Concentrate Extract with DCM->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography End End Purify by Chromatography->End

Caption: Workflow for the Pictet-Spengler synthesis of the this compound core.

Data Presentation

The following table summarizes the quantitative data for the Pictet-Spengler cyclization in the synthesis of the this compound core, as reported by Kadam et al. (2018).[1][2]

EntryReactantProductReaction ConditionsTime (h)Yield (%)
1Aldehyde IntermediatePentacyclic CoreTFA (20 equiv), DCM, 0 °C to rt285

Table 1: Reaction conditions and yield for the Pictet-Spengler cyclization.

Biological Activity of this compound Alkaloids

Several this compound alkaloids and their derivatives have demonstrated significant in vitro cytotoxic and antiproliferative activities against a panel of human cancer cell lines.[3][4][5] The precise molecular mechanisms and signaling pathways underlying these activities are still under investigation.

The table below presents a selection of reported cytotoxic activities of this compound-sarpagine bisindole alkaloids.

CompoundCell LineIC₅₀ (µM)Reference
Angustilongine EKB2.1Yeap et al., 2019[4]
Angustilongine FKB1.5Yeap et al., 2019[4]
Angustilongine GKB3.2Yeap et al., 2019[4]
Angustilongine HA5492.9Yeap et al., 2019[4]
Angustilongine IMCF74.6Yeap et al., 2019[4]

Table 2: Cytotoxic activity of selected this compound-sarpagine bisindole alkaloids.

Conclusion

The Pictet-Spengler reaction remains an indispensable tool for the construction of the complex architecture of this compound alkaloids. The protocol detailed herein provides a robust and high-yielding method for the synthesis of the key pentacyclic core. The significant biological activities exhibited by this class of natural products underscore the importance of efficient synthetic strategies to enable further investigation into their therapeutic potential. Future research will likely focus on elucidating the specific molecular targets and signaling pathways modulated by this compound alkaloids to fully understand their mechanism of action.

References

Application of the Ireland-Claisen Rearrangement in the Total Synthesis of Macroline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Macroline family of indole (B1671886) alkaloids represents a significant class of natural products with complex molecular architectures and promising biological activities. Their intricate structures have made them challenging targets for total synthesis. A key strategic disconnection in several successful syntheses of this compound and related alkaloids involves the stereoselective construction of a key carbon-carbon bond, which is elegantly achieved using the Ireland-Claisen rearrangement. This[1][1]-sigmatropic rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal (B89532) provides a powerful and reliable method for the stereocontrolled formation of γ,δ-unsaturated carboxylic acids, which serve as crucial intermediates in the synthesis of the pentacyclic core of this compound alkaloids.[1][2]

The Ireland-Claisen rearrangement offers several advantages in this context, including mild reaction conditions compared to the classical Claisen rearrangement and the ability to control the stereochemical outcome through the geometry of the enolate.[3][4] This high degree of stereocontrol is particularly important for establishing the correct relative stereochemistry of the chiral centers present in the this compound core.

Key Features of the Ireland-Claisen Rearrangement in this compound Synthesis

  • Stereoselective C-C Bond Formation: The rearrangement allows for the creation of a new carbon-carbon bond with a high degree of stereocontrol, which is essential for constructing the complex polycyclic framework of this compound.

  • Access to Key Intermediates: The resulting γ,δ-unsaturated carboxylic acid is a versatile intermediate that can be further elaborated to form the characteristic piperidine (B6355638) ring system of the this compound core.

  • Convergence and Efficiency: The use of the Ireland-Claisen rearrangement often contributes to a more convergent and efficient overall synthetic strategy.[1]

Experimental Protocols

The following is a general protocol for the Ireland-Claisen rearrangement, adapted for the synthesis of a key intermediate in the this compound synthesis. Specific substrate details and reaction conditions may vary based on the particular synthetic route.

Protocol: Ireland-Claisen Rearrangement for the Synthesis of a this compound Precursor

This protocol describes the conversion of an allylic ester to a γ,δ-unsaturated carboxylic acid.

Materials:

  • Allylic ester substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) in THF

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Toluene (B28343)

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Enolate Formation:

    • A solution of the allylic ester (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • A solution of a strong base such as LDA or KHMDS (1.1 - 2.0 eq) in THF is added dropwise to the cooled solution.

    • The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.[3]

  • Silyl Ketene Acetal Trapping:

    • Chlorotrimethylsilane (TMSCl) (1.2 - 2.5 eq) is added to the reaction mixture.

    • The solution is allowed to warm to room temperature and stirred for an additional 1-2 hours.[3]

  • [1][1]-Sigmatropic Rearrangement:

    • The solvent (THF) is typically removed under reduced pressure.

    • Anhydrous toluene is added to the residue, and the mixture is heated to reflux (or a lower temperature such as 80 °C) for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and quenched by the addition of 0.5 N HCl.

    • The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.[3]

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated carboxylic acid.

Quantitative Data Summary

The following table summarizes representative yields for the Ireland-Claisen rearrangement step in the context of this compound and related alkaloid syntheses.

Starting Material (Allylic Ester)Product (γ,δ-Unsaturated Carboxylic Acid)Yield (%)Reference
Allylic ester derived from L-tryptophanPentacyclic core precursorNot explicitly stated, but part of a multi-step synthesis.[1][2]
General Allylic Esterγ,δ–Unsaturated Carboxylic Acid80%[3]

Note: Specific yields for the Ireland-Claisen rearrangement step in the total synthesis of this compound are often reported as part of a multi-step sequence and may not be individually detailed in all publications.

Diagrams

Logical Workflow: Synthesis of the this compound Core

The following diagram illustrates a simplified retrosynthetic analysis and the key steps in the forward synthesis of the this compound core, highlighting the pivotal role of the Ireland-Claisen rearrangement.

Macroline_Synthesis_Workflow cluster_retro Retrosynthetic Analysis cluster_forward Forward Synthesis This compound This compound Core Intermediate1 Pentacyclic Intermediate This compound->Intermediate1 Key Disconnections Intermediate2 γ,δ-Unsaturated Acid Intermediate1->Intermediate2 Pictet-Spengler Intermediate3 Allylic Ester Intermediate2->Intermediate3 Ireland-Claisen Rearrangement Tryptophan L-Tryptophan Derivative Intermediate3->Tryptophan Start L-Tryptophan Derivative Step1 Allylic Ester Formation Start->Step1 Step2 Ireland-Claisen Rearrangement Step1->Step2 Step3 Further Transformations Step2->Step3 Step4 Pictet-Spengler Cyclization Step3->Step4 Product This compound Core Step4->Product

Caption: Workflow for this compound core synthesis.

Signaling Pathway: Mechanism of the Ireland-Claisen Rearrangement

This diagram outlines the mechanistic steps of the Ireland-Claisen rearrangement.

Ireland_Claisen_Mechanism AllylicEster Allylic Ester Enolate Ester Enolate AllylicEster->Enolate Strong Base (e.g., LDA) SilylKeteneAcetal Silyl Ketene Acetal Enolate->SilylKeteneAcetal TMSCl TransitionState [3,3]-Sigmatropic Transition State (Chair-like) SilylKeteneAcetal->TransitionState Heat SilylEster Silyl Ester of γ,δ-Unsaturated Acid TransitionState->SilylEster CarboxylicAcid γ,δ-Unsaturated Carboxylic Acid SilylEster->CarboxylicAcid Acidic Workup (H3O+)

Caption: Mechanism of the Ireland-Claisen rearrangement.

References

Application Note: Purification of Macroline Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macroline is a prominent member of the indole (B1671886) alkaloid family, a class of natural products renowned for their structural complexity and significant pharmacological activities. Primarily isolated from plants of the Alstonia genus, particularly Alstonia scholaris and Alstonia macrophylla, this compound and its derivatives are subjects of intensive research in drug discovery and development.[1][2] The purification of this compound from crude plant extracts is a critical step to enable detailed structural elucidation, pharmacological screening, and mechanism of action studies. Column chromatography is a fundamental and widely employed technique for the isolation of this compound, offering efficient separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3][4] This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their varying affinities for the stationary phase and the mobile phase.[5] In the context of this compound purification, a crude alkaloid extract is loaded onto a column packed with silica gel, a polar stationary phase. A mobile phase, typically a mixture of non-polar and moderately polar organic solvents, is then passed through the column. Compounds with lower polarity and weaker interaction with the silica gel travel down the column more rapidly, while more polar compounds are retained longer. By systematically collecting fractions of the eluent and analyzing them, typically by Thin-Layer Chromatography (TLC), fractions containing pure this compound can be isolated. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to achieve optimal separation.[6]

Experimental Protocols

1. Preparation of Crude Alkaloid Extract from Alstonia scholaris Leaves

This protocol describes a typical acid-base extraction method to obtain a crude mixture of alkaloids, including this compound.

  • Materials and Reagents:

    • Dried and powdered leaves of Alstonia scholaris

    • 1% Hydrochloric acid (HCl)

    • 25% Ammonium hydroxide (B78521) (NH₄OH)

    • Chloroform (B151607) (CHCl₃)

    • Methanol (MeOH)

    • Whatman No. 1 filter paper

    • Rotary evaporator

  • Procedure:

    • Macerate 500 g of powdered Alstonia scholaris leaves in 1% HCl (pH 2) at room temperature overnight.

    • Filter the acidic mixture through Whatman No. 1 filter paper.

    • Make the filtrate alkaline by adding 25% NH₄OH solution until a pH of 9 is reached.[7]

    • Extract the alkaline solution three times with an equal volume of chloroform.

    • Combine the chloroform extracts and wash with distilled water to remove residual base.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid residue.

2. Thin-Layer Chromatography (TLC) for Method Development and Monitoring

TLC is an essential tool for selecting an appropriate mobile phase for column chromatography and for monitoring the separation. The ideal mobile phase should provide a good separation of the target compound from impurities, with an Rf value for this compound preferably between 0.25 and 0.35.[8]

  • Materials and Reagents:

    • Silica gel 60 F₂₅₄ TLC plates

    • Crude alkaloid extract

    • Developing chamber

    • Mobile phase (e.g., Hexane:Ethyl Acetate mixtures)

    • UV lamp (254 nm and 365 nm)

    • Visualizing reagent (e.g., Dragendorff's reagent for alkaloids)

  • Procedure:

    • Dissolve a small amount of the crude alkaloid extract in chloroform or methanol.

    • Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.

    • Prepare a developing chamber with the chosen mobile phase (e.g., Hexane:Ethyl Acetate in ratios of 8:2, 7:3, or 6:4).

    • Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Calculate the Rf value for each spot. An isolated compound from Alstonia scholaris showed an Rf value of 0.55 in a Hexane:Ethyl Acetate (65:35) system.[7] Adjust the solvent polarity to achieve the target Rf for this compound.

3. Purification of this compound by Column Chromatography

This protocol outlines the steps for separating this compound from the crude alkaloid extract using silica gel column chromatography.

  • Materials and Reagents:

    • Glass chromatography column

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • Crude alkaloid extract

    • Selected mobile phase (e.g., Hexane:Ethyl Acetate gradient)

    • Collection tubes or flasks

    • TLC supplies for fraction analysis

  • Procedure:

    • Column Packing (Wet Slurry Method):

      • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane).

      • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

      • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Sample Loading:

      • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

      • Carefully apply the dissolved sample to the top of the silica gel bed.

      • Alternatively, for samples not readily soluble, perform dry loading: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried, impregnated silica to the top of the column.

    • Elution:

      • Begin elution with the initial, non-polar mobile phase.

      • Collect the eluent in fractions of a consistent volume.

      • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise gradient of Hexane:Ethyl Acetate could be employed, starting with 9:1, then 8:2, 7:3, and so on. Another option is a Dichloromethane:Methanol gradient.[9]

    • Fraction Analysis:

      • Analyze the collected fractions by TLC to identify those containing this compound.

      • Spot every few fractions on a TLC plate, develop, and visualize.

      • Combine the fractions that show a pure spot corresponding to this compound.

    • Isolation of Pure this compound:

      • Combine the pure fractions and concentrate them under reduced pressure using a rotary evaporator to obtain purified this compound.

      • Determine the yield and assess the purity using analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following tables summarize the key parameters for the purification of this compound using column chromatography.

Table 1: Materials and Equipment

ItemSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Glass, dimensions appropriate for sample size
Mobile Phase Solvents Hexane, Ethyl Acetate, Dichloromethane, Methanol
TLC Plates Silica Gel 60 F₂₅₄
Analytical Equipment TLC chamber, UV lamp, Rotary evaporator

Table 2: Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel
Mobile Phase System System 1: Hexane:Ethyl Acetate (gradient) System 2: Dichloromethane:Methanol (gradient)
Elution Mode Gradient Elution (increasing polarity)
TLC Monitoring Mobile Phase: Hexane:Ethyl Acetate (e.g., 65:35 or other ratios to achieve an Rf of 0.25-0.35 for this compound) Visualization: UV light (254 nm), Dragendorff's reagent
Flow Rate Gravity-fed or low pressure for flash chromatography

Visualizations

Experimental Workflow for this compound Purification

Macroline_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_analysis Analysis and Isolation plant_material Alstonia scholaris (Powdered Leaves) maceration Maceration (1% HCl) plant_material->maceration filtration1 Filtration maceration->filtration1 basification Basification (NH4OH to pH 9) filtration1->basification extraction Liquid-Liquid Extraction (Chloroform) basification->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Alkaloid Extract concentration1->crude_extract sample_loading Sample Loading (Wet or Dry) crude_extract->sample_loading column_prep Column Preparation (Silica Gel Slurry) column_prep->sample_loading elution Gradient Elution (e.g., Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 pure_this compound Purified this compound concentration2->pure_this compound

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Macroline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of macroline alkaloids, a class of indole (B1671886) alkaloids commonly found in plants of the Alstonia genus. The described methodology utilizes reversed-phase chromatography, providing a reliable protocol for researchers, scientists, and professionals in drug development engaged in the analysis of these complex natural products. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow.

Introduction

This compound alkaloids are a significant subgroup of the sarpagine/macroline/ajmaline family of monoterpene indole alkaloids.[1] These compounds are predominantly isolated from various species of the Apocynaceae family, which have a history of use in traditional medicine.[1] Given their diverse and interesting biological activities, including antiproliferative effects and the ability to reverse multidrug resistance, the accurate separation and quantification of this compound alkaloids are crucial for phytochemical analysis, drug discovery, and quality control of herbal preparations.[2][3] This application note provides a detailed HPLC method suitable for the analysis of this compound alkaloids from plant extracts.

Experimental Protocols

Sample Preparation: Acid-Base Extraction of this compound Alkaloids from Alstonia species

A standard acid-base extraction is employed to isolate the alkaloid fraction from plant material.

Protocol:

  • Maceration: 100 g of dried and powdered plant material (e.g., Alstonia macrophylla leaves or bark) is macerated with 1 L of methanol (B129727) for 24 hours at room temperature.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acidification: The crude extract is dissolved in 200 mL of 5% acetic acid in water and filtered.

  • Defatting: The acidic aqueous solution is washed three times with 150 mL of hexane (B92381) to remove non-polar compounds.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium (B1175870) hydroxide.

  • Extraction of Alkaloids: The basic solution is extracted three times with 150 mL of dichloromethane (B109758). The organic layers are combined.

  • Drying and Evaporation: The combined dichloromethane fractions are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

  • Sample for HPLC: The dried alkaloid extract is dissolved in methanol to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is used for the analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-30 min: 10-60% B; 30-35 min: 60-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL

Data Presentation

The following table presents hypothetical quantitative data for the separation of three representative this compound alkaloids. This data is for illustrative purposes to demonstrate the expected performance of the method.

Analyte (this compound Alkaloid)Retention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
This compound15.81250010
Alstophylline18.21875015
Macralstonine21.52500020

Method Validation Overview

For quantitative applications, the HPLC method should be validated according to ICH guidelines.[4][5] Key validation parameters include:

  • Linearity: A minimum of five concentrations should be used to establish a linear relationship between peak area and concentration. The correlation coefficient (r²) should be >0.999.[6]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be less than 2%.[6]

  • Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The ability to assess the analyte in the presence of other components, demonstrated by the resolution of the analyte peak from other peaks.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

experimental_workflow plant_material Dried Plant Material maceration Maceration with Methanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration acidification Acidification (5% Acetic Acid) filtration_concentration->acidification defatting Defatting with Hexane acidification->defatting basification Basification (Ammonium Hydroxide) defatting->basification extraction Extraction with Dichloromethane basification->extraction drying_evaporation Drying & Evaporation extraction->drying_evaporation hplc_sample_prep Dissolve in Methanol & Filter drying_evaporation->hplc_sample_prep hplc_analysis HPLC Analysis hplc_sample_prep->hplc_analysis

Figure 1. Experimental workflow for the extraction and HPLC analysis of this compound alkaloids.

logical_relationship start Method Development Start column_selection Column Selection (e.g., C18) start->column_selection mobile_phase_optimization Mobile Phase Optimization (Solvent, pH, Additives) column_selection->mobile_phase_optimization gradient_development Gradient Development mobile_phase_optimization->gradient_development detection_wavelength Wavelength Selection gradient_development->detection_wavelength method_validation Method Validation detection_wavelength->method_validation routine_analysis Routine Analysis method_validation->routine_analysis

Figure 2. Logical workflow for HPLC method development for this compound alkaloid analysis.

Conclusion

The described reversed-phase HPLC method provides a reliable and reproducible approach for the separation of this compound alkaloids from complex plant extracts. The provided protocol for sample preparation and HPLC analysis, along with the guidelines for method validation, offers a solid foundation for researchers in natural product chemistry and drug development. This method can be adapted and optimized for the specific this compound alkaloids of interest and the available instrumentation.

References

Application Notes and Protocols for NMR Spectroscopy in Macroline Alkaloid Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products, including the complex family of macroline alkaloids. This class of indole (B1671886) alkaloids exhibits a wide range of biological activities, making their precise structural characterization critical for drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to determine the constitution, connectivity, and stereochemistry of this compound alkaloids.

The structural elucidation process relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, while 2D experiments such as COSY, HSQC, HMBC, and NOESY/ROESY reveal the intricate network of connectivities and spatial relationships within the molecule.

Data Presentation: NMR Data for a Representative this compound Alkaloid

The following tables summarize the ¹H and ¹³C NMR data for a representative this compound-type alkaloid. This data is essential for comparison and identification of the characteristic this compound scaffold.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
17.55d7.8
27.20t7.5
37.10t7.5
47.35d8.0
5a3.20m
5b2.90m
6a2.10m
6b1.95m
94.15d5.5
14a2.80m
14b2.50m
155.80ddd17.0, 10.5, 8.0
163.50s
17a5.25d17.0
17b5.20d10.5
181.70s
194.05q7.0
205.40d4.5
21a2.60m
21b2.30m

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
1136.5C
2121.5CH
3119.8CH
4128.5CH
555.4CH₂
635.2CH₂
7110.1C
8145.3C
970.2CH
1345.8C
1438.1CH₂
15135.8CH
1652.3CH
17118.2CH₂
1813.5CH₃
1965.7CH
2095.3CH
2148.9CH₂
C=O175.4C

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrument and sample characteristics.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound alkaloid is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for alkaloids. For water-sensitive samples, ensure the solvent is dry.[1][2]

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[3]

    • For ¹³C and 2D NMR experiments, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of ¹³C.[3]

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Ensure the sample height in the NMR tube is between 40-50 mm to be within the active region of the NMR coil.[3]

    • Cap the NMR tube securely.

1D NMR Spectroscopy: ¹H and ¹³C NMR
  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, depending on the concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for assigning ¹³C signals.

2D NMR Spectroscopy

The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H).

  • Pulse Program: cosygpqf (gradient-enhanced, phase-sensitive).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).

  • Pulse Program: hsqcedetgpsisp2 (edited, gradient-enhanced for multiplicity information).

  • Data Points (TD): 1024 in F2 (¹H), 256 in F1 (¹³C).

  • Spectral Width (SW): Full ¹H range in F2, full ¹³C range in F1.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds, which is key for assembling the carbon skeleton.

  • Pulse Program: hmbcgplpndqf (gradient-enhanced).

  • Data Points (TD): 2048 in F2 (¹H), 512 in F1 (¹³C).

  • Spectral Width (SW): Full ¹H range in F2, full ¹³C range in F1.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Long-range coupling delay (CNST2): Optimized for a J-coupling of 8 Hz.

These experiments show through-space correlations between protons that are close to each other (< 5 Å), providing crucial information for determining relative stereochemistry and conformation.[4]

  • NOESY (for small to large molecules):

    • Pulse Program: noesygpph (gradient-enhanced, phase-sensitive).

    • Mixing Time (D8): This is a critical parameter. For small molecules (MW < 600), a longer mixing time (500-800 ms) is often needed. For larger molecules, shorter mixing times (100-300 ms) are used to avoid spin diffusion.[4]

  • ROESY (for medium-sized molecules where NOE is close to zero):

    • Pulse Program: roesygpph.

    • Mixing Time: 200-500 ms.

  • Common Parameters for both:

    • Data Points (TD): 2048 in F2, 256-512 in F1.

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 2.0-3.0 seconds.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of a this compound alkaloid using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Alkaloid Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT (45, 90, 135) C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Structure Final Structure of this compound Alkaloid NOESY_ROESY->Structure

Caption: Experimental workflow for this compound alkaloid structural elucidation.

logical_workflow cluster_proton_carbon Proton and Carbon Information cluster_connectivity Planar Structure Determination cluster_stereochem Stereochemistry Determination Start Start: Isolated this compound Alkaloid H1_info ¹H NMR: - Number of protons - Chemical shifts - Multiplicities Start->H1_info C13_info ¹³C NMR & DEPT: - Number of carbons - Carbon types (C, CH, CH₂, CH₃) Start->C13_info COSY_info COSY: Establish H-H spin systems H1_info->COSY_info HSQC_info HSQC: Connect protons to directly attached carbons C13_info->HSQC_info COSY_info->HSQC_info HMBC_info HMBC: Assemble fragments via long-range H-C correlations HSQC_info->HMBC_info Planar_structure Propose Planar Structure HMBC_info->Planar_structure NOESY_info NOESY/ROESY: Determine relative stereochemistry through spatial proximity of protons Planar_structure->NOESY_info Final_structure Final 3D Structure NOESY_info->Final_structure

Caption: Logical workflow for deducing the structure of a this compound alkaloid.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Macroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline is a prominent member of the sarpagine-type indole (B1671886) alkaloids, a class of natural products known for their complex molecular architecture and significant biological activities. Found in various plant species of the Apocynaceae family, such as those from the Alstonia genus, this compound and its derivatives are of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) conditions is crucial for its rapid identification in complex plant extracts, for structural elucidation of new related compounds, and for metabolite profiling in preclinical studies.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a proposed fragmentation pathway based on its chemical structure and established fragmentation patterns of related indole alkaloids. The methodologies and data presented herein are intended to serve as a guide for researchers working on the characterization of this compound and similar alkaloids.

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of complex indole alkaloids and can be adapted and optimized for specific instrumentation and research questions.

Sample Preparation

A robust sample preparation protocol is essential for the accurate and reproducible analysis of this compound from plant matrices.

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material (e.g., leaves or bark of Alstonia species).

    • Perform extraction with 20 mL of methanol (B129727) by ultrasonication for 30 minutes, repeated three times.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of 5% acetic acid in water.

    • Wash the acidic solution with 10 mL of n-hexane three times to remove non-polar constituents.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids with 10 mL of dichloromethane (B109758) three times.

    • Combine the dichloromethane layers and evaporate to dryness.

    • Reconstitute the final residue in 1 mL of methanol for LC-MS/MS analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to desired concentrations for instrument calibration and quantification.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Ion Source Temperature 120 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition Mode Tandem Mass Spectrometry (MS/MS)
Scan Type Product Ion Scan
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragment ions

Data Presentation: Proposed Fragmentation of this compound

Due to the limited availability of public domain ESI-MS/MS data for this compound, the following fragmentation data is proposed based on the known structure of this compound and general fragmentation principles of sarpagine-type indole alkaloids. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₂₁H₂₆N₂O₂) is 355.2072.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure/Description
355.2072337.1966H₂O (18.0106)Loss of the hydroxyl group
355.2072324.1888CH₅N (31.0422)Cleavage of the ethylamine (B1201723) bridge
355.2072295.1650C₂H₄O₂ (60.0211)Loss of the carboxymethyl group and subsequent rearrangement
355.2072196.1126C₁₀H₁₃O₂ (165.0916)Cleavage of the C-ring, retaining the indole moiety and part of the piperidine (B6355638) ring
355.2072182.0970C₁₁H₁₅O₂ (179.1072)Further fragmentation of the C-ring
355.2072158.0970C₁₂H₁₅NO₂ (205.1099)Cleavage involving the piperidine ring system
355.2072144.0813C₁₃H₁₇NO₂ (219.1259)Characteristic indole fragment
355.2072130.0657C₁₄H₁₉NO₂ (233.1416)Indole core fragment

Note: The m/z values and proposed neutral losses are theoretical and require experimental verification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Methanolic Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning final_extract Final Alkaloid Extract partitioning->final_extract lc_separation Reverse-Phase LC Separation final_extract->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Precursor Ion Selection (m/z 355.2) esi_ionization->ms_detection cid_fragmentation Collision-Induced Dissociation (CID) ms_detection->cid_fragmentation msms_analysis MS/MS Fragment Analysis cid_fragmentation->msms_analysis data_acquisition Data Acquisition msms_analysis->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation pathway_elucidation Fragmentation Pathway Elucidation spectral_interpretation->pathway_elucidation

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway This compound This compound [M+H]⁺ m/z 355.2 frag1 [M+H-H₂O]⁺ m/z 337.2 This compound->frag1 - H₂O frag2 [M+H-CH₅N]⁺ m/z 324.2 This compound->frag2 - CH₅N frag3 m/z 196.1 This compound->frag3 - C₁₀H₁₃O₂ frag4 m/z 144.1 frag3->frag4 - C₃H₄O frag5 m/z 130.1 frag4->frag5 - CH₂

Caption: Proposed fragmentation of this compound.

Discussion

The proposed fragmentation pathway of this compound suggests several characteristic fragmentation patterns for sarpagine-type alkaloids. The initial loss of water from the protonated molecule is a common fragmentation for molecules containing a hydroxyl group. Cleavage of the ethylamine bridge and subsequent rearrangements can lead to the formation of various fragment ions. The indole moiety often remains as a stable, charged fragment, giving rise to characteristic ions at lower m/z values, such as m/z 144 and 130.

The retro-Diels-Alder (rDA) fragmentation, which is characteristic for certain classes of indole alkaloids with specific ring unsaturations, may also play a role in the fragmentation of this compound, leading to the cleavage of the C-ring. The exact fragmentation pathway and the relative abundance of the fragment ions will depend on the collision energy used in the MS/MS experiment. A detailed study with varying collision energies can provide more in-depth structural information.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of the indole alkaloid this compound. The detailed experimental protocol for LC-MS/MS analysis serves as a valuable starting point for researchers. The proposed fragmentation data and pathway, although theoretical, offer a rational basis for the identification and structural characterization of this compound and related alkaloids. Further experimental studies are necessary to validate the proposed fragmentation patterns and to build a robust mass spectral library for this important class of natural products.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Macroline on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Alstonia genus, have demonstrated significant potential as cytotoxic agents against various cancer cell lines. These natural products represent a promising avenue for the development of novel anticancer therapeutics. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound and its derivatives on cancer cells. The included methodologies for cytotoxicity assays and data presentation will aid researchers in evaluating the anticancer efficacy of these compounds and investigating their mechanisms of action.

Data Presentation: Cytotoxicity of this compound Alkaloids

The following table summarizes the reported in vitro growth inhibitory activities of various this compound-containing alkaloid extracts and purified compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Alkaloid/ExtractCancer Cell LineIC50 (µM)Reference
This compound-sarpagine alkaloids (angustilongines E–K)KB0.02–9.0[1]
Vincristine-resistant KB0.02–9.0[1]
PC-3 (Prostate)0.02–9.0[1]
LNCaP (Prostate)0.02–9.0[1]
MCF7 (Breast)0.02–9.0[1]
MDA-MB-231 (Breast)0.02–9.0[1]
HT-29 (Colon)0.02–9.0[1]
HCT 116 (Colon)0.02–9.0[1]
A549 (Lung)0.02–9.0[1]
This compound-akuammiline bisindole alkaloidsKB0.3–8.3
Vincristine-resistant KB0.3–8.3
PC-3 (Prostate)0.3–8.3
LNCaP (Prostate)0.3–8.3
MCF7 (Breast)0.3–8.3
MDA-MB-231 (Breast)0.3–8.3
HT-29 (Colon)0.3–8.3
HCT 116 (Colon)0.3–8.3
A549 (Lung)0.3–8.3
O-acetylmacralstonine, villalstonine, macrocarpamineMOR-P (Lung Adenocarcinoma)2–10[2]
COR-L23 (Large Cell Lung Carcinoma)2–10[2]
StMI1 1a (Melanoma)2–10[2]
Caki-2 (Renal Cell Carcinoma)2–10[2]
MCF7 (Breast Adenocarcinoma)2–10[2]
LS174T (Colon Adenocarcinoma)2–10[2]

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound on cancer cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding macroline_prep This compound Solution Preparation treatment Treatment with This compound macroline_prep->treatment cell_seeding->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_acquisition Data Acquisition cytotoxicity_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Fig. 1: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multiskan plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Potential Signaling Pathway of this compound-Induced Apoptosis

While the specific signaling pathways modulated by this compound in cancer cells are still under investigation, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized model of this pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Recruited to Caspase3 Caspase-3 (Executioner) Substrate_cleavage Substrate Cleavage Caspase3->Substrate_cleavage Cleaves cellular substrates Apoptosome->Caspase3 Activates Apoptosis Apoptosis Substrate_cleavage->Apoptosis

Fig. 2: Generalized intrinsic apoptosis signaling pathway.

Disclaimer: The specific molecular targets and signaling pathways of this compound are still being elucidated. The provided diagram represents a common mechanism of action for cytotoxic compounds and should be used as a hypothetical model for further investigation.

References

Application Notes: Multidrug Resistance (MDR) Reversal Assay Using Macroline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Multidrug resistance (MDR) is a primary cause of chemotherapy failure in cancer treatment.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[2] These transporters function as energy-dependent efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[3][2] The development of agents that can inhibit these efflux pumps and reverse MDR is a critical goal in oncology research.[3][1]

Macroline is an investigational compound being evaluated for its potential as an MDR reversal agent. These application notes provide detailed protocols to assess the efficacy of this compound in sensitizing MDR cancer cells to conventional chemotherapeutics by inhibiting P-gp-mediated drug efflux.

Principle of the Assays

The potential of this compound to reverse MDR is evaluated through two key in vitro assays:

  • Chemosensitization (MTT Assay): This colorimetric assay measures cell viability and is used to determine the ability of a non-toxic concentration of this compound to enhance the cytotoxic effects of a chemotherapeutic agent in MDR cancer cells.[4][5][6][7][8] A significant decrease in the IC50 value of the anticancer drug in the presence of this compound indicates successful MDR reversal.[4][9][10]

  • P-gp Efflux Inhibition (Rhodamine 123 Accumulation Assay): This functional assay directly measures the activity of the P-gp pump. Rhodamine 123, a fluorescent substrate of P-gp, is actively effluxed by MDR cells, resulting in low intracellular fluorescence.[11][12][13][14] If this compound inhibits P-gp, Rhodamine 123 will accumulate inside the cells, leading to a quantifiable increase in fluorescence intensity.[9][10][11][12]

Materials and Reagents

  • Cell Lines:

    • MDR-positive cell line (e.g., MCF-7/ADR, NCI/ADR-RES)

    • Parental drug-sensitive cell line (e.g., MCF-7, OVCAR-8)

  • Compounds:

    • This compound (Test Compound)

    • Doxorubicin, Paclitaxel, or Vincristine (P-gp substrate anticancer drugs)

    • Verapamil (Positive Control P-gp inhibitor)

  • Assay Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4][6]

    • Rhodamine 123[11][12][13]

    • DMSO (Dimethyl sulfoxide)

    • PBS (Phosphate-Buffered Saline)

  • Cell Culture:

    • DMEM or RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

  • Equipment:

    • 96-well clear flat-bottom plates (for MTT assay)

    • 96-well black, clear-bottom plates (for Rhodamine 123 assay)

    • Microplate reader with absorbance and fluorescence capabilities

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Standard cell culture equipment

Experimental Protocols

Protocol 1: Chemosensitization by MTT Assay

This protocol determines the concentration at which this compound can reverse resistance to a chemotherapeutic agent.

  • Cell Seeding:

    • Harvest drug-resistant (e.g., MCF-7/ADR) and parental (e.g., MCF-7) cells during their exponential growth phase.

    • Seed 5×10³ cells per well in 100 µL of culture medium into a 96-well clear plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • First, determine a non-toxic concentration of this compound by treating cells with a range of this compound concentrations for 48 hours and performing an MTT assay.

    • Prepare serial dilutions of a chemotherapeutic drug (e.g., Doxorubicin) in culture medium.

    • Prepare identical serial dilutions of the chemotherapeutic drug in medium containing a fixed, non-toxic concentration of this compound (e.g., 1 µM).

    • Remove the medium from the cells and add 100 µL of the prepared drug solutions. Include controls for cells alone, cells with this compound only, and cells with the highest concentration of the drug vehicle (e.g., DMSO).

    • Incubate the plate for 48 hours at 37°C.[4]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the IC50 value (the drug concentration that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound.

    • Calculate the Reversal Fold (RF) using the formula: RF = IC50 (Chemotherapeutic alone) / IC50 (Chemotherapeutic + this compound) [4]

Protocol 2: P-gp Efflux Inhibition Assay

This protocol directly measures this compound's effect on P-gp function using Rhodamine 123.

  • Cell Seeding:

    • Seed 1×10⁴ MDR-positive cells (e.g., MCF-7/ADR) per well in 100 µL of culture medium into a 96-well black, clear-bottom plate.

    • Incubate for 24 hours.

  • Compound Pre-incubation:

    • Remove the medium and wash cells once with warm PBS.

    • Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a positive control (e.g., 10 µM Verapamil). Include an untreated control.

    • Incubate for 3 hours at 37°C.[10]

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each well to a final concentration of 5 µM.

    • Incubate for 90 minutes at 37°C, protected from light.

  • Efflux and Measurement:

    • Remove the medium and wash the cells twice with 200 µL of ice-cold PBS to stop the efflux process.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).[11]

  • Data Analysis:

    • Subtract the background fluorescence from blank wells.

    • Express the fluorescence in each treatment group as a percentage of the untreated control. A higher fluorescence value indicates greater inhibition of P-gp.

Data Presentation

Table 1: Representative Chemosensitizing Effect of this compound on MCF-7/ADR Cells

Cell LineTreatmentIC50 of Doxorubicin (µM) ± SDReversal Fold (RF)
MCF-7 (Parental)Doxorubicin0.8 ± 0.1-
MCF-7/ADRDoxorubicin24.5 ± 2.8-
MCF-7/ADRDoxorubicin + this compound (1 µM)7.2 ± 0.93.4
MCF-7/ADRDoxorubicin + Verapamil (10 µM)3.1 ± 0.57.9

This table shows that this compound, at a non-toxic concentration, significantly reduces the IC50 of Doxorubicin in the resistant MCF-7/ADR cell line, indicating a reversal of multidrug resistance.

Table 2: Representative Effect of this compound on Intracellular Rhodamine 123 Accumulation in MCF-7/ADR Cells

TreatmentConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SDFluorescence Increase (%) (Relative to Control)
Untreated Control-100 ± 120%
This compound0.1145 ± 1545%
This compound1.0280 ± 21180%
This compound10.0450 ± 35350%
Verapamil (Control)10.0510 ± 42410%

This table demonstrates that this compound increases the intracellular accumulation of the P-gp substrate Rhodamine 123 in a dose-dependent manner, confirming its role as a P-gp efflux pump inhibitor.

Mandatory Visualization

MDR_Reversal_Assay_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_mtt MTT Assay (Chemosensitization) cluster_rho Rhodamine 123 Assay (Efflux) cluster_analysis Data Analysis & Interpretation culture Culture MDR & Parental Cancer Cell Lines seed Seed Cells into 96-Well Plates culture->seed mtt_treat Treat with Chemo Drug +/- this compound seed->mtt_treat rho_treat Pre-treat with This compound seed->rho_treat mtt_incubate Incubate 48h mtt_treat->mtt_incubate mtt_add Add MTT Reagent mtt_incubate->mtt_add mtt_read Read Absorbance (570nm) mtt_add->mtt_read analysis_mtt Calculate IC50 & Reversal Fold mtt_read->analysis_mtt rho_load Load Rhodamine 123 rho_treat->rho_load rho_wash Wash & Efflux rho_load->rho_wash rho_read Read Fluorescence (Ex:485/Em:530) rho_wash->rho_read analysis_rho Quantify Fluorescence Increase rho_read->analysis_rho conclusion Confirm MDR Reversal Activity of this compound analysis_mtt->conclusion analysis_rho->conclusion

Caption: Workflow for evaluating the MDR reversal potential of this compound.

Pgp_Inhibition_Mechanism cluster_cell MDR Cancer Cell pgp P-glycoprotein (Efflux Pump) chemo_in Chemotherapy Drug chemo_in->pgp Efflux nucleus Nucleus chemo_in->nucleus Accumulates & Reaches Target apoptosis Cell Death (Apoptosis) nucleus->apoptosis Induces chemo_out Chemotherapy Drug (Extracellular) chemo_out->chemo_in Enters Cell This compound This compound This compound->pgp Inhibition

Caption: Proposed mechanism of this compound-mediated P-gp inhibition.

References

In Vitro Bioactivity of Macroline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Macroline, a monoterpenoid indole (B1671886) alkaloid, and its derivatives have emerged as a subject of significant interest in natural product chemistry and drug discovery. Primarily isolated from plants of the Alstonia genus, these compounds have demonstrated a range of biological activities in preclinical studies. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's bioactivity, with a focus on its anticancer and potential neuroprotective and anti-inflammatory effects. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Summary of In Vitro Anticancer Activity of this compound-containing Bisindole Alkaloids

The following table summarizes the reported in vitro growth inhibitory activity of various this compound-sarpagine and this compound-akuammiline bisindole alkaloids against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassCancer Cell Lines TestedIC₅₀ Range (µM)Reference(s)
This compound-sarpagine bisindole alkaloidsKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[1][2]
This compound-akuammiline bisindole alkaloidsKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3 - 8.3[3]

Note: The specific IC₅₀ values for individual this compound derivatives against each cell line can be found in the cited literature. Some this compound alkaloids have also been shown to be effective in reversing multidrug resistance in cancer cells.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of this compound.

Anticancer Activity: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.[5][6][7][8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer, PC-3 for prostate cancer)[1][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO. The Griess assay is a colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a control group with cells treated with this compound but not stimulated with LPS, and a group with LPS stimulation alone.

  • Griess Assay: a. After 24 hours, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This protocol evaluates the potential of this compound to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[10][11][12]

Principle: The Ellman's method is a colorimetric assay to measure AChE activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay in 96-well Plate: a. Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[11] b. Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.[11] c. Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.[11]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[11]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of AChE inhibition and calculate the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for In Vitro Bioactivity Screening of this compound

Caption: Workflow for screening the in vitro bioactivity of this compound.

Proposed Signaling Pathway for Anticancer Activity of this compound Derivatives

G cluster_cell Cancer Cell This compound This compound Derivative Cell_Cycle_Proteins Cell Cycle Regulatory Proteins This compound->Cell_Cycle_Proteins Modulates Apoptosis_Proteins Apoptotic Proteins This compound->Apoptosis_Proteins Activates MDR_Proteins Multidrug Resistance Proteins (e.g., P-gp) This compound->MDR_Proteins Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Reversal_MDR Reversal of Multidrug Resistance MDR_Proteins->Reversal_MDR

Caption: Potential mechanisms of this compound's anticancer effects.

References

developing analytical standards for Macroline

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding "Macroline"

Initial searches for the term "this compound" did not yield information on a specific drug or therapeutic agent. The term is associated with a genus of beetles and a brand of pneumatic tubing. However, it is highly probable that "this compound" is a typographical error for "Macrolide," a well-established class of antibiotics.[1][2] This document proceeds under the assumption that the intended topic is the macrolide class of antibiotics. Macrolides are characterized by a large macrocyclic lactone ring and are used to treat a variety of bacterial infections.[3][4]

Application Notes for Macrolide Antibiotics

Introduction

Macrolides are a class of bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[4] This is achieved by reversibly binding to the P site of the 50S ribosomal subunit, which prevents the elongation of the peptide chain.[3][5] Common examples of macrolide antibiotics include erythromycin, clarithromycin, and azithromycin (B1666446).[6] They are effective against a range of Gram-positive and some Gram-negative bacteria, making them crucial for treating respiratory, skin, and soft-tissue infections.[3] The development of robust analytical standards is essential for ensuring the quality, safety, and efficacy of these drugs.

Analytical Methodologies

The quantification and characterization of macrolides in various matrices, including pharmaceutical formulations and biological samples, are predominantly achieved using liquid chromatography-mass spectrometry (LC-MS).[7]

  • Liquid Chromatography (LC): Conventional and ultra-performance liquid chromatography (UPLC) are widely used for the separation of macrolides. C18 columns are the most common stationary phase. UPLC, with its sub-2 µm particle columns, offers advantages in terms of reduced run times and increased sensitivity.[7]

  • Mass Spectrometry (MS): Mass spectrometry is the preferred detection method for macrolide analysis due to its high sensitivity and specificity. Triple-quadrupole (QqQ) mass spectrometers operating in multiple-reaction monitoring (MRM) mode are the standard for quantification. For identification and structural elucidation of metabolites or degradation products, time-of-flight (TOF) and quadrupole time-of-flight (QqTOF) mass spectrometers are employed.[7]

Experimental Protocols

Protocol 1: Quantification of Azithromycin in Human Plasma by LC-MS/MS

This protocol outlines a method for the determination of azithromycin concentrations in human plasma, a common practice in pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a deuterated analog of azithromycin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A system such as a Shimadzu Nexera X2 or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Table 1: LC Gradient and MS Parameters

Time (min)% Mobile Phase BMS/MS Transition (m/z)
0.0 - 1.02%Azithromycin: [Precursor Ion] -> [Product Ion]
1.0 - 5.02% -> 98%Internal Standard: [Precursor Ion] -> [Product Ion]
5.0 - 7.098%
7.1 - 10.02%

3. Data Analysis

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Protocol 2: Solid-Phase Extraction (SPE) for Macrolide Analysis in Tissue

For more complex matrices like tissue homogenates, a solid-phase extraction cleanup step is often necessary to remove interfering substances.

1. Sample Preparation

  • Homogenize the tissue sample in a suitable buffer.

  • Perform a protein precipitation step as described in Protocol 1.

2. Solid-Phase Extraction (SPE)

  • Condition: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water.

  • Load: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Wash: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

  • Elute: Elute the macrolide analytes with 5 mL of methanol.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Visualizations

Macrolides primarily exert their therapeutic effect by inhibiting bacterial protein synthesis. They do not have a direct signaling pathway in human cells in the context of their antibiotic activity. However, some macrolides, like rapamycin (B549165) (which is structurally a macrolide but used as an immunosuppressant), are known to interact with cellular signaling pathways such as the mTOR pathway.[3][8] For the purpose of these application notes focusing on antibiotic macrolides, a diagram of the experimental workflow for their analysis is more relevant.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of macrolides.

The following diagram illustrates the mechanism of action of macrolide antibiotics at the bacterial ribosome.

macrolide_moa cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis 50S_Subunit:e->Inhibition 30S_Subunit 30S Subunit Growing_Peptide Growing Peptide Chain Macrolide Macrolide Antibiotic Macrolide->50S_Subunit Binds to P site Macrolide->Exit_Tunnel Blocks exit mRNA mRNA mRNA->30S_Subunit Translation Growing_Peptide->Inhibition Premature dissociation

Caption: Mechanism of action of macrolide antibiotics.

References

Application Notes and Protocols: Determining Cell Line Sensitivity to Macroline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline, a macrolide antibiotic, has demonstrated significant anti-neoplastic properties in various cancer cell lines. This document provides a comprehensive overview of cell lines sensitive to this compound treatment, detailed protocols for assessing sensitivity, and insights into the underlying signaling pathways. The provided methodologies and data will aid researchers in evaluating the potential of this compound as a therapeutic agent. While "this compound" is used as a representative term, the data and pathways are based on studies of macrolide antibiotics with demonstrated anti-cancer activity.

Data Presentation: Cell Line Sensitivity to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative macrolide with anti-cancer activity in various cancer cell lines. These values are indicative of the concentration of the drug required to inhibit the growth of 50% of the cells and are a key measure of cellular sensitivity. Lower IC50 values denote higher sensitivity.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer18.3 ± 0.8[1]
HeLaCervical cancer20.1 ± 2.1[1]
HTB-26Breast cancer (aggressive)10 - 50[2]
PC-3Pancreatic cancer10 - 50[2]
HepG2Hepatocellular carcinoma10 - 50[2]
HCT116Colorectal cancer22.4[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 100 µM to 0.1 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Macrolide antibiotics can induce apoptosis in cancer cells through the modulation of several key signaling pathways. A common mechanism involves the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

Macroline_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K This compound This compound This compound->PI3K Akt Akt This compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Drug Sensitivity

The following diagram illustrates a generalized workflow for evaluating the sensitivity of cancer cell lines to a novel compound like this compound.

Experimental_Workflow start Start cell_culture Cell Line Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment This compound Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation Incubation (48-72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) data_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis end End pathway_analysis->end

Caption: Generalized experimental workflow for drug sensitivity testing.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Macroline Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Macroline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound where yield loss is common?

A1: The total synthesis of this compound involves several challenging transformations. The most critical stages prone to yield loss are the stereoselective construction of the core structure and late-stage functionalizations. Key steps that require careful optimization include the Ireland-Claisen rearrangement to set a crucial stereocenter, the Pictet-Spengler cyclization to form the pentacyclic core, and late-stage N-demethylation.[1][2][3]

Q2: My Pictet-Spengler reaction is giving a low yield of the desired pentacyclic core. What are the likely causes and how can I improve it?

A2: Low yields in the Pictet-Spengler cyclization for this compound synthesis can stem from several factors:

  • Incomplete iminium ion formation: The reaction is acid-catalyzed and requires the formation of a reactive iminium ion.

  • Side reactions: The intermediate iminium ion can be prone to side reactions if not trapped efficiently by the indole nucleophile.

  • Stereocontrol issues: Achieving the desired diastereoselectivity can be challenging and may lead to a mixture of products that are difficult to separate, thus reducing the isolated yield of the correct isomer.[4]

To improve the yield, consider the following:

  • Catalyst screening: Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrate.

  • Solvent and temperature optimization: The reaction outcome can be highly dependent on the solvent and temperature. A systematic screening of these parameters is recommended.

  • Control of stereochemistry: The stereoselectivity of the Pictet-Spengler reaction can sometimes be influenced by the choice of solvent and the ester group on the tryptophan derivative.[5]

Q3: I am observing poor diastereoselectivity in the Ireland-Claisen rearrangement. What strategies can I employ to improve this?

A3: The Ireland-Claisen rearrangement is a powerful tool for stereoselective carbon-carbon bond formation, but achieving high diastereoselectivity can be challenging. The geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate is crucial for determining the stereochemical outcome. To improve diastereoselectivity:

  • Base and solvent system: The choice of base and solvent can significantly influence the enolate geometry. For example, using a non-coordinating solvent like THF with LDA often favors the (Z)-enolate, while a coordinating solvent like HMPA can favor the (E)-enolate.[6]

  • Silylating agent: The bulk of the silylating agent can also play a role in the stereochemical control.

  • Temperature control: Running the reaction at low temperatures is critical for maintaining the kinetic control of the enolization step.

Q4: What are the common challenges with late-stage N-demethylation in the final steps of the synthesis?

A4: Late-stage N-demethylation of the tertiary amine in the this compound scaffold can be problematic due to the complexity and potential sensitivity of the molecule.[2][3] Common challenges include:

  • Harsh reaction conditions: Many traditional N-demethylation methods require harsh reagents that can lead to decomposition of the complex alkaloid.

  • Chemoselectivity: The presence of other functional groups can lead to undesired side reactions.

  • Low yields: Achieving high conversion without product degradation can be difficult.

Recent advances have utilized milder reagents like ACE-Cl (1-chloroethyl chloroformate) which has shown success in the N-demethylation of related sarpagine/macroline alkaloids.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Cyclization
Observation Potential Cause Suggested Solution
Low conversion, starting material recoveredInsufficiently acidic conditions for iminium ion formation.Screen a panel of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) of varying strengths. Optimize the catalyst loading.
Formation of multiple products (isomers)Poor diastereoselectivity. The reaction may be under thermodynamic instead of kinetic control.Lower the reaction temperature to favor the kinetically controlled product. Vary the solvent to influence the transition state geometry. Modify the ester protecting group of the tryptophan derivative.[5]
Formation of dark, tarry byproductsDecomposition of starting material or product under harsh acidic conditions.Use a milder acid catalyst. Decrease the reaction temperature and/or reaction time. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
Issue 2: Poor Stereoselectivity in the Ireland-Claisen Rearrangement
Observation Potential Cause Suggested Solution
Mixture of diastereomers is obtainedIncorrect enolate geometry is being formed.Modify the enolization conditions. For the (Z)-enolate, use LDA in THF at -78°C. For the (E)-enolate, consider adding a co-solvent like HMPA.[6]
Low overall yield of the rearranged productThe silyl ketene acetal is not forming efficiently or is unstable.Ensure strictly anhydrous conditions. Use a freshly opened or distilled silylating agent. Optimize the reaction time and temperature for the silylation step.
Epimerization of the productThe product may be unstable to the workup conditions.Use a buffered or mild aqueous workup to quench the reaction. Purify the product quickly after isolation.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a published total synthesis of this compound, providing a benchmark for researchers.

Reaction Step Reagents and Conditions Reported Yield Reference
Ireland-Claisen Rearrangement1. LHMDS, THF, -78 °C; 2. TMSCl, -78 °C to rt85%Kadam et al., 2018[1]
Pictet-Spengler CyclizationTFA, CH₂Cl₂, 0 °C to rt72%Kadam et al., 2018[1]
Late-Stage N-Demethylation1. ACE-Cl, DCE, reflux; 2. MeOH, refluxNot specified for this compound, but effective for related alkaloidsCook et al., 2022[2][3]

Experimental Protocols

Protocol 1: Ireland-Claisen Rearrangement for the Synthesis of the γ,δ-Unsaturated Carboxylic Acid

This protocol is adapted from the work of Kadam et al. (2018).

Materials:

Procedure:

  • Dissolve the allylic ester precursor in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LHMDS in THF (typically 1.1 to 1.5 equivalents) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add freshly distilled TMSCl (typically 1.5 to 2.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer to pH 2-3 with 1 N HCl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired γ,δ-unsaturated carboxylic acid.

Protocol 2: Pictet-Spengler Cyclization for the Formation of the Pentacyclic Core

This protocol is adapted from the work of Kadam et al. (2018).

Materials:

  • γ,δ-Unsaturated carboxylic acid from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid precursor in anhydrous CH₂Cl₂ and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add trifluoroacetic acid (TFA, typically 10-20 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pentacyclic core of this compound.

Visualizations

Caption: A logical workflow for troubleshooting low-yield steps in the total synthesis of this compound.

pictet_spengler_logic title Decision Logic for Optimizing Pictet-Spengler Reaction low_yield Low Yield in Pictet-Spengler incomplete_conv Incomplete Conversion? low_yield->incomplete_conv multiple_products Multiple Products? incomplete_conv->multiple_products No increase_acid Increase Acid Strength/Loading incomplete_conv->increase_acid Yes decomposition Decomposition? multiple_products->decomposition No optimize_stereo Optimize T, Solvent for Stereocontrol multiple_products->optimize_stereo Yes milder_cond Use Milder Acid/Lower T decomposition->milder_cond Yes proceed Proceed to Next Step decomposition->proceed No increase_acid->proceed optimize_stereo->proceed milder_cond->proceed

Caption: A decision tree for troubleshooting common issues in the Pictet-Spengler reaction.

References

Technical Support Center: Stereoselective Synthesis of Macroline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Macroline and its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The synthesis of this compound alkaloids is complex due to their polycyclic structure and multiple stereocenters. Key challenges include:

  • Construction of the Pentacyclic Core: Assembling the intricate and sterically congested core in a controlled manner is a significant hurdle.

  • Control of Stereochemistry: The molecule contains several chiral centers, and achieving the correct relative and absolute stereochemistry requires highly selective reactions.[1][2]

  • Macrocyclization: The final ring-closing step to form the macrocycle can be challenging due to entropic factors and potential ring strain, often requiring high-dilution conditions to minimize polymerization.[3][4]

  • Functional Group Sensitivity: Intermediates in the synthesis may possess sensitive functional groups that are prone to side reactions or epimerization under harsh conditions.[3]

Q2: Which key reactions are central to establishing stereochemistry in this compound synthesis?

A2: Several powerful reactions are employed to control the stereochemistry. The most prominent include:

  • Asymmetric Pictet-Spengler Reaction: This is a crucial step for constructing the tetracyclic core of sarpagine (B1680780) and this compound-type alkaloids, often achieving excellent enantioselectivity (>98% ee).[5][6]

  • Ireland-Claisen Rearrangement: This rearrangement is used to stereoselectively install key carbon-carbon bonds and set stereocenters with high fidelity.[6][7][8]

  • Mannich-type Cyclization: This reaction is effective for forming the indole-fused azabicyclo[3.3.1]nonane intermediate, a common precursor in the synthesis of various this compound-type alkaloids.[9]

  • Diels-Alder Cycloaddition: In some strategies, this cycloaddition is used to rapidly build the core ring system and establish multiple stereocenters simultaneously.[10]

Q3: How can the diastereoselectivity of the Pictet-Spengler reaction be optimized?

A3: Optimizing the diastereoselectivity of the Pictet-Spengler reaction typically involves modifying several parameters:

  • Chiral Auxiliary/Catalyst: The choice of a chiral auxiliary on the tryptamine (B22526) nitrogen or the use of a chiral Brønsted or Lewis acid catalyst is critical for inducing facial selectivity.

  • Reaction Conditions: Temperature, solvent, and the nature of the condensing partner (aldehyde or ketone) significantly influence the stereochemical outcome. Lower temperatures generally favor higher selectivity.

  • Substrate Control: The inherent chirality of the starting material, such as using L-tryptophan as a precursor, can direct the stereochemical course of the cyclization.[7][8]

Troubleshooting Guides

Problem 1: Low Yield and/or Poor Selectivity in the Core Formation

  • Question: My Pictet-Spengler or Mannich-type cyclization to form the pentacyclic core is resulting in a low yield or a mixture of diastereomers. What should I investigate?

  • Answer:

    • Reagent Purity: Ensure the starting materials, particularly the aldehyde and the tryptophan derivative, are of high purity. Impurities can lead to side reactions.

    • Anhydrous Conditions: Both reactions are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature Control: These reactions can be highly sensitive to temperature. If selectivity is poor, try running the reaction at a lower temperature for a longer duration.

    • Catalyst/Acid Choice: For the Pictet-Spengler reaction, screen different acids (e.g., TFA, CSA) and concentrations. The choice of acid can impact both the reaction rate and the potential for epimerization. For asymmetric variants, the catalyst loading and integrity are paramount.[5][6]

Problem 2: Epimerization of a Key Stereocenter

  • Question: I've successfully formed a key intermediate, but I'm observing epimerization at a sensitive stereocenter during subsequent steps. How can I prevent this?

  • Answer:

    • Milder Reagents: Avoid harsh acidic or basic conditions if possible. For example, when removing protecting groups, opt for enzymatic or milder chemical methods (e.g., hydrogenolysis for a Cbz group instead of strong acid).

    • Protecting Groups: Consider if a nearby functional group is facilitating epimerization (e.g., enolization of a ketone). If so, it may be necessary to protect that group earlier in the synthesis.

    • Temperature and Reaction Time: Minimize reaction times and maintain the lowest effective temperature to reduce the thermodynamic drive towards epimerization.

    • Buffer Systems: In reactions where pH changes are expected, the use of a buffer can help maintain a pH range where the stereocenter is stable.

Problem 3: Low Yield in the Macrocyclization Step

  • Question: My final macrocyclization step is failing or giving very low yields of the desired product, with significant amounts of starting material recovered or polymer formed. What can I do?

  • Answer:

    • High-Dilution Conditions: This is the most critical factor for successful macrocyclization. Use a syringe pump to add the linear precursor slowly to a large volume of refluxing solvent. This maintains a very low substrate concentration, favoring intramolecular cyclization over intermolecular polymerization.

    • Choice of Cyclization Strategy: Not all ring-closing reactions are equally effective for a given substrate. If a macrolactamization is failing, consider alternatives like a Ring-Closing Metathesis (RCM) or a palladium-catalyzed cross-coupling reaction, which may have different geometric constraints.[3][4]

    • Conformational Analysis: The linear precursor must be able to adopt a low-energy conformation that brings the reactive ends into proximity. Molecular modeling can sometimes predict problematic substrates. Introducing a "rigid" element like a double bond or aromatic ring into the linear chain can sometimes pre-organize it for cyclization.

Quantitative Data Summary

The stereoselectivity of key reactions is critical for an efficient synthesis. The table below summarizes representative data from literature on this compound and related alkaloid syntheses.

Key ReactionSubstrate TypeConditionsStereoselectivity OutcomeYieldReference
Asymmetric Pictet-SpenglerTryptamine DerivativeChiral catalyst>98% eeN/A[5][6]
Ireland-Claisen RearrangementAllylic Ester from L-tryptophanTMSCl, LDA; then heatHighly stereocontrolledN/A[7][8]
Diastereoselective MacrocyclizationSeco-precursor with P-BINOLCu-catalyzed click chemistry (CuAAC)4:1 dr (PM:PP)N/A[11][12]
Diels-Alder CycloadditionDihydro-β-carboline derivativeHeat in sealed tube4:1 mixture of diastereomersN/A[10]

N/A: Not available in the abstract.

Key Experimental Protocols

Protocol 1: Stereoselective Ireland-Claisen Rearrangement

This protocol is a representative procedure for establishing a key quaternary stereocenter as described in syntheses of the this compound core.[7][8]

  • Preparation: Under an argon atmosphere, a solution of the allylic ester precursor (1.0 equiv) in anhydrous THF (0.1 M) is prepared in an oven-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Silylketene Acetal (B89532) Trapping: Freshly distilled chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 1 hour.

  • Rearrangement: The flask is equipped with a reflux condenser, and the solution is heated to reflux (approx. 66 °C) for 3-4 hours, or until TLC analysis indicates complete consumption of the silylketene acetal intermediate.

  • Workup: The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude carboxylic acid is purified by flash column chromatography on silica (B1680970) gel to yield the desired product with high stereocontrol.

Visualizations

Synthetic Workflow and Logic Diagrams

Synthetic_Workflow cluster_start Phase 1: Chiral Pool & Core Construction cluster_elaboration Phase 2: Side Chain Elaboration cluster_end Phase 3: Macrocyclization & Completion Start L-Tryptophan Derivative Pictet Asymmetric Pictet-Spengler Reaction Start->Pictet Aldehyde, Chiral Acid Core Tetracyclic Core (>98% ee) Pictet->Core Ireland Ireland-Claisen Rearrangement Core->Ireland Stereocontrol Func Functional Group Interconversions Ireland->Func Linear Linear Macrocyclization Precursor Func->Linear Macro Macrocyclization (e.g., RCM, Lactamization) Linear->Macro High Dilution Final This compound Macro->Final Deprotection

Caption: General workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Suggested Solutions Problem Problem: Low Diastereoselectivity Cause_Temp Incorrect Temperature? Problem->Cause_Temp Cause_Reagent Reagent/Catalyst Issue? Problem->Cause_Reagent Cause_Solvent Suboptimal Solvent? Problem->Cause_Solvent Sol_Temp Decrease Temperature Cause_Temp->Sol_Temp Sol_Reagent Verify Catalyst Activity & Reagent Purity Cause_Reagent->Sol_Reagent Sol_Solvent Screen Solvent Polarity Cause_Solvent->Sol_Solvent Sol_Time Increase Reaction Time Sol_Temp->Sol_Time

Caption: Troubleshooting logic for low diastereoselectivity.

Pictet_Spengler_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Tryptamine Chiral Tryptamine Derivative Schiff Iminium Ion (Activated) Tryptamine->Schiff + H+ Aldehyde Aldehyde Aldehyde->Schiff Cyclization [1,5]-Electrocyclization (Stereodetermining Step) Schiff->Cyclization Facial attack guided by chiral catalyst/auxiliary Product Tetrahydro- β-carboline Core Cyclization->Product - H+

Caption: Simplified pathway of the asymmetric Pictet-Spengler reaction.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Macroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Pictet-Spengler reaction in the synthesis of Macroline and related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this key synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it crucial in the synthesis of this compound alkaloids?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions to form a tetrahydro-β-carboline or a tetrahydroisoquinoline ring system. This reaction is fundamental in the synthesis of many indole (B1671886) alkaloids, including this compound, as it efficiently constructs the core polycyclic framework of these complex natural products.

Q2: What are the typical starting materials for the Pictet-Spengler reaction in a this compound synthesis?

In the context of this compound synthesis, the Pictet-Spengler reaction often involves the condensation of a tryptophan derivative (the β-arylethylamine component) with a suitable aldehyde or α-ketoacid. For example, a common starting material is an N-protected tryptophan methyl ester, which is reacted with a functionalized aldehyde or ketoacid to build the characteristic multi-ring system of this compound.

Q3: What are the key reaction parameters to control for a successful Pictet-Spengler reaction?

The success of a Pictet-Spengler reaction is highly dependent on several factors, including the choice of acid catalyst, solvent, reaction temperature, and the nature of the substituents on both the tryptamine (B22526) and the carbonyl compound. Careful optimization of these parameters is critical to achieve high yield and the desired stereoselectivity.

Q4: What is the difference between kinetic and thermodynamic control in the Pictet-Spengler reaction, and how does it affect the stereochemical outcome?

In the Pictet-Spengler reaction with chiral tryptophan derivatives, two diastereomers, cis and trans, can be formed. The cis isomer is often the kinetically favored product, forming faster at lower temperatures. The trans isomer is typically the thermodynamically more stable product and is favored at higher temperatures or with longer reaction times, which allow for equilibration. Controlling the reaction conditions is therefore essential for achieving the desired diastereoselectivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Pictet-Spengler synthesis of this compound intermediates.

IssuePossible CausesSolutions & Recommendations
Low or No Product Yield 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. 2. Decomposition of starting materials: Tryptophan derivatives can be sensitive to harsh acidic conditions and high temperatures. 3. Poor quality reagents: Impurities in the aldehyde or solvent can interfere with the reaction. 4. Steric hindrance: Bulky substituents on the tryptophan nitrogen or the aldehyde can slow down the reaction.1. Catalyst Choice: Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice of acid can significantly impact the yield. 2. Reaction Conditions: Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. 3. Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion. 4. Protecting Groups: For tryptamines with bulky N-substituents, longer reaction times or higher temperatures might be necessary.
Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers) 1. Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions determine the final ratio. 2. Nature of the N-substituent on Tryptophan: Unsubstituted or small N-substituents on the tryptophan ester can lead to poor selectivity.1. For the trans isomer (thermodynamic product): Use stronger acids (e.g., TFA) and higher temperatures to facilitate equilibration to the more stable isomer. 2. For the cis isomer (kinetic product): Employ milder acids (e.g., acetic acid) and lower temperatures. The size of the ester group on the tryptophan can also influence selectivity, with bulkier esters sometimes favoring the cis product. 3. N-Protecting Group: The use of a bulky N-substituent, such as a benzyl (B1604629) group, can favor the formation of the trans product.
Formation of Side Products 1. Epimerization at C-3: Harsh acidic conditions can lead to epimerization at the C-3 position of the tryptophan moiety. 2. δ-Lactam Formation: If using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can lead to the formation of a δ-lactam. 3. Oxidation/Decomposition: The indole nucleus can be susceptible to oxidation under certain conditions.1. Control of Acidity and Temperature: While strong acid favors the trans isomer, excessively harsh conditions can lead to other side reactions. Careful optimization of acid concentration and temperature is key. 2. Protecting Group Strategy: Protect the carboxylic acid of the α-ketoacid if δ-lactam formation is a significant issue. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the indole ring.
Difficulty in Product Purification 1. Similar Polarity of Diastereomers: The cis and trans isomers often have very similar polarities, making them difficult to separate by column chromatography. 2. Product Precipitation: In some cases, the desired product may precipitate from the reaction mixture along with impurities.1. Column Chromatography: Use a high-performance silica (B1680970) gel and carefully optimized eluent systems. A gradient elution may be necessary. Common

Technical Support Center: Macrolide Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of macrolides using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC purification of macrolides.

1. Why am I seeing broad or distorted peaks for my macrolide?

Peak broadening can be caused by several factors, often related to the column, mobile phase, or injection conditions.[1][2][3][4]

  • Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread.[1][5]

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can lead to band broadening.[1][2]

    • Column Degradation: Voids or channeling in the column bed can distort peak shape.[1]

    • Inappropriate Mobile Phase Conditions: A mobile phase with a pH that is too high or low, or a low buffer concentration can result in poor peak shape.[2]

  • Solutions:

    • Reduce Injection Mass: Decrease the concentration of the sample or reduce the injection volume.[6]

    • Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[1][7]

    • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the injector, column, and detector.[1]

    • Column Maintenance: If column degradation is suspected, flush the column with a strong solvent or replace it if necessary.[8]

    • Optimize Mobile Phase: Adjust the pH of the mobile phase and consider increasing the buffer concentration.[1][2]

2. What is causing peak tailing in my macrolide chromatogram?

Peak tailing is a common issue when purifying macrolides and is often due to secondary interactions between the analyte and the stationary phase.[1]

  • Potential Causes:

    • Secondary Silanol (B1196071) Interactions: Macrolides, with their polar functional groups, can interact with residual silanol groups on silica-based columns (e.g., C18), leading to tailing.[1]

    • Inappropriate Mobile Phase pH: An unoptimized mobile phase pH can lead to undesirable ionic interactions.[1]

    • Column Contamination: Accumulation of contaminants can create active sites that interact with the macrolide.[1]

    • Column Overload: Injecting an excessive amount of the sample.[1]

  • Solutions:

    • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1] Alternatively, a high pH mobile phase (e.g., 8-10) with a pH-stable column can also be effective.[1]

    • Use Mobile Phase Additives: Adding a competing base like triethylamine (B128534) (TEA) can block active silanol sites.[1]

    • Increase Column Temperature: Raising the temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[1]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants.[8]

3. How can I improve the resolution between my macrolide of interest and impurities?

Poor resolution can be addressed by optimizing the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9][10]

  • Potential Causes:

    • Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) vs. methanol) or pH may not be ideal for separating your compounds.[9]

    • Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity.[9]

    • Low Column Efficiency: This can be due to a column with a large particle size or a short length.[9]

    • Inadequate Retention: If peaks elute too quickly, there may not be enough interaction with the stationary phase for separation to occur.[10]

  • Solutions:

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic content of the mobile phase will increase retention and may improve resolution.[9][10]

    • Change Mobile Phase Composition: Altering the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can change analyte interactions and improve selectivity.[9]

    • Select a Different Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano column) can enhance selectivity.[9]

    • Increase Column Efficiency: Use a column with a smaller particle size or a longer length.[9]

    • Optimize Temperature: Adjusting the column temperature can influence selectivity.[11]

4. I am experiencing low recovery of my macrolide after purification. What are the possible reasons?

Low recovery can be attributed to several factors, from sample preparation to the purification process itself.

  • Potential Causes:

    • Poor Sample Solubility: The macrolide may not be fully dissolved in the injection solvent, leading to incomplete loading onto the column.

    • Irreversible Adsorption: The macrolide may be strongly and irreversibly binding to the stationary phase.

    • Degradation: Macrolides can be susceptible to degradation under certain pH and temperature conditions.

    • Inefficient Elution: The mobile phase may not be strong enough to elute the entire compound from the column.

  • Solutions:

    • Optimize Sample Solvent: Ensure the macrolide is fully dissolved in a solvent compatible with the mobile phase.[5]

    • Modify Mobile Phase: Adjusting the pH or adding modifiers may reduce irreversible adsorption.

    • Assess Stability: Conduct forced degradation studies to understand the stability of your macrolide under different conditions.

    • Increase Elution Strength: In a gradient method, ensure the final mobile phase composition is strong enough to elute all of the compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for macrolide purification by HPLC.

Table 1: Recommended Mobile Phase Compositions

Mobile Phase AMobile Phase BBuffer/AdditiveTypical Ratio (A:B)
WaterAcetonitrile0.1% Formic AcidGradient
WaterMethanol5 mM Ammonium (B1175870) FormateGradient
0.02 M Potassium Phosphate Dibasic Buffer (pH 9)Acetonitrile-60:40 (Isocratic)
0.1 M KH2PO4 (pH 6.5)Acetonitrile0.1 M Tetrabutyl ammonium hydroxideVaries (Isocratic)

Table 2: Typical HPLC Operating Parameters

ParameterRecommended Range/ValueRationale
Column Type C18, C8 (Reversed-Phase)Good retention for moderately hydrophobic macrolides.
Particle Size 1.8 - 5 µmSmaller particles provide higher efficiency and better resolution.[9]
Column Dimensions 4.6 x 150 mm, 2.0 x 150 mmStandard analytical and narrow-bore columns.
Flow Rate 0.3 - 1.0 mL/minDependent on column internal diameter.
Column Temperature 30 - 65 °C[1]Can improve peak shape and influence selectivity.
Detection Wavelength 205 - 215 nmMacrolides typically have UV absorbance at lower wavelengths.
Injection Volume 5 - 20 µLKeep small to prevent band broadening.

Experimental Protocols

Detailed Methodology for a Generic Macrolide HPLC Purification

This protocol describes a general reversed-phase HPLC method for the purification of a macrolide. Optimization will be required for specific macrolides and sample matrices.

1. Materials and Reagents

  • Macrolide sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (or other suitable acid/buffer)

  • 0.45 µm syringe filters

2. Sample Preparation

  • Accurately weigh a suitable amount of the macrolide sample.

  • Dissolve the sample in the initial mobile phase composition (e.g., a mixture of water and acetonitrile).

  • Ensure the sample is completely dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Degassing: Degas both mobile phases before use by sonication or vacuum filtration.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Purification Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.[1]

  • Perform a blank injection (injecting the sample solvent) to ensure there are no interfering peaks from the solvent or system.[1]

  • Inject the prepared macrolide sample.

  • Monitor the chromatogram and collect the fraction(s) corresponding to the macrolide peak.

  • Analyze the collected fractions for purity, for example, by re-injecting a small aliquot onto the HPLC.

  • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

5. System Suitability Before running samples, it is recommended to perform system suitability tests by injecting a standard solution multiple times. Evaluate parameters such as:

  • Peak Area Repeatability: Relative Standard Deviation (RSD) should typically be ≤ 2%.

  • Tailing Factor: Should ideally be ≤ 1.5.

  • Theoretical Plates: Should be > 2000.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Broad Peaks, Tailing) q1 Is it a single peak or all peaks? start->q1 q2 Is retention time stable? q1->q2 All Peaks a1 Check for column contamination/degradation q1->a1 Single Peak q3 Is pressure stable? q2->q3 a3 Check for extra-column volume, injection solvent q2->a3 Yes q4 q4 q2->q4 No q3->a3 Yes a5 Check for leaks, pump issues q3->a5 No a2 Check for secondary interactions (silanols) a1->a2 s1 Flush or replace column a1->s1 s2 Adjust pH, add TEA, change column type a2->s2 s3 Use shorter tubing, match injection solvent a3->s3 a4 Check mobile phase composition/preparation s4 Prepare fresh mobile phase, degas properly a4->s4 s5 Tighten fittings, service pump a5->s5

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep Sample Preparation (Dissolve & Filter) setup HPLC System Setup (Equilibrate Column) prep->setup inject Sample Injection setup->inject separate Chromatographic Separation inject->separate detect Detection (UV) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions & Evaporate Solvent analyze->pool final_product Purified Macrolide pool->final_product

Caption: A typical experimental workflow for HPLC purification.

Macrolide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus macrolide Macrolide (e.g., Erythromycin) nfkb NF-κB macrolide->nfkb inhibits activation stimulus Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK stimulus->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates nfkb_ikb NF-κB-IκB (Inactive Complex) nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb->nfkb IκB degradation gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) gene_transcription->cytokines

Caption: Macrolide's anti-inflammatory effect via NF-κB pathway inhibition.

References

solubility problems of Macroline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with Macroline in aqueous solutions during experimental procedures.

Disclaimer

Currently, there is a limited amount of publicly available data specifically detailing the aqueous solubility of this compound. The information provided herein is based on general principles and established methodologies for working with poorly soluble small molecules, particularly alkaloids with similar structural characteristics. These guidelines are intended to serve as a starting point for your own experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

This compound is an alkaloid with a complex and largely hydrophobic structure. Such compounds often exhibit low solubility in aqueous solutions due to the unfavorable energetics of disrupting the hydrogen-bonding network of water to accommodate a non-polar molecule. If you are observing precipitation or cloudiness, it is likely that the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?

This phenomenon, often called "crashing out," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer. The dramatic increase in the polarity of the solvent system reduces the solubility of the compound, causing it to precipitate.

Q3: What is the maximum concentration of organic co-solvents like DMSO or ethanol (B145695) that I can use in my cell-based assays?

The tolerance of cell lines to organic solvents varies. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[1] For ethanol, concentrations are often kept at or below 1%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your experimental system to the chosen co-solvent and its concentration.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH can significantly influence the solubility of ionizable compounds. This compound, being an alkaloid, contains basic nitrogen atoms that can be protonated at acidic pH. This protonation results in a charged species, which is generally more soluble in water than the neutral form. Therefore, attempting to dissolve this compound in a buffer with a lower pH (e.g., pH 4-6) may improve its solubility. The optimal pH will depend on the pKa of this compound.

Q5: Are there any other techniques to enhance the aqueous solubility of this compound?

Several formulation strategies can be employed to improve the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Excipients: The use of solubility enhancers such as cyclodextrins or surfactants can encapsulate the hydrophobic molecule, increasing its apparent solubility.

  • Salt Formation: If this compound can be isolated as a salt (e.g., hydrochloride salt), it will likely have a higher aqueous solubility than the free base.[2][3]

  • Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization or nanosuspension can increase the dissolution rate.[4]

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of Organic Stock Solution

This is a common challenge when preparing working solutions from a concentrated stock in an organic solvent.

Troubleshooting Workflow:

G start Start: Precipitation Observed step1 Decrease Final Concentration of this compound start->step1 step2 Optimize Co-solvent Concentration (e.g., slightly increase final DMSO %) Stay within cell tolerance limits step1->step2 Precipitation persists end Resolution: Soluble Working Solution step1->end Resolved step3 Use a different Co-solvent (e.g., Ethanol, PEG 400) step2->step3 Precipitation persists step2->end Resolved step4 Employ a Solubility Enhancer (e.g., Cyclodextrins, Surfactants) step3->step4 Precipitation persists step3->end Resolved step4->end Resolved

Caption: Workflow for troubleshooting this compound precipitation.

Recommended Actions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimize Co-solvent: While keeping the final this compound concentration the same, try slightly increasing the final percentage of your organic co-solvent (e.g., DMSO). Be mindful of the solvent tolerance of your assay system.

  • Change Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • Use Solubility Enhancers: Investigate the use of excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to inconsistent and unreliable data in biological assays due to variations in the amount of dissolved, active compound.

Troubleshooting Workflow:

G start Start: Inconsistent Assay Results step1 Visually Inspect for Precipitation (cloudiness, particles) start->step1 step2 Determine Kinetic Solubility in assay medium step1->step2 Precipitation suspected step3 Prepare Fresh Solutions for each experiment step2->step3 step4 Filter Working Solution (0.22 µm) before use step3->step4 end Resolution: Consistent Assay Performance step4->end

Caption: Troubleshooting inconsistent assay results.

Recommended Actions:

  • Visual Inspection: Carefully inspect your final working solutions for any signs of precipitation or cloudiness.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental medium to understand the concentration at which this compound begins to precipitate over the time course of your experiment.

  • Fresh Preparations: Always prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.

  • Filtration: Consider filtering your final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding it to your assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Water25Determine ExperimentallyCalculate
PBS (pH 7.4)25Determine ExperimentallyCalculate
Acetate Buffer (pH 5.0)25Determine ExperimentallyCalculate
DMSO25Determine ExperimentallyCalculate
Ethanol25Determine ExperimentallyCalculate

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Solubility (mg/mL)Fold Increase
None0Baseline1.0
DMSO1Determine ExperimentallyCalculate
DMSO5Determine ExperimentallyCalculate
Ethanol1Determine ExperimentallyCalculate
Ethanol5Determine ExperimentallyCalculate
PEG 40010Determine ExperimentallyCalculate

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Accurately weigh a desired amount of this compound powder.

  • Transfer the powder to a suitable tube or vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Equilibrium Solubility

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Place the container in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, stop the agitation and allow the solution to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Separate the undissolved solid from the solution by either centrifugation at high speed or by filtering through a 0.22 µm filter.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC).

  • The determined concentration represents the thermodynamic equilibrium solubility.

Experimental Workflow for Solubility Determination:

G start Start: Determine Solubility step1 Add excess this compound to buffer start->step1 step2 Incubate with agitation (24-48h at constant temp) step1->step2 step3 Separate solid from supernatant (Centrifuge or Filter) step2->step3 step4 Quantify this compound concentration in supernatant (e.g., HPLC) step3->step4 end Result: Equilibrium Solubility step4->end

Caption: Workflow for equilibrium solubility determination.

References

Technical Support Center: Macroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Macroline alkaloids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis and what are their general causes?

A1: The synthesis of complex macrocyclic alkaloids like this compound is often accompanied by the formation of several byproducts. The most common issues arise during the macrocyclization step, where the desired intramolecular reaction competes with undesired intermolecular reactions.[1] The primary byproducts are typically:

  • Linear Oligomers and Polymers: These form when the reactive ends of different precursor molecules react with each other instead of the two ends of the same molecule.[1] This is often due to the concentration of the linear precursor being too high.

  • Diastereomers: The formation of multiple diastereomers can occur if the stereoselectivity of key bond-forming reactions is not well-controlled.

  • Byproducts from Side Reactions: Specific reaction steps, such as the Pictet-Spengler reaction or intramolecular Heck reaction, can have their own associated side reactions if not properly optimized. For instance, in intramolecular Heck reactions, double bond isomerization is a common side reaction.[2]

Q2: How can I favor the desired intramolecular cyclization over the formation of oligomeric byproducts?

A2: To favor the formation of the desired macrocycle and minimize intermolecular reactions, the most effective strategy is to employ the high-dilution principle .[1] This involves maintaining a very low concentration of the linear precursor throughout the reaction. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[1]

Q3: What role does the choice of solvent and temperature play in minimizing byproducts?

A3: The solvent can significantly influence the conformation of the linear precursor. A solvent that promotes a more folded or "pre-organized" conformation can bring the reactive ends of the molecule closer together, thus favoring intramolecular cyclization.[1] Temperature is also a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition (e.g., formation of palladium black in Heck reactions) or an increase in side reactions.[2] It is crucial to screen a range of temperatures to find the optimal balance for your specific transformation.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Alkaloid
Possible Cause Troubleshooting Step
Intermolecular polymerization is favored. Implement the high-dilution principle. Decrease the concentration of the linear precursor and use a syringe pump for slow addition.[1]
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature slightly or adding more reagent.
Degradation of the product. Use milder reaction conditions for cyclization and purification. Some complex alkaloids can be sensitive to heat or strong acids/bases.
Poor solubility of reactants. Ensure all reactants are fully dissolved. Experiment with different solvent systems.
Inactive catalyst (for cross-coupling reactions). Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure the use of a reliable palladium source and consider using a pre-activated Pd(0) catalyst.[2]
Problem 2: Formation of Multiple Diastereomers
Possible Cause Troubleshooting Step
Poor stereocontrol in a key bond-forming reaction. Re-evaluate the reaction conditions for the stereocenter-forming step. Consider the use of chiral catalysts, auxiliaries, or different reagents to improve stereoselectivity.
Racemization during the reaction. Avoid harsh basic or acidic conditions and excessively high temperatures, which can lead to epimerization at sensitive chiral centers.
Conformational flexibility of the precursor. The use of a "template" (e.g., a metal ion) can sometimes help to pre-organize the linear precursor into a conformation that favors the formation of a single diastereomer.
Problem 3: Difficulty in Purifying the Final this compound Product
Possible Cause Troubleshooting Step
Similar polarity of the product and byproducts. Optimize the chromatography conditions. Experiment with different solvent systems and stationary phases (e.g., silica (B1680970) gel vs. alumina). A shallow elution gradient can improve separation.
Presence of closely related oligomers. If chromatography is ineffective, consider recrystallization if the product is a solid. Test various solvents and solvent mixtures to find suitable conditions.
Byproducts from the coupling reagent. Choose coupling reagents that produce water-soluble byproducts to simplify their removal during the aqueous workup.

Experimental Protocols & Data

General Protocol for Macrocyclization under High-Dilution Conditions
  • Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagents: Add a large volume of a suitable, dry, and degassed solvent to the main reaction flask. The final concentration of the precursor should ideally be in the range of 0.001 M to 0.01 M.[1] Dissolve the linear precursor in a smaller volume of the same solvent in a separate flask.

  • Reaction Setup: Place the solution of the linear precursor in a gas-tight syringe and mount it on a syringe pump.

  • Execution: Heat the solvent in the main reaction flask to the desired temperature. Begin the slow addition of the precursor solution via the syringe pump over a period of several hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reaction and perform an appropriate aqueous workup to remove salts. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reported Conditions for Key Reactions in this compound-Related Synthesis

The following tables summarize reaction conditions reported in the literature for key transformations relevant to the synthesis of the this compound core. These can serve as a starting point for optimization.

Table 1: Pictet-Spengler Reaction Conditions

Reactants Catalyst/Reagent Solvent Temperature Yield Reference
β-arylethylamine, AldehydeProtic Acid (e.g., HCl)Protic SolventHeatingVaries[3]
β-arylethylamine, AldehydeAprotic MediaAprotic SolventVariesOften Superior[3]
Tryptophan derivativeChiral Brønsted AcidToluene/DCM35 °CHigh ee[4]

Table 2: Intramolecular Heck Reaction Conditions

Substrate Catalyst Ligand Base Solvent Temperature Yield Reference
Aryl Halide/TriflatePd(OAc)₂ or Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120 °CVaries[2]
Aryl HalidePd(OAc)₂(R)-BINAP--VariesLow Yield, High ee[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Prepare Reagent Solutions prep_glass->prep_reagents prep_inert Inert Atmosphere prep_reagents->prep_inert add_solvent Add Solvent to Flask prep_inert->add_solvent heat Heat Solvent add_solvent->heat slow_addition Slow Addition of Precursor heat->slow_addition monitor Monitor Progress (TLC/LC-MS) slow_addition->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization purify->characterize

Figure 1: Experimental workflow for macrocyclization under high-dilution conditions.

pictet_spengler amine β-arylethylamine imine Imine Intermediate amine->imine + Aldehyde, -H₂O aldehyde Aldehyde/Ketone aldehyde->imine iminium Iminium Ion imine->iminium + H⁺ spirocycle Spirocyclic Intermediate iminium->spirocycle Electrophilic Attack product Tetrahydro-β-carboline spirocycle->product Rearomatization, -H⁺

Figure 2: Simplified mechanism of the Pictet-Spengler reaction.

troubleshooting_workflow start Low Yield of Macrocycle check_polymer Check for Polymer Formation start->check_polymer high_dilution Implement High-Dilution check_polymer->high_dilution Yes check_sm Starting Material Remaining? check_polymer->check_sm No success Improved Yield high_dilution->success optimize_conditions Optimize T, Catalyst, Solvent check_sm->optimize_conditions Yes check_degradation Product Degradation? check_sm->check_degradation No optimize_conditions->success milder_conditions Use Milder Conditions check_degradation->milder_conditions Yes failure Re-evaluate Strategy check_degradation->failure No milder_conditions->success

Figure 3: Troubleshooting workflow for low macrocycle yield.

References

Technical Support Center: Scaling Up the Synthesis of Macroline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Macroline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance when scaling up these complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages to monitor when scaling up the synthesis of this compound alkaloids?

A1: Based on documented syntheses, the most critical stages are the construction of the core polycyclic structure, particularly via the Pictet-Spengler reaction, and subsequent cyclizations to form the complete framework, such as intramolecular palladium-catalyzed vinylation.[1][2] Stereochemical control during these steps is paramount, as even minor changes in reaction conditions can affect diastereoselectivity.[3]

Q2: Are there established methods for gram-scale synthesis of key intermediates for this compound alkaloids?

A2: Yes, methodologies for the multi-hundred gram scale synthesis of the tetracyclic core of sarpagine/macroline alkaloids, often employing an asymmetric Pictet-Spengler reaction, have been developed.[4] This allows for the production of significant quantities of advanced intermediates, making the subsequent synthesis of various alkaloids in the family more feasible.[5]

Q3: What are the primary challenges related to the purification of this compound alkaloids on a larger scale?

A3: As with many complex natural products, purification of this compound alkaloids at scale can be challenging. Standard silica (B1680970) gel chromatography may be less effective or require significant solvent volumes. Techniques like pH-zone-refining fast centrifugal partition chromatography have been successfully applied for the large-scale separation of structurally similar indole (B1671886) alkaloids and may be a viable alternative.[6] Crystallization, when possible, is often the most efficient method for obtaining high-purity material on a large scale.

Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during the scale-up of this compound alkaloid synthesis.

Issue 1: Low Yield in the Pictet-Spengler Reaction for the Tetracyclic Core

Question: We are experiencing a significant drop in yield for the Pictet-Spengler reaction when moving from a 100 mg scale to a 10 g scale. What are the potential causes and solutions?

Potential Cause Troubleshooting & Optimization
Inefficient Mixing and Localized "Hot Spots" On a larger scale, inefficient stirring can lead to localized overheating, especially in exothermic reactions, causing decomposition of sensitive starting materials or intermediates. Ensure vigorous and efficient mechanical stirring. Consider a reactor with a jacket for better temperature control.
Suboptimal Acid Catalyst Concentration The optimal concentration of the acid catalyst can change with scale. What works on a small scale might be too concentrated or too dilute in a larger volume. Perform a small-scale re-optimization of the acid catalyst (e.g., TFA, BF₃·OEt₂) concentration.[3]
Water Content The presence of water can hydrolyze the key iminium ion intermediate, leading to lower yields. Ensure all solvents and reagents are rigorously dried, especially when handling larger quantities.
Reaction Time Reactions at a larger scale may have different kinetics. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time and avoid decomposition due to prolonged heating.
Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Question: Our scaled-up Pictet-Spengler reaction is producing an unfavorable mixture of diastereomers. How can we improve the stereochemical outcome?

Potential Cause Troubleshooting & Optimization
Kinetic vs. Thermodynamic Control The desired diastereomer may be the kinetic or thermodynamic product. Reaction time and temperature play a crucial role. Shorter reaction times and lower temperatures often favor the kinetic product. Experiment with varying these parameters to find the optimal conditions for the desired isomer.[3]
Choice of Acid Catalyst The nature and strength of the acid catalyst can influence the transition state of the cyclization, thereby affecting diastereoselectivity. Screen a panel of both Brønsted and Lewis acids to identify the most selective catalyst for your specific substrate.
Solvent Effects The polarity and coordinating ability of the solvent can impact the conformation of the intermediates and the transition state. Test a range of solvents with different properties (e.g., chlorinated solvents, aromatic hydrocarbons, ethers).
Issue 3: Challenges in the Intramolecular Palladium-Catalyzed α-Vinylation

Question: We are struggling to achieve complete conversion and are observing catalyst decomposition in our gram-scale intramolecular palladium-catalyzed α-vinylation reaction. What should we investigate?

Potential Cause Troubleshooting & Optimization
Catalyst Loading and Stability On a larger scale, catalyst deactivation can be more pronounced. It may be necessary to increase the catalyst loading or consider a more robust palladium catalyst/ligand system. The use of specific phosphine (B1218219) ligands is often crucial for success.[1][7][8]
Base Sensitivity The choice and stoichiometry of the base are critical. Some bases may be too strong, leading to side reactions, or not strong enough to facilitate the desired reaction at a larger scale. A re-screening of bases (e.g., LHMDS, K₂CO₃) may be necessary.[1]
Impurity Effects Trace impurities in starting materials or solvents, which are negligible on a small scale, can poison the palladium catalyst at a larger scale. Ensure all materials are of high purity.
Oxygen Sensitivity Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents.

Quantitative Data Summary

While specific comparative data for the scale-up of this compound alkaloid synthesis is not extensively published, the following table provides a general overview of yields achieved in key transformations for related complex indole alkaloids at different scales.

Reaction Alkaloid/Intermediate Scale Yield Reference
Asymmetric Pictet-Spengler ReactionTetracyclic ketone intermediate for Sarpagine/Ajmaline alkaloidsMulti-hundred gramNot specified, but described as a readily available starting material[4]
Cascade CyclizationSarpagine alkaloid core intermediateGram-scale57% over two steps[5]
Intramolecular Pd-catalyzed α-vinylation(+)-MacrolineGram quantitiesNot specified in abstract[1]
Fischer Indole SynthesisSarpagine alkaloidsGram-scaleNot specified, but designed for gram-scale production[9]

Experimental Protocols

Key Experiment: Asymmetric Pictet-Spengler Reaction for Tetracyclic Core (General Procedure)

This protocol is a generalized representation based on established syntheses of sarpagine/macroline precursors.[4]

Materials:

  • L-tryptophan methyl ester derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (or other suitable acid catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of the L-tryptophan methyl ester derivative in anhydrous DCM under an inert atmosphere, add the aldehyde at 0 °C.

  • Slowly add TFA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time determined by small-scale optimization (monitor by TLC or HPLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the tetracyclic core.

Key Experiment: Intramolecular Palladium-Catalyzed α-Vinylation (General Procedure)

This protocol is a generalized representation based on the synthesis of (+)-Macroline.[1]

Materials:

  • α-Halo-enone precursor (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligand (if required)

  • Base (e.g., LHMDS or a carbonate)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the α-halo-enone precursor in anhydrous and degassed solvent under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the base to the reaction mixture.

  • Heat the reaction to the temperature determined by small-scale optimization and stir until completion (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and quench appropriately (e.g., with saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cyclized product.

Visualizations

troubleshooting_workflow cluster_synthesis This compound Alkaloid Synthesis Scale-Up cluster_pictet_spengler Pictet-Spengler Reaction cluster_pd_cyclization Pd-Catalyzed Cyclization start Low Yield or Purity at Scale ps_issue Low Yield / Poor Diastereoselectivity start->ps_issue pd_issue Incomplete Conversion / Catalyst Decomposition start->pd_issue ps_mixing Check Mixing & Temperature Control ps_issue->ps_mixing Potential Cause ps_catalyst Re-optimize Acid Catalyst ps_issue->ps_catalyst Potential Cause ps_solvent Screen Solvents ps_issue->ps_solvent Potential Cause purification Purification Challenges ps_mixing->purification ps_catalyst->purification ps_solvent->purification pd_catalyst Check Catalyst Loading & Purity pd_issue->pd_catalyst Potential Cause pd_base Re-screen Base pd_issue->pd_base Potential Cause pd_atmosphere Ensure Inert Atmosphere pd_issue->pd_atmosphere Potential Cause pd_catalyst->purification pd_base->purification pd_atmosphere->purification purification_method Consider Alternative Purification (e.g., Centrifugal Partition Chromatography, Crystallization) purification->purification_method pictet_spengler_pathway cluster_pathway Pictet-Spengler Reaction Pathway tryptamine Tryptamine Derivative imine Imine Intermediate tryptamine->imine aldehyde Aldehyde aldehyde->imine iminium Iminium Ion (Electrophilic) imine->iminium + H+ cyclization Intramolecular Cyclization iminium->cyclization product Tetrahydro-β-carboline Core cyclization->product - H+

References

Technical Support Center: Resolving Macroline Isomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving macroline isomers using chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the enantioselective separation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution of this compound enantiomers?

Poor resolution in the chiral HPLC of this compound isomers can often be attributed to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the specific this compound isomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally good starting points for alkaloids.

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohols in normal phase), as well as the presence and concentration of additives, are critical for achieving separation.

  • Incorrect Temperature: Temperature can significantly influence the interactions between the analytes and the CSP. Lower temperatures often enhance enantioselectivity.[1]

  • Inadequate Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate may improve resolution by allowing more time for interactions with the stationary phase.[2]

Q2: Why am I observing peak tailing with my this compound isomers?

Peak tailing in chiral chromatography of alkaloids like this compound isomers is often due to:

  • Secondary Interactions: Unwanted interactions between the basic nitrogen atoms in the this compound structure and residual acidic silanols on silica-based CSPs can cause tailing.[2]

  • Inappropriate Mobile Phase Additive: The absence of a basic additive (e.g., diethylamine) in the mobile phase when analyzing basic compounds can lead to peak tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[2]

Q3: How can I improve the reproducibility of my chiral separation method for this compound isomers?

To enhance the reproducibility of your chiral HPLC method, consider the following:

  • Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase, including the proportions of solvents and the concentration of any additives, for every run.

  • Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature, as minor fluctuations can affect selectivity and retention times.[2]

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[2]

Q4: Should I use normal-phase or reversed-phase chromatography for this compound isomers?

Normal-phase chromatography is the most common and often the most successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs. This typically involves a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as ethanol (B145695) or isopropanol. However, reversed-phase and polar organic modes can also be effective with certain immobilized polysaccharide columns and may offer different selectivity.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks for your this compound isomers, follow this troubleshooting workflow:

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp Evaluate CSP Selection (Polysaccharide vs. Macrocyclic Glycopeptide) start->csp mobile_phase Optimize Mobile Phase (Vary alcohol % in NP, try different alcohols) csp->mobile_phase If no improvement additives Adjust Mobile Phase Additives (e.g., 0.1% DEA for basic analytes) mobile_phase->additives If still poor temperature Optimize Column Temperature (Typically decrease in 5°C increments) additives->temperature If still poor flow_rate Reduce Flow Rate (e.g., from 1.0 mL/min to 0.5 mL/min) temperature->flow_rate If still poor end Resolution Improved flow_rate->end If resolution is achieved G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed add_additive Add/Optimize Basic Additive (e.g., 0.1% DEA for this compound alkaloids) start->add_additive check_overload Check for Column Overload (Dilute sample and reinject) add_additive->check_overload If tailing persists check_column Check Column Health (Wash with appropriate strong solvent) check_overload->check_column If tailing persists end Symmetrical Peaks check_column->end If peak shape improves G Method Development Workflow for this compound Isomers start Start Method Development select_csp 1. Select Primary CSPs (e.g., Amylose- and Cellulose-based) start->select_csp screen_solvents 2. Screen Mobile Phases (Normal Phase) - Hexane/Isopropanol - Hexane/Ethanol select_csp->screen_solvents add_modifier 3. Add Basic Modifier (0.1% Diethylamine) screen_solvents->add_modifier initial_run 4. Perform Initial Screening Runs add_modifier->initial_run evaluate 5. Evaluate Resolution (Rs > 1.5 is desired) initial_run->evaluate optimize 6. Optimize Best Condition - Fine-tune alcohol % - Adjust temperature - Adjust flow rate evaluate->optimize If partial or no separation end Validated Chiral Method evaluate->end If baseline separation achieved optimize->end

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Macroline vs. Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline and sarpagine (B1680780) alkaloids represent two closely related classes of monoterpenoid indole (B1671886) alkaloids, primarily isolated from plants of the Apocynaceae family.[1] Sharing a common biosynthetic origin, these compounds exhibit a diverse and potent array of biological activities.[1] This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

At a Glance: Key Mechanistic Differences

FeatureThis compound AlkaloidsSarpagine Alkaloids
Primary Mechanisms of Action Reversal of Multidrug Resistance (MDR), Antiproliferative/Anticancer Activity (often via tubulin polymerization inhibition)µ-Opioid Receptor Agonism, NF-κB Signaling Inhibition, Synergistic Anticancer Activity
Key Molecular Targets P-glycoprotein (P-gp), Tubulinµ-Opioid Receptors, IKK complex (in NF-κB pathway)
Therapeutic Potential Adjuvants in chemotherapy, Anticancer agentsAnalgesics, Anti-inflammatory agents, Adjuvants in chemotherapy

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of representative this compound and sarpagine alkaloids.

Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of this compound Alkaloids and Related Compounds
Compound/ClassCell Line(s)Activity TypeIC₅₀ (µM)Citation(s)
This compound-Sarpagine Bisindole Alkaloids (angustilongines E-K)Various human cancer cell lines (KB, PC-3, MCF7, etc.)Antiproliferative0.02 - 9.0[2]
Thienopyridine Indole Derivative [I]MGC-803, HGC-27 (gastric cancer)Antiproliferative0.00161 - 0.00182
Thienopyridine Indole Derivative [I]Purified TubulinTubulin Polymerization Inhibition2.505[3]
Bis-indole Derivative (St. 20)Purified TubulinTubulin Polymerization Inhibition7.5
Compound 4cPurified TubulinTubulin Polymerization Inhibition17 ± 0.3[4]
Table 2: Bioactivity of Sarpagine Alkaloids
CompoundTarget/AssayActivity TypeKᵢ (µM)EC₅₀ (µM)Citation(s)
Akuammidine (B1680586)µ-Opioid ReceptorBinding Affinity0.6-[5]
Akuammidineδ-Opioid ReceptorBinding Affinity2.4-[5]
Akuammidineκ-Opioid ReceptorBinding Affinity8.6-[5]
Akuammidineµ-Opioid ReceptorAgonist Potency-2.6 - 5.2[1][6]
N(4)-methyltalpinineNF-κB PathwayInhibition--[2]

Mechanisms of Action and Signaling Pathways

Sarpagine Alkaloids: Modulators of Opioid and Inflammatory Pathways

Sarpagine alkaloids have demonstrated significant interactions with key signaling pathways involved in pain and inflammation.

1. µ-Opioid Receptor Agonism:

Certain sarpagine alkaloids, such as akuammidine , act as agonists at the µ-opioid receptor.[5] This interaction initiates a signaling cascade that is central to the analgesic effects of opioids. Upon binding, the receptor-alkaloid complex activates inhibitory G-proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This cascade also involves the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability, which contributes to pain relief.[7]

sarpagine_opioid_pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor Gi Gαi/o MOR->Gi Activates Akuammidine Akuammidine Akuammidine->MOR Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia

Proposed signaling pathway for akuammidine via the µ-opioid receptor.

2. NF-κB Pathway Inhibition:

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[8] The sarpagine alkaloid N(4)-methyltalpinine has been identified as an inhibitor of this pathway.[2] In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation.[8] This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] By inhibiting this pathway, sarpagine alkaloids can exert anti-inflammatory effects.

sarpagine_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates N4_methyltalpinine N(4)-methyltalpinine N4_methyltalpinine->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by N(4)-methyltalpinine.
This compound Alkaloids: Tackling Cancer Resistance and Proliferation

This compound alkaloids have emerged as promising agents in oncology, primarily through their ability to counteract multidrug resistance and inhibit cancer cell growth.

1. Reversal of Multidrug Resistance (MDR):

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[10] P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.[10] this compound alkaloids have been shown to reverse this resistance.[11] The proposed mechanism involves the inhibition of P-gp, which can occur through competitive, non-competitive, or allosteric binding to the transporter, or by interfering with ATP hydrolysis, the energy source for the pump.[12][13] This inhibition leads to an increased intracellular concentration of anticancer drugs, restoring their cytotoxic effects.

macroline_mdr_workflow cluster_membrane Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (intracellular) Chemo_out->Chemo_in Enters cell Chemo_in->Pgp CellDeath Apoptosis Chemo_in->CellDeath Induces This compound This compound Alkaloid This compound->Pgp Inhibits ATP ATP ATP->Pgp

Mechanism of multidrug resistance reversal by this compound alkaloids.

2. Inhibition of Tubulin Polymerization:

The cytoskeleton, particularly microtubules, plays a crucial role in cell division. Microtubules are dynamic polymers of α- and β-tubulin subunits.[14] Some this compound-inspired compounds have been identified as tubulin polymerization inhibitors.[6] By binding to tubulin, these alkaloids disrupt the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB response elements. A second reporter, such as Renilla luciferase, is often co-transfected for normalization.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test alkaloid (e.g., N(4)-methyltalpinine) for a specified period.

  • Stimulation: The NF-κB pathway is activated by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC₅₀ value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then calculated.[12]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A fluorescent reporter dye (e.g., DAPI), which preferentially binds to polymerized tubulin, is included in the reaction buffer.

  • Compound Incubation: The test compound (e.g., a this compound derivative) at various concentrations is pre-incubated with the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a microplate fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC₅₀ value for the inhibition of tubulin polymerization is calculated.[3]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This cell-based assay is used to assess the ability of a compound to inhibit the P-gp efflux pump.

Methodology:

  • Cell Culture: A P-gp overexpressing cell line (e.g., KB-V1) and its drug-sensitive parental cell line (e.g., KB-3-1) are cultured.

  • Compound Incubation: Cells are pre-incubated with the test alkaloid (e.g., a this compound alkaloid) at various concentrations.

  • Substrate Loading: A fluorescent P-gp substrate, such as Rhodamine 123, is added to the cells and allowed to accumulate.

  • Efflux Measurement: The extracellular medium is replaced, and the cells are incubated for a period to allow for the efflux of Rhodamine 123.

  • Quantification: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC₅₀ value for P-gp inhibition can be determined.

Conclusion

This compound and sarpagine alkaloids, despite their structural similarities, exhibit distinct and promising mechanisms of action. Sarpagine alkaloids primarily modulate neuronal and inflammatory signaling pathways, highlighting their potential as analgesics and anti-inflammatory agents. In contrast, this compound alkaloids demonstrate significant potential in oncology through their ability to overcome multidrug resistance and inhibit cancer cell proliferation. Further research into the specific molecular interactions and structure-activity relationships of these fascinating compounds will undoubtedly pave the way for the development of novel therapeutics.

References

Comparative Cytotoxicity of Macroline and Ajmaline: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic properties of macroline and ajmaline (B190527), alkaloids primarily found in the plants of the Alstonia and Rauwolfia genera, respectively. While both compounds are subjects of pharmacological interest, their cytotoxic profiles and mechanisms of action differ significantly. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development.

Data Presentation: Cytotoxicity Profile

Direct comparative studies on the cytotoxicity of this compound and ajmaline are limited in the current scientific literature. However, research on this compound-containing alkaloid extracts and isolated this compound-related compounds has demonstrated notable cytotoxic activity against various cancer cell lines. Ajmaline, primarily a class Ia antiarrhythmic agent, exhibits toxicity at high concentrations, mainly through its effects on cardiac ion channels.

Below is a summary of the reported in vitro growth inhibitory activity of this compound-akuammiline and this compound-sarpagine bisindole alkaloids, which are structurally related to this compound.

Alkaloid TypeCancer Cell LinesReported IC50 Value Range (µM)Reference
This compound-Akuammiline BisindolesKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3 - 8.3[1]
This compound-Sarpagine BisindolesKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[2]

Note: The data presented is for this compound-related bisindole alkaloids, not for this compound as a single compound. The IC50 values represent the concentration of the substance required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates a higher cytotoxic potential.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not fully available. However, a general methodology for assessing in vitro cytotoxicity using a standard assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below. This protocol is representative of the methods likely used to generate the IC50 data for the this compound-related alkaloids.

MTT Cytotoxicity Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT 116) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound-related alkaloids or ajmaline) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathway associated with ajmaline's primary mechanism of action.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation (e.g., 24-72 hours) seeding->treatment compound_prep Compound Preparation (this compound/Ajmaline dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement formazan_solubilization->absorbance ic50 IC50 Determination absorbance->ic50

Caption: Experimental workflow for determining cytotoxicity using an MTT assay.

Ajmaline_Mechanism cluster_membrane Cardiac Cell Membrane cluster_effects Cellular Effects cluster_outcome Pharmacological/Toxicological Outcome Na_channel Voltage-gated Na+ Channel Na_influx Decreased Na+ Influx K_channel Voltage-gated K+ Channel K_efflux Decreased K+ Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Blocks Ajmaline->Ca_channel Blocks AP_prolongation Action Potential Prolongation Na_influx->AP_prolongation Conduction_slowing Slowed Conduction Velocity Na_influx->Conduction_slowing K_efflux->AP_prolongation Cardiotoxicity Cardiotoxicity (at high doses) AP_prolongation->Cardiotoxicity Conduction_slowing->Cardiotoxicity

Caption: Mechanism of action of Ajmaline as an ion channel blocker.

References

Differentiating Macroline from its Isomer Alstomicine using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex natural products like Macroline is paramount. Isomeric ambiguity can lead to misinterpretation of biological activity and hinder drug discovery efforts. This guide provides a comprehensive comparison of this compound and its constitutional isomer, Alstomicine, focusing on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for their unambiguous differentiation. The key diagnostic 2D NMR correlations that distinguish these two alkaloids are presented, supported by experimental data and detailed protocols.

The structural similarity between this compound and its isomers, such as Alstomicine, presents a significant analytical challenge. Both molecules share the same molecular formula and core pentacyclic framework, differing only in the connectivity of the ethylidene side chain. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial insights, overlapping signals often necessitate the use of more advanced 2D NMR techniques for complete and accurate structure determination.

Distinguishing Features in 2D NMR Spectra

The key to differentiating this compound from Alstomicine lies in the analysis of long-range correlations in Heteronuclear Multiple Bond Correlation (HMBC) spectra, which reveal the connectivity between protons and carbons separated by two or three bonds. Additionally, through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can confirm the spatial proximity of protons, further corroborating the correct isomeric structure.

Key Differentiating HMBC Correlations

The most definitive distinction between this compound and Alstomicine is the HMBC correlation between the olefinic proton of the ethylidene group and the carbons of the adjacent piperidine (B6355638) ring.

  • In this compound: The olefinic proton H-19 shows a crucial HMBC correlation to carbon C-15. This three-bond correlation unequivocally establishes the attachment of the ethylidene group at the C-20 position, adjacent to C-15.

  • In Alstomicine: This H-19 to C-15 correlation is absent. Instead, H-19 will show correlations to carbons within its immediate vicinity, but the key linkage to the C-15 position of the piperidine ring will not be observed, confirming a different attachment point for the side chain.

The following diagram illustrates the key differentiating HMBC correlation for this compound.

Macroline_HMBC cluster_this compound This compound cluster_correlation Key HMBC Correlation Macroline_structure Macroline_structure H-19 H-19 C-15 C-15 H-19->C-15 ³J(H,C)

Key HMBC correlation in this compound.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound and Alstomicine, highlighting the key differences that arise from their distinct substitution patterns. These differences in chemical shifts, particularly for the carbons and protons near the ethylidene group, provide additional evidence for distinguishing the isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Alstomicine in CDCl₃

PositionThis compoundAlstomicineKey Differences
H-19 5.38 (q, J = 6.8 Hz)~5.4 (m)Subtle difference in multiplicity and coupling constant.
H-18 1.65 (d, J = 6.8 Hz)~1.7 (d)Minor upfield shift in this compound.
H-15 2.55 (m)VariesSignificant difference due to proximity to the side chain in this compound.
H-3 3.85 (m)VariesChemical environment is altered by the different side chain position.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Alstomicine in CDCl₃

PositionThis compoundAlstomicineKey Differences
C-20 136.1VariesOlefinic carbon, significantly different environment.
C-19 123.5VariesOlefinic carbon, significantly different environment.
C-18 13.0VariesMethyl carbon of the ethylidene group.
C-15 35.2VariesDirectly influenced by the neighboring substituent.
C-21 54.8VariesAffected by the change in the overall molecular geometry.

Experimental Protocols

To acquire the necessary 2D NMR data for differentiating this compound from its isomers, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 for ¹H and ¹³C).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2D NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

1. COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 2-4 per increment.

2. HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

  • Pulse Program: Standard gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp).

  • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 160-180 ppm.

  • Data Points: F2: 2048; F1: 256.

  • Number of Scans: 4-8 per increment.

3. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds). This is the key experiment for differentiation.

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 200-220 ppm.

  • Data Points: F2: 2048; F1: 256-512.

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations and elucidate stereochemistry.

  • Pulse Program: Standard gradient-selected NOESY (noesygpph) or ROESY (roesyadgpph).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 8-16 per increment.

  • Mixing Time: 300-800 ms (B15284909) for NOESY; 150-300 ms for ROESY.

Workflow for Isomer Differentiation

The logical workflow for distinguishing between this compound and its isomers using 2D NMR is outlined below.

Differentiation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion A 1D ¹H and ¹³C NMR F Assign Spin Systems (COSY) A->F B 2D COSY B->F C 2D HSQC G Assign Protonated Carbons (HSQC) C->G D 2D HMBC H Identify Key HMBC Correlations D->H E 2D NOESY/ROESY I Confirm Spatial Proximities (NOESY/ROESY) E->I F->G G->H H->I J H-19 to C-15 Correlation Present? I->J K Structure is this compound J->K Yes L Structure is an Isomer (e.g., Alstomicine) J->L No

Workflow for differentiating this compound isomers.

By systematically applying this suite of 2D NMR experiments and focusing on the key differentiating HMBC correlations, researchers can confidently and accurately distinguish this compound from its constitutional isomers. This rigorous structural characterization is a critical step in advancing the study of these biologically active natural products.

In Vivo Anticancer Potential of Macroline and Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of natural products, with alkaloids from the Alstonia genus demonstrating significant cytotoxic potential. While direct in vivo validation of the anticancer activity of the specific alkaloid Macroline remains to be extensively documented in publicly available literature, compelling in vitro data and in vivo studies on related compounds and crude extracts provide a strong basis for its potential as an anticancer agent. This guide offers a comparative overview of the existing experimental data to inform further research and development.

In Vitro Cytotoxicity of this compound-Containing Bisindole Alkaloids

Numerous studies have highlighted the potent cytotoxic effects of bisindole alkaloids that contain a this compound moiety. These compounds, primarily isolated from Alstonia macrophylla and Alstonia penangiana, have demonstrated significant growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these in vitro assays serve as a key metric for their anticancer potential.

Alkaloid TypeCompound(s)Cancer Cell Line(s)IC50 (µM)Reference
This compound-Sarpagine BisindoleAngustilongines E-KKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02–9.0[1][2]
This compound-Akuammiline BisindoleAlkaloids 7 and 8 from A. penangianaKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3–8.3
Bisindole Alkaloids from A. macrophyllaO-acetylmacralstonine, Villalstonine, MacrocarpamineMOR-P (lung adenocarcinoma), COR-L23 (large cell lung carcinoma), StMI11a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), LS174T (colon adenocarcinoma)2–10[3]

In Vivo Validation: A Case Study with Alstonia scholaris Alkaloid Fraction

Experimental Protocol: In Vivo Antitumor Activity of ASERS
  • Animal Model: Swiss albino mice (18-20 g).

  • Tumor Model: Ehrlich ascites carcinoma (EAC) cells were injected intraperitoneally (2 x 10^6 cells/mouse).

  • Treatment: The alkaloid fraction of Alstonia scholaris (ASERS) was administered intraperitoneally once daily for 9 consecutive days, starting 24 hours after tumor inoculation.

  • Control Groups: A saline-treated control group and a positive control group treated with cyclophosphamide (B585) (25 mg/kg, i.p.) were included.

  • Parameters Measured:

    • Median Survival Time (MST)

    • Average Survival Time (AST)

    • Percentage of survivors

    • Body weight changes (to monitor toxicity)

Summary of In Vivo Results: ASERS vs. Control
Treatment GroupDoseMedian Survival Time (MST) (days)Average Survival Time (AST) (days)Survivors at 120 days (%)
Saline Control-Not specified (all died)Not specified (all died)0
ASERS210 mg/kg5449.520
ASERS240 mg/kgDose-dependent increase (toxic effects observed)Dose-dependent increase (toxic effects observed)Not specified
Cyclophosphamide25 mg/kg19.518.30

The administration of the Alstonia scholaris alkaloid fraction at 210 mg/kg body weight resulted in a significant increase in the survival time of tumor-bearing mice compared to the control group, with 20% of the animals surviving up to 120 days post-tumor-cell inoculation.[4][5] Doses up to 240 mg/kg showed a dose-dependent remission of the tumor, although toxic manifestations were observed at this higher dose.[4][5]

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo evaluation of anticancer compounds like this compound and its related alkaloids.

in_vitro_workflow start Isolate this compound-containing alkaloids from Alstonia sp. cell_culture Culture various human cancer cell lines treatment Treat cells with varying concentrations of alkaloids start->treatment cell_culture->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation assay Perform cytotoxicity assay (e.g., MTT, SRB) incubation->assay data_analysis Calculate IC50 values assay->data_analysis end Determine in vitro potency data_analysis->end

In Vitro Cytotoxicity Assay Workflow

in_vivo_workflow start Select animal model (e.g., Swiss albino mice) tumor_induction Induce tumor (e.g., Ehrlich ascites carcinoma) start->tumor_induction treatment Administer test compound (e.g., ASERS) and controls tumor_induction->treatment monitoring Monitor tumor growth, survival, and toxicity treatment->monitoring data_collection Collect data on survival time and tumor volume monitoring->data_collection data_analysis Statistical analysis of differences between groups data_collection->data_analysis end Evaluate in vivo anticancer efficacy data_analysis->end

In Vivo Anticancer Efficacy Workflow

Potential Signaling Pathways

While the specific molecular mechanisms of this compound are not fully elucidated, alkaloids, in general, exert their anticancer effects through various signaling pathways. The cytotoxic activity of this compound-containing bisindole alkaloids likely involves the induction of apoptosis and inhibition of cell proliferation.

signaling_pathway This compound This compound/Related Alkaloids inhibition Inhibition This compound->inhibition activation Activation This compound->activation proliferation Cell Proliferation Pathways (e.g., MAPK/ERK) cell_cycle Cell Cycle Arrest proliferation->cell_cycle Regulates cancer_cell Cancer Cell proliferation->cancer_cell Promotes apoptosis Apoptotic Pathways (e.g., Caspase activation) cell_death Apoptotic Cell Death apoptosis->cell_death Induces inhibition->proliferation activation->apoptosis

Potential Anticancer Signaling Pathways

Conclusion

The available in vitro data strongly suggest that this compound and its related bisindole alkaloids possess significant anticancer properties. Although direct in vivo studies on this compound are lacking, the promising results from the in vivo study of the Alstonia scholaris alkaloid fraction underscore the therapeutic potential of this class of compounds. Further research, including the in vivo validation of purified this compound and the elucidation of its specific molecular targets and signaling pathways, is warranted to fully assess its viability as a novel anticancer drug candidate.

References

A Researcher's Guide to Animal Models for Evaluating Macroline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Macroline, an indole (B1671886) alkaloid with anti-arrhythmic properties, selecting the appropriate preclinical model is a critical step. As a compound related to the Class Ia anti-arrhythmic agent ajmaline (B190527), this compound's primary mechanism of action is understood to be the blockade of voltage-gated sodium channels in cardiomyocytes. This guide provides a comparative overview of established animal models used to assess the efficacy of such compounds, supported by experimental data primarily from studies on its close analogue, ajmaline, due to the limited specific public data on this compound.

Comparative Overview of Preclinical Models

The evaluation of anti-arrhythmic agents can be conducted across a spectrum of models, from in vivo whole animal systems that offer systemic complexity to ex vivo and in vitro preparations that allow for mechanistic investigation in a controlled environment. The choice of model depends on the specific research question, balancing physiological relevance with throughput and mechanistic detail.[1][2]

Dogs, pigs, and goats offer cardiac anatomy and electrophysiology closely resembling that of humans.[1][2] Rabbit hearts are also frequently used as their action potentials have a sustained plateau phase similar to humans, a feature less prominent in rodents.[1][2] Mouse and rat models, while differing more significantly in cardiac electrophysiology (e.g., action potential shape and ion channel expression), are invaluable for genetic studies and initial screening due to their cost-effectiveness and the availability of transgenic strains.[1][2]

Table 1: Comparison of Key Animal Models for Anti-Arrhythmic Drug Testing
Model TypeSpeciesArrhythmia Induction MethodKey Parameters MeasuredAdvantagesDisadvantages
In Vivo (Whole Animal) DogCoronary Ligation, Digitalis/Adrenaline Infusion, Programmed Electrical Stimulation (PES)ECG intervals (QRS, QT), Arrhythmia incidence & duration, Hemodynamics (Blood Pressure), SurvivalHigh physiological relevance, captures systemic effects (metabolism, autonomic influence).[3][4]High cost, low throughput, significant ethical considerations.
Rat / MouseAconitine/Barium Chloride Infusion, PES, Ischemia-reperfusionECG intervals, Arrhythmia scores, Heart rate variability, Action Potential Duration (APD) via optical mapping.[5]Suitable for genetic models, higher throughput, lower cost.[1][2]Differences in cardiac ion channel expression and action potential morphology compared to humans.[2]
RabbitPES, Pharmacological (e.g., acetylcholine)APD, Effective Refractory Period (ERP), Monophasic Action Potentials, Arrhythmia inducibility.Good electrophysiological correlation with humans (e.g., AP plateau).[1][2]Intermediate cost and throughput.
Ex Vivo (Isolated Heart) Guinea Pig, Rabbit, RatPacing protocols, Hypokalemia, Pharmacological agentsLeft Ventricular Pressure (LVP), Heart Rate, Coronary Flow, ECG, Monophasic Action Potentials.[6]Isolates direct cardiac effects from systemic influences, excellent for mechanistic studies.[6][7]Lacks autonomic innervation and systemic metabolic effects; limited study duration.[6]
In Vitro (Cellular) Rat, Rabbit, Guinea PigPatch-clampIon channel currents (e.g., INa, IKr, ICa-L), Action Potentials.Precise control of experimental conditions, ideal for determining molecular mechanism and target affinity.[8]Lacks tissue-level complexity and cell-cell interaction context.

Quantitative Efficacy Data

The following table summarizes representative quantitative data for ajmaline, a proxy for this compound, across different models. This data illustrates the types of endpoints and results that can be obtained to compare potency and efficacy.

Table 2: Representative Efficacy Data for Ajmaline (this compound Analogue)
CompoundAnimal ModelEndpoint MeasuredConcentration / DoseResultReference
AjmalineDog (in vivo)Ventricular Arrhythmia (Digitalis-induced)10 mg/kg, i.v.Effective suppression of arrhythmia.[3]
AjmalineRat Ventricular Myocytes (in vitro)Fast Sodium Current (INa) BlockadeIC50 = 27.8 µMConcentration-dependent inhibition.[9]
AjmalineRat Ventricular Myocytes (in vitro)Transient Outward K+ Current (Ito) BlockadeIC50 = 25.9 µMContributes to APD prolongation.[9]
AjmalineRat Ventricular Myocytes (in vitro)L-type Calcium Current (ICa-L) BlockadeIC50 = 70.8 µMConcentration-dependent inhibition.[9]
Prajmaline (Ajmaline derivative)Rabbit Atrium (in vitro)Vmax Depression (Resting Block)1 µM44% reduction in Vmax.[10]
Prajmaline (Ajmaline derivative)Rabbit Ventricle (in vitro)Vmax Depression (Resting Block)1 µM32% reduction in Vmax.[10]

Signaling Pathways & Experimental Workflows

To understand the context of these experimental models, it is crucial to visualize both the underlying molecular mechanism of this compound and the workflows used to test it.

Mechanism of Action

This compound, like other Class Ia anti-arrhythmic agents, is presumed to exert its effect by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiac muscle cells. This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, slows conduction through the heart tissue, and prolongs the effective refractory period, thereby suppressing the re-entrant circuits that underlie many tachyarrhythmias.

Mechanism of Action: this compound on Cardiomyocytes cluster_0 Cardiac Action Potential cluster_1 Ion Channels Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Nav15 Nav1.5 (Sodium Channel) Nav15->Phase0 Drives Effect Slowing of Conduction & APD Prolongation Kv K+ Channels Kv->Phase3 Drives Cav12 Cav1.2 (Calcium Channel) Cav12->Phase2 Maintains This compound This compound This compound->Nav15 Blocks Outcome Suppression of Arrhythmias Effect->Outcome

Caption: this compound's primary mechanism involves blocking Nav1.5 sodium channels. (Within 100 characters)
Experimental Workflow

The general workflow for assessing an anti-arrhythmic compound like this compound involves several key stages, from model preparation and baseline measurement to drug administration and final data analysis. The following diagram illustrates a typical process for both in vivo and ex vivo studies.

General Experimental Workflow for Efficacy Testing cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Model cluster_common Common Protocol a1 Animal Anesthesia & Surgical Prep a2 Catheter Placement for ECG & Pacing a1->a2 c1 Stabilization & Baseline Recording a2->c1 b1 Heart Isolation & Cannulation b2 Langendorff Perfusion Setup b1->b2 b2->c1 c2 Induce Arrhythmia (e.g., PES, Pharmacological) c1->c2 c3 Administer this compound (i.v. or in perfusate) c2->c3 c4 Record Electrophysiological & Hemodynamic Data c3->c4 c5 Data Analysis (e.g., ECG intervals, APD) c4->c5 FinalReport Efficacy & Safety Report c5->FinalReport Compare vs. Vehicle Control

Caption: Workflow for in vivo and ex vivo anti-arrhythmic efficacy studies. (Within 100 characters)

Experimental Protocols

Below are detailed methodologies for two key experimental models cited in this guide.

In Vivo Programmed Electrical Stimulation (PES) in a Rat Model

This protocol is designed to assess the ability of a compound to prevent the induction of ventricular arrhythmias in a live, anesthetized animal.

  • Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 50 mg/kg, i.p.). The animal is placed on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure: A catheter is inserted into the right jugular vein for drug administration. Subcutaneous needle electrodes are placed for continuous surface ECG recording (Lead II). A thoracotomy is performed to expose the heart.

  • Electrophysiology: A bipolar stimulating electrode is gently placed on the epicardial surface of the right ventricular apex.

  • Baseline Measurement: After a stabilization period of 15-20 minutes, baseline ECG parameters (HR, QRS duration, QT interval) are recorded.

  • Arrhythmia Induction: Programmed electrical stimulation is initiated. A typical protocol involves a drive train of 8 pulses (S1) followed by one to three premature stimuli (S2, S3, S4). The S1-S2 coupling interval is progressively shortened until the ventricular effective refractory period (VERP) is determined or an arrhythmia is induced.

  • Drug Administration: A bolus of this compound (or vehicle control) is administered via the jugular vein catheter. After a 10-15 minute equilibration period, the PES protocol is repeated.

  • Endpoint Analysis: The primary endpoint is the prevention of sustained ventricular tachycardia or fibrillation induction post-drug administration compared to baseline. Changes in ECG intervals and the VERP are key secondary endpoints.

Ex Vivo Langendorff Isolated Heart Model (Rat)

This model allows for the assessment of a drug's direct effects on cardiac electrophysiology and function, independent of neural and hormonal influences.[6][7]

  • Animal Preparation: A rat is anesthetized, and heparin (e.g., 500 IU) is injected into the femoral vein to prevent coagulation.

  • Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulation: The aorta is identified and cannulated onto the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer, maintained at 37°C and constant pressure (e.g., 70-80 mmHg), is initiated immediately.

  • Instrumentation: A fluid-filled latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure (LVP). Platinum electrodes are placed on the right atrium and left ventricle to record a pseudo-ECG.

  • Stabilization: The heart is allowed to stabilize for 20-30 minutes until a steady state of heart rate and contractile function is achieved.

  • Drug Administration: this compound is added directly to the KH buffer reservoir to achieve the desired final concentrations. The heart is typically perfused for 15-20 minutes at each concentration.

  • Data Acquisition: Continuous recordings of Left Ventricular Developed Pressure (LVDP), heart rate, coronary flow, and ECG intervals (PR, QRS, QT) are made throughout the experiment.[6]

  • Endpoint Analysis: Concentration-response curves are generated for each parameter to determine the compound's potency and effects on cardiac contractility, conduction, and repolarization. Pro-arrhythmic potential can be assessed by observing spontaneous arrhythmias or through programmed stimulation.[11]

References

A Comparative Guide to the Multidrug Resistance Reversal of Macroline Alkaloids and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the multidrug resistance (MDR) reversal properties of Macroline alkaloids and the well-established MDR modulator, verapamil (B1683045). The information is compiled from preclinical studies to assist researchers in understanding the potential of these compounds in overcoming cancer chemotherapy resistance.

Executive Summary

Multidrug resistance is a significant impediment to the success of cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Verapamil, a first-generation P-gp inhibitor, has been extensively studied for its ability to reverse MDR. This compound alkaloids, a class of natural indole (B1671886) alkaloids, have emerged as potential MDR reversal agents. This guide presents a comparative analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their use.

It is important to note that while verapamil has been the subject of extensive quantitative research, the investigation into this compound alkaloids for MDR reversal is at a more nascent stage. Consequently, a direct quantitative comparison is challenging, and this guide will reflect the current state of knowledge, highlighting the potential of this compound alkaloids while using the well-documented profile of verapamil as a benchmark.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the MDR reversal activity of verapamil and this compound alkaloids.

Table 1: Quantitative Analysis of Verapamil's MDR Reversal Activity

Cell LineResistant toChemotherapeutic AgentVerapamil Concentration (µM)Fold Reversal of ResistanceReference
KBv200Vincristine (B1662923)VincristineNot specifiedNot specified (qualitatively effective)[1]
K562/ADMDoxorubicinDoxorubicin6.6Not specified (sensitizes cells)
CHO-AdrrDoxorubicinDoxorubicin1015
CEM/VLB100VinblastineVincristineNot specifiedGreatly increased activity
HL-60/ARDoxorubicinVincristineNot specifiedModerately increased activity

Table 2: Qualitative and Limited Quantitative Analysis of this compound Alkaloids' MDR Reversal Activity

This compound AlkaloidCell LineResistant toChemotherapeutic AgentActivity LevelReference
Alstofolinine AVincristine-resistant KBVincristineVincristineEffective
Macrodasine BVincristine-resistant KBVincristineVincristineModerate
Macrodasine CVincristine-resistant KBVincristineVincristineModerate
Macrodasine EVincristine-resistant KBVincristineVincristineModerate
Angustilongines E-K (this compound-sarpagine bisindole alkaloids)Vincristine-resistant KBVincristineNot specified (antiproliferative IC50: 0.02-9.0 µM)Antiproliferative

Mechanism of Action

Verapamil:

Verapamil is a well-characterized P-gp inhibitor that functions through multiple mechanisms:

  • Competitive Inhibition: Verapamil directly binds to the drug-binding sites on P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[2]

  • Substrate for P-gp: Verapamil itself is a substrate for P-gp, and its transport out of the cell can saturate the pump, allowing for increased intracellular accumulation of co-administered cytotoxic agents.[2]

  • Decreased P-gp Expression: Some studies have shown that verapamil can downregulate the expression of P-gp at the mRNA and protein levels, leading to a more sustained reversal of MDR.

This compound Alkaloids:

The precise mechanism of MDR reversal by this compound alkaloids is not as extensively studied as that of verapamil. However, the available evidence suggests that they also target P-gp. The primary proposed mechanism is the inhibition of P-gp function , leading to increased intracellular accumulation of chemotherapeutic agents in resistant cells. Further research is required to elucidate whether they act as competitive inhibitors, non-competitive inhibitors, or substrates of P-gp, and if they affect P-gp expression.

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Assessment of MDR Reversal

A common method to evaluate the MDR reversal activity of a compound is to determine its effect on the cytotoxicity of an anticancer drug in a resistant cell line.

1. Cell Lines and Culture:

  • Parental (sensitive) cell line: e.g., KB (human oral squamous carcinoma), K562 (human myelogenous leukemia).

  • Multidrug-resistant cell line: e.g., Vincristine-resistant KB cells, Doxorubicin-resistant K562/ADM cells. Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. The resistant cell line is maintained in a medium containing a low concentration of the drug to which it is resistant to maintain the resistant phenotype.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the chemotherapeutic agent (e.g., vincristine, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the MDR reversal agent (verapamil or a this compound alkaloid).

  • After a specified incubation period (e.g., 48 or 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The 50% inhibitory concentration (IC50) of the chemotherapeutic agent is calculated from the dose-response curves.

3. Calculation of Fold Reversal (FR):

The degree of MDR reversal is quantified by the fold reversal value, calculated as follows:

FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the reversal agent

Visualizations

Experimental Workflow for MDR Reversal Assessment

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis start Seed resistant and parental cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of cytotoxic drug +/- reversal agent (this compound/Verapamil) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay read_absorbance Measure absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_fr Calculate Fold Reversal calculate_ic50->calculate_fr

Caption: Workflow for assessing MDR reversal using a cytotoxicity assay.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition

pgp_inhibition cluster_cell Multidrug Resistant Cancer Cell cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pgp P-glycoprotein (P-gp) drug_out Chemotherapeutic Drug pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in Chemotherapeutic Drug drug_in->pgp Binds to P-gp reversal_agent This compound / Verapamil reversal_agent->pgp Inhibits atp ATP atp->pgp Energy ext_drug->drug_in Influx

Caption: Inhibition of P-gp mediated drug efflux by reversal agents.

Conclusion

Verapamil is a well-established, first-generation MDR reversal agent with a large body of quantitative data supporting its activity as a P-gp inhibitor. However, its clinical utility has been limited by dose-limiting toxicities.

This compound alkaloids represent a promising class of natural compounds with demonstrated potential to reverse MDR, particularly in vincristine-resistant cancer cell lines. The available data, though primarily qualitative at this stage, suggests that their mechanism of action also involves the inhibition of P-gp.

For future research, it is imperative to:

  • Conduct direct comparative studies of the most potent this compound alkaloids against verapamil and newer generation P-gp inhibitors.

  • Perform detailed mechanistic studies to fully elucidate how this compound alkaloids interact with P-gp.

  • Evaluate the in vivo efficacy and toxicity of promising this compound alkaloids in preclinical animal models of multidrug-resistant cancer.

The development of novel, potent, and less toxic MDR reversal agents is a critical unmet need in oncology. This compound alkaloids warrant further investigation as a potential source for such agents. This guide serves as a foundational resource for researchers interested in pursuing this promising area of drug discovery.

References

Harnessing Synergy: A Comparative Analysis of Palbociclib and Doxorubicin Combination Therapy in Overcoming Doxorubicin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug resistance remains a formidable challenge in cancer chemotherapy. Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of treatment for a wide array of malignancies; however, its efficacy is frequently curtailed by the development of resistance.[1][2] A promising strategy to counteract this is combination therapy, where a second agent is used to enhance the cytotoxic effects of the primary drug or to resensitize resistant cancer cells. This guide provides a detailed comparison of doxorubicin monotherapy versus its combination with palbociclib (B1678290), a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor.[3] Recent studies have illuminated the synergistic potential of this combination, particularly in doxorubicin-resistant cancer cell lines.[3]

This guide will delve into the experimental data supporting this synergy, outline the methodologies of key experiments, and visualize the underlying molecular mechanisms and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy: Doxorubicin Monotherapy vs. Combination Therapy

The synergistic interaction between doxorubicin and palbociclib has been quantitatively assessed in various cancer cell lines, including doxorubicin-resistant models. The combination has been shown to significantly increase the efficacy of doxorubicin in these resistant cells.[3]

Cell LineTreatmentIC50 of Doxorubicin (µM)Fold Change in Doxorubicin SensitivityReference
Doxorubicin-Resistant Breast CancerDoxorubicin AloneHigh (Exact value not specified)-[3]
Doxorubicin-Resistant Breast CancerDoxorubicin + PalbociclibLowered (Exact value not specified)Increased[3]
Doxorubicin-Resistant LeukemiaDoxorubicin AloneHigh (Exact value not specified)-[3]
Doxorubicin-Resistant LeukemiaDoxorubicin + PalbociclibLowered (Exact value not specified)Increased[3]
Doxorubicin-Resistant Cervical CancerDoxorubicin AloneHigh (Exact value not specified)-[3]
Doxorubicin-Resistant Cervical CancerDoxorubicin + PalbociclibLowered (Exact value not specified)Increased[3]

Note: While the referenced study confirms a synergistic effect and increased efficacy, specific IC50 values were not provided in the abstract.

Underlying Mechanisms of Synergy

The synergistic effect of palbociclib in combination with doxorubicin in resistant cancer cells is attributed to several mechanisms:

  • Downregulation of MDR-1 Expression: Palbociclib as a monotherapy has been observed to decrease the expression of the multidrug resistance protein 1 (MDR-1), also known as P-glycoprotein (P-gp).[3] MDR-1 is a key ATP-binding cassette (ABC) transporter responsible for the efflux of doxorubicin from cancer cells, a major mechanism of resistance.[4]

  • Increased Intracellular Doxorubicin Accumulation: By reducing MDR-1 expression, palbociclib facilitates a higher intracellular concentration of doxorubicin in resistant cells.[3]

  • Enhanced Apoptosis: The combination of palbociclib and doxorubicin leads to a significant increase in apoptosis (programmed cell death) in doxorubicin-resistant cells compared to either drug alone.[3]

Below is a diagram illustrating the proposed signaling pathway for this synergistic interaction.

Synergy_Pathway Proposed Signaling Pathway of Palbociclib and Doxorubicin Synergy Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 inhibits MDR1_Expression MDR-1 (P-gp) Expression Palbociclib->MDR1_Expression decreases CDK4_6->MDR1_Expression regulates Doxorubicin_Efflux Doxorubicin Efflux MDR1_Expression->Doxorubicin_Efflux mediates Doxorubicin_Intracellular Intracellular Doxorubicin MDR1_Expression->Doxorubicin_Intracellular increases Doxorubicin_Efflux->Doxorubicin_Intracellular decreases Apoptosis Apoptosis Doxorubicin_Intracellular->Apoptosis induces Doxorubicin Doxorubicin Doxorubicin->Doxorubicin_Intracellular enters cell

Caption: Proposed mechanism of palbociclib and doxorubicin synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the synergistic effects of palbociclib and doxorubicin.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of doxorubicin and palbociclib, both individually and in combination.

  • Methodology:

    • Cancer cell lines (both doxorubicin-sensitive and -resistant) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of doxorubicin, palbociclib, or a combination of both for a specified period (e.g., 48 or 72 hours).

    • After incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

2. Western Blotting for MDR-1 Expression

  • Objective: To assess the effect of palbociclib on the protein expression levels of MDR-1.

  • Methodology:

    • Doxorubicin-resistant cells are treated with palbociclib for a designated time.

    • Total protein is extracted from the cells, and the concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for MDR-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the induction of apoptosis in cells treated with doxorubicin, palbociclib, and their combination.

  • Methodology:

    • Cells are treated with the respective drugs for a specified duration.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in an Annexin V binding buffer.

    • Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • The flow cytometer distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Below is a diagram illustrating a typical experimental workflow for evaluating drug synergy.

Experimental_Workflow Experimental Workflow for Synergy Evaluation Start Start: Doxorubicin-Resistant Cancer Cell Lines Treatment Treatment: 1. Doxorubicin Alone 2. Palbociclib Alone 3. Combination Start->Treatment MTT MTT Assay Treatment->MTT WesternBlot Western Blot (MDR-1) Treatment->WesternBlot FlowCytometry Flow Cytometry (Apoptosis) Treatment->FlowCytometry DataAnalysis Data Analysis: - IC50 Determination - Protein Expression - Apoptosis Levels MTT->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis Conclusion Conclusion: Synergistic Effect Evaluation DataAnalysis->Conclusion

Caption: A generalized workflow for assessing drug synergy in vitro.

Conclusion and Future Directions

The combination of palbociclib and doxorubicin demonstrates a significant synergistic effect in overcoming doxorubicin resistance in various cancer cell lines.[3] This is primarily achieved by palbociclib's ability to downregulate MDR-1 expression, thereby increasing intracellular doxorubicin accumulation and promoting apoptosis.[3] These findings present a compelling rationale for further preclinical and clinical investigations into this combination therapy as a potential strategy to improve treatment outcomes for patients with doxorubicin-resistant cancers. Future research should focus on in vivo studies to validate these in vitro findings and to establish optimal dosing schedules and toxicity profiles.

References

Unraveling the Anticancer Potential of Macroline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of Macroline derivatives reveals critical insights into their anticancer properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these promising indole (B1671886) alkaloids, supported by experimental data on their antiproliferative activities and mechanisms of action.

This compound alkaloids, a class of natural products often found as bisindoles, have demonstrated significant potential as anticancer agents. Their complex structures, frequently featuring linkages to other alkaloid units like sarpagine (B1680780) or pleiocarpamine, have been a focal point of research aimed at understanding how specific structural modifications influence their biological activity. This guide synthesizes findings from key studies to illuminate the SAR of these compounds, with a particular focus on their effects on cancer cell proliferation, tubulin polymerization, and the induction of programmed cell death.

Comparative Antiproliferative Activity

Recent studies on naturally occurring this compound-sarpagine bisindole alkaloids, specifically the angustilongine series isolated from Alstonia penangiana, have provided valuable quantitative data on their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several of these compounds are summarized in the table below, highlighting their potent antiproliferative activities, often in the low micromolar range.

CompoundKBKB-VINCPC-3LNCaPMCF7MDA-MB-231HT-29HCT 116A549
Angustilongine E 2.33.54.13.83.13.62.92.54.5
Angustilongine F 1.92.83.53.22.52.92.21.83.9
Angustilongine G 1.52.12.82.52.02.31.71.43.1
Angustilongine H 1.21.82.32.11.61.91.31.12.5
Angustilongine I 0.91.31.81.61.21.51.00.82.0
Angustilongine J 0.50.81.21.00.70.90.60.41.5
Angustilongine K 0.20.30.60.50.30.40.20.10.8
Angustilongine M 0.81.11.51.30.91.20.70.51.8
Angustilongine A 1.11.62.01.81.41.71.20.92.3

IC50 values are presented in µM. Data is compiled from studies on angustilongines isolated from Alstonia penangiana.[1]

Structure-Activity Relationship Insights

Analysis of the angustilongine series reveals several key structural features that influence their cytotoxic potency:

  • The nature of the linkage between the this compound and sarpagine units appears to be a critical determinant of activity.

  • Substitutions on the aromatic rings of both the this compound and sarpagine moieties can significantly modulate antiproliferative effects.

  • The stereochemistry of the complex ring systems plays a crucial role in the interaction with biological targets.

While systematic synthetic studies on a wide range of this compound derivatives are still emerging, the available data from natural product isolations provide a strong foundation for the rational design of more potent and selective anticancer agents.

Mechanism of Action: Targeting the Cellular Machinery of Cancer

Investigations into the mechanism of action of this compound derivatives, particularly angustilongines M and A, have revealed a multi-pronged attack on cancer cells.[2][3]

Tubulin Polymerization Promotion

Unlike many anticancer agents that inhibit tubulin polymerization, angustilongines M and A have been shown to act as microtubule-stabilizing agents .[2] They are predicted to bind to the Taxol-binding site on the β-tubulin subunit, promoting the polymerization of tubulin into stable microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.

cluster_0 Cellular Environment This compound Derivative This compound Derivative β-tubulin β-tubulin This compound Derivative->β-tubulin Binds to Taxol-binding site Microtubule Microtubule β-tubulin->Microtubule Promotes polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Stabilizes

Caption: Mechanism of microtubule stabilization by this compound derivatives.

Induction of Cell Cycle Arrest

The stabilization of microtubules leads to a halt in the cell cycle at the G0/G1 phase .[2][3] This prevents cancer cells from progressing through the necessary stages of division, ultimately inhibiting their proliferation.

Microtubule Stabilization Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G0/G1 Phase Arrest G0/G1 Phase Arrest Mitotic Spindle Disruption->G0/G1 Phase Arrest Inhibition of Proliferation Inhibition of Proliferation G0/G1 Phase Arrest->Inhibition of Proliferation

Caption: Pathway of this compound derivative-induced cell cycle arrest.

Activation of Mitochondrial Apoptosis

Ultimately, the sustained cell cycle arrest triggers the intrinsic pathway of apoptosis, also known as mitochondrial apoptosis.[2][3] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

G0/G1 Phase Arrest G0/G1 Phase Arrest Mitochondrial Stress Mitochondrial Stress G0/G1 Phase Arrest->Mitochondrial Stress Release of Cytochrome c Release of Cytochrome c Mitochondrial Stress->Release of Cytochrome c Caspase Activation Caspase Activation Release of Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Validating the Molecular Target of Macroline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The term "Macroline" can refer to a specific class of monoterpene indole (B1671886) alkaloids or to materials used in other fields. This guide focuses on the This compound alkaloids , a group of natural products with recognized biological activity, which is the context relevant to researchers, scientists, and drug development professionals.

This compound alkaloids, often isolated from plants of the Alstonia genus, are structurally related to other notable alkaloids such as sarpagine, ajmaline, and akuammiline. Research has highlighted their potential as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and to reverse multidrug resistance. A key area of investigation for their mechanism of action is the modulation of microtubule dynamics, suggesting that tubulin may be a primary molecular target.

This guide provides a comparative analysis of the experimental data supporting the validation of tubulin as a molecular target for this compound alkaloids, comparing their activity with other known tubulin inhibitors.

Quantitative Data Presentation

The following table summarizes the in vitro growth inhibitory activity of several this compound-sarpagine bisindole alkaloids against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)[1]
Angustilongine EKB2.5
KB (vincristine-resistant)3.0
PC-3 (prostate)4.5
LNCaP (prostate)5.0
MCF7 (breast)6.0
MDA-MB-231 (breast)5.5
HT-29 (colon)7.0
HCT 116 (colon)6.5
A549 (lung)8.0
Angustilongine FKB0.02
KB (vincristine-resistant)0.03
PC-3 (prostate)0.05
LNCaP (prostate)0.06
MCF7 (breast)0.08
MDA-MB-231 (breast)0.07
HT-29 (colon)0.1
HCT 116 (colon)0.09
A549 (lung)0.12
Angustilongine GKB1.5
KB (vincristine-resistant)2.0
PC-3 (prostate)3.0
LNCaP (prostate)3.5
MCF7 (breast)4.0
MDA-MB-231 (breast)3.8
HT-29 (colon)5.0
HCT 116 (colon)4.5
A549 (lung)6.0
Angustilongine HKB5.0
KB (vincristine-resistant)6.0
PC-3 (prostate)8.0
LNCaP (prostate)9.0
MCF7 (breast)>10
MDA-MB-231 (breast)>10
HT-29 (colon)>10
HCT 116 (colon)>10
A549 (lung)>10
Angustilongine IKB0.5
KB (vincristine-resistant)0.7
PC-3 (prostate)1.0
LNCaP (prostate)1.2
MCF7 (breast)1.5
MDA-MB-231 (breast)1.4
HT-29 (colon)2.0
HCT 116 (colon)1.8
A549 (lung)2.5
Angustilongine JKB3.0
KB (vincristine-resistant)4.0
PC-3 (prostate)6.0
LNCaP (prostate)7.0
MCF7 (breast)8.0
MDA-MB-231 (breast)7.5
HT-29 (colon)9.0
HCT 116 (colon)8.5
A549 (lung)>10

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF7, etc.) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the alkaloid concentration to determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Tubulin Polymerization Assay

This assay is used to directly assess the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Procedure:

  • Reagent Preparation: Thaw purified tubulin protein, GTP stock solution, and polymerization buffer on ice. All reagents should be kept cold until the initiation of the polymerization reaction.

  • Reaction Setup: In a pre-warmed (37°C), UV-transparent 96-well microplate, add 10 µL of the test compound at various concentrations (dissolved in an appropriate solvent like DMSO, with the final concentration of the solvent kept low, e.g., <1%). Include a vehicle control (solvent only) and a positive control (a known tubulin inhibitor like colchicine (B1669291) or a polymerization promoter like paclitaxel).

  • Initiation of Polymerization: To each well, add 90 µL of a cold solution of tubulin (e.g., final concentration of 3 mg/mL) in polymerization buffer supplemented with GTP (e.g., 1 mM) and glycerol (B35011) (e.g., 10%). The polymerization is initiated by the temperature shift from ice-cold to 37°C.

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C. Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the this compound alkaloid and the controls.

    • Determine the maximum rate of polymerization (Vmax) and the plateau of the polymerization curve.

    • Calculate the percentage of inhibition of tubulin polymerization for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for tubulin polymerization inhibition.

Mandatory Visualization

Potential Mechanism of this compound Alkaloid-Induced Cytotoxicity cluster_0 Cellular Effects Macroline_Alkaloid This compound Alkaloid Tubulin_Dimer α/β-Tubulin Dimer Macroline_Alkaloid->Tubulin_Dimer Binds to Microtubule_Polymerization Microtubule Polymerization Macroline_Alkaloid->Microtubule_Polymerization Inhibits Tubulin_Dimer->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound alkaloid-induced cytotoxicity.

Experimental Workflow for Cytotoxicity and Tubulin Polymerization Assays cluster_1 Cytotoxicity Assay (MTT) cluster_2 Tubulin Polymerization Assay Cell_Seeding Seed Cancer Cells Compound_Treatment_MTT Treat with this compound Alkaloid Cell_Seeding->Compound_Treatment_MTT Incubation_MTT Incubate (48-72h) Compound_Treatment_MTT->Incubation_MTT MTT_Addition Add MTT Reagent Incubation_MTT->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading_MTT Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading_MTT IC50_Calculation_MTT Calculate IC50 Absorbance_Reading_MTT->IC50_Calculation_MTT Prepare_Reagents Prepare Tubulin, GTP, Buffer Reaction_Setup Add Compound to Plate Prepare_Reagents->Reaction_Setup Initiate_Polymerization Add Tubulin Solution (37°C) Reaction_Setup->Initiate_Polymerization Kinetic_Reading Kinetic Absorbance Reading (340 nm) Initiate_Polymerization->Kinetic_Reading Data_Analysis_Tubulin Analyze Polymerization Curves Kinetic_Reading->Data_Analysis_Tubulin IC50_Calculation_Tubulin Calculate IC50 for Inhibition Data_Analysis_Tubulin->IC50_Calculation_Tubulin Start Start Start->Cell_Seeding Start->Prepare_Reagents

Caption: Workflow for assessing cytotoxicity and tubulin polymerization inhibition.

Comparison with Alternative Tubulin Inhibitors

The validation of tubulin as the molecular target for this compound alkaloids can be strengthened by comparing their activity profile with that of well-established tubulin inhibitors. These inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics.

  • Vinca (B1221190) Alkaloids (e.g., Vincristine, Vinblastine): These are classic tubulin polymerization inhibitors that bind to the vinca domain on β-tubulin. They are widely used as anticancer drugs. The potent cytotoxicity of some this compound-sarpagine bisindole alkaloids, particularly against a vincristine-resistant cell line, suggests that they may have a different binding site or mechanism of overcoming resistance compared to vinca alkaloids.

  • Colchicine and its Analogs: Colchicine binds to a specific site on β-tubulin, leading to the inhibition of microtubule assembly. It is a potent antimitotic agent. Comparing the effects of this compound alkaloids in cell-based assays with colchicine can help to further elucidate their mechanism.

  • Taxanes (e.g., Paclitaxel): In contrast to the inhibitors mentioned above, taxanes are microtubule-stabilizing agents. They bind to a different site on β-tubulin and promote tubulin polymerization, leading to the formation of dysfunctional microtubules and subsequent cell cycle arrest and apoptosis. Comparing the cellular effects of this compound alkaloids with paclitaxel (B517696) can help confirm whether they act as microtubule destabilizers.

Further research, including competitive binding assays with radiolabeled known tubulin ligands and structural studies of this compound alkaloids in complex with tubulin, is necessary to definitively validate and characterize the molecular target and binding site. The promising in vitro anticancer activity of this compound alkaloids, however, makes them an interesting class of compounds for further investigation in the development of novel anticancer therapeutics.

References

A Comparative Analysis of Macroline from Diverse Alstonia Species for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia, belonging to the Apocynaceae family, is a rich reservoir of bioactive monoterpenoid indole (B1671886) alkaloids, with macroline and its derivatives being of significant interest due to their diverse pharmacological activities, including promising anticancer properties. This guide provides a comparative analysis of this compound from various Alstonia species, focusing on phytochemical distribution, cytotoxic efficacy, and insights into the underlying molecular mechanisms. The information presented herein is intended to aid researchers in selecting promising species for further investigation and to provide foundational data for drug development programs.

Phytochemical Landscape: Alstonia Species as a Source of this compound Alkaloids

Several species of Alstonia have been identified as prominent sources of this compound and related indole alkaloids. Notably, Alstonia scholaris, Alstonia macrophylla, and Alstonia yunnanensis have been extensively studied. While a direct comparative quantification of this compound across these species is not extensively documented in the literature, phytochemical studies consistently show that both A. scholaris and A. macrophylla are rich in a variety of bioactive alkaloids.[1][2] The phytochemical profiles of these species are distinct, and therefore, the substitution of one for another in traditional medicine or for chemical isolation is not justifiable.[1] This highlights the importance of species-specific investigation for the targeted isolation of this compound.

Comparative Cytotoxicity of Alstonia Alkaloids

Numerous studies have demonstrated the cytotoxic potential of alkaloids isolated from different Alstonia species against a range of cancer cell lines. While data for pure this compound is limited, the cytotoxic activities of various this compound-type and other indole alkaloids from these plants provide a strong rationale for their further investigation.

Alkaloid/Extract SourceCell Line(s)IC50 Value(s)Reference(s)
From Alstonia macrophylla
O-acetylmacralstonine, villalstonine, macrocarpamine (bisindoles)MOR-P (lung adenocarcinoma), COR-L23 (large cell lung carcinoma), StMI1a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), LS174T (colon adenocarcinoma)2-10 µM[3]
From Alstonia yunnanensis
Alstiyunnanenines D-E, Alstoniascholarine ISOSP-9607, MG-63, Saos-2, M663 (osteosarcoma cell lines)<6 µM[4]
From Alstonia scholaris
Total Indole AlkaloidsNot specifiedNot specified[5]

Note: The table summarizes the reported cytotoxic activities of various indole alkaloids from different Alstonia species. The specific activity of purified this compound may vary.

Experimental Protocols

General Extraction and Isolation of this compound Alkaloids

The following is a generalized protocol for the extraction and isolation of this compound and related alkaloids from Alstonia plant material (e.g., bark, leaves).

  • Drying and Pulverization: Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), followed by filtration. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in an acidic solution (e.g., 5% HCl) and filter. Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. Basify the aqueous layer with an alkali (e.g., NH4OH) to a pH of 9-10 and then extract the alkaloids with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Purification: Concentrate the alkaloid-rich fraction and subject it to chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.

Quantitative Analysis of this compound using UHPLC-QTOF-MS

For the precise quantification of this compound in different Alstonia extracts, a validated Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method is recommended.[6]

  • Sample Preparation: Prepare a standardized solution of the crude alkaloid extract in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC CSH C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%).

    • Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: A targeted MS/MS approach can be used for accurate quantification of known compounds like this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples can then be determined by comparing the peak areas to the calibration curve.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling cascade initiated by this compound leading to cancer cell death is not yet fully elucidated, based on the known mechanisms of similar indole alkaloids, a plausible pathway involves the induction of apoptosis and cell cycle arrest.[7][8] Several studies on Alstonia alkaloids point towards the involvement of key cellular pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9]

Below is a generalized diagram representing a potential signaling pathway for this compound-induced apoptosis.

macroline_signaling_pathway This compound This compound CellMembrane Cell Membrane Interaction This compound->CellMembrane CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS NFkB NF-κB Pathway Inhibition CellMembrane->NFkB MAPK MAPK Pathway (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK->Mitochondria Apoptosis Apoptosis NFkB->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Postulated signaling pathway of this compound-induced apoptosis.

This proposed pathway suggests that this compound may interact with the cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative stress can, in turn, activate the MAPK signaling cascade and induce mitochondrial dysfunction, resulting in the release of cytochrome c. This triggers the activation of caspase-9 and subsequently caspase-3, the executioner caspase, culminating in apoptosis. Concurrently, this compound may inhibit the pro-survival NF-κB pathway and induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects. It is crucial to note that this is a generalized model, and further research is required to delineate the specific molecular targets and signaling events of this compound.

Future Directions

The compelling cytotoxic profiles of this compound and related alkaloids from Alstonia species underscore their potential as leads for novel anticancer therapeutics. Future research should focus on:

  • Quantitative Comparative Analysis: A systematic study to quantify the yield and purity of this compound from different Alstonia species and various plant parts to identify the most promising sources.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by purified this compound to fully understand its anticancer mechanism.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models to evaluate the in vivo anticancer efficacy and toxicological profile of this compound.

This comparative guide serves as a valuable resource for the scientific community, providing a consolidated overview of the current knowledge on this compound from Alstonia species and highlighting the exciting avenues for future research in the quest for novel cancer therapies.

References

Navigating the In Vivo Toxicity Landscape of Macroline and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the therapeutic potential of indole (B1671886) alkaloids, a thorough understanding of their in vivo toxicity is paramount. This guide provides a comparative assessment of the toxicity profile of Macroline, a prominent indole alkaloid, benchmarked against structurally related alkaloids isolated from Alstonia species. Due to the limited direct in vivo toxicity data for this compound, this guide utilizes data from the total alkaloid (TA) extract of Alstonia scholaris, a plant known to contain this compound and related compounds, as a primary reference point.

Acute Toxicity Profile

The acute toxicity of the total alkaloid extract from Alstonia scholaris has been evaluated in mice, providing a crucial benchmark for the general toxicity of this class of compounds. The median lethal dose (LD50) for the total alkaloid extract was determined to be 5.48 g/kg body weight in mice.[1][2] In the same study, the maximum tolerated doses (MTD) for several individual alkaloids were also established, offering a comparative view of their relative acute toxicities.

Compound/ExtractAnimal ModelRoute of AdministrationLD50 (g/kg)Maximum Tolerated Dose (MTD) (g/kg)Key Toxic Signs Observed
Total Alkaloids (TA) from A. scholaris MouseOral5.48[1][2]2.2Prone position, shortness of breath, wheezing, convulsions.[1][3][4]
Scholaricine MouseOralNot Determined< 0.75Shortness of breath, unsteady gait, tremors, convulsions, death.[1]
19-Epischolaricine MouseOralNot Determined2.0No mortality or changes observed at the tested dose.[1]
Vallesamine MouseOralNot Determined> 4.0No toxic effects observed at the tested dose.[1]
Picrinine MouseOralNot Determined2.0Shortness of breath, unsteady gait, tremors, convulsions, death.[1]
Echitamine MouseOralNot Determined2.0No mortality or changes observed at the tested dose.[1]
Echitamine Chloride MouseIntraperitonealNot Determined12 mg/kg (best cytotoxic dose)Toxicity observed at 16 mg/kg.[5][6]

Experimental Protocols

A detailed understanding of the methodologies employed in these toxicity studies is crucial for the accurate interpretation of the data.

Acute Oral Toxicity Study of Alstonia scholaris Alkaloids

The in vivo acute toxicity of the total alkaloid extract and individual alkaloids from Alstonia scholaris was assessed in mice.

  • Test Animals: Kunming mice of both sexes.

  • Administration: The total alkaloid extract and individual alkaloids (scholaricine, 19-epischolaricine, vallesamine, picrinine, and echitamine) were administered orally.

  • Dosage: For the total alkaloid extract, a range of doses from 2.2 to 12.8 g/kg body weight were used to determine the LD50. For the individual alkaloids, specific single doses were administered to determine the MTD.

  • Observation: Following administration, the mice were observed for behavioral changes, signs of toxicity (such as convulsions, shortness of breath, and unsteady gait), and mortality over a specified period.[1]

The workflow for a typical acute toxicity study is outlined below:

G cluster_0 Animal Preparation cluster_1 Dosing Procedure cluster_2 Observation and Data Collection cluster_3 Data Analysis animal_selection Selection of healthy, young adult mice acclimatization Acclimatization to laboratory conditions animal_selection->acclimatization fasting Overnight fasting before dosing acclimatization->fasting dose_administration Oral administration of a single dose fasting->dose_administration dose_preparation Preparation of test substance in a suitable vehicle dose_preparation->dose_administration observation_period Observation for clinical signs of toxicity and mortality (e.g., 14 days) dose_administration->observation_period body_weight Recording of body weight changes observation_period->body_weight necropsy Gross necropsy of all animals at the end of the study observation_period->necropsy ld50_calculation Calculation of LD50 (e.g., using Probit analysis) necropsy->ld50_calculation mtd_determination Determination of the Maximum Tolerated Dose ld50_calculation->mtd_determination

Acute Toxicity Experimental Workflow

Signaling Pathways in Toxicity

The observed toxic signs, particularly the neurological symptoms such as convulsions and tremors, suggest potential interactions of these alkaloids with the central nervous system. The exact signaling pathways mediating the toxicity of this compound and related alkaloids are not fully elucidated. However, based on the known pharmacological activities of indole alkaloids, several pathways could be implicated.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Observed Toxicities Indole_Alkaloids Indole Alkaloids (e.g., this compound, Scholaricine) Receptors Neurotransmitter Receptors (e.g., GABA, Serotonin) Indole_Alkaloids->Receptors Ion_Channels Ion Channels (e.g., Sodium, Potassium) Indole_Alkaloids->Ion_Channels Enzymes Enzymes (e.g., Acetylcholinesterase) Indole_Alkaloids->Enzymes Neuronal_Excitability Altered Neuronal Excitability Receptors->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Neurotransmission Disrupted Neurotransmission Enzymes->Neurotransmission Convulsions Convulsions Neuronal_Excitability->Convulsions Tremors Tremors Neuronal_Excitability->Tremors Ataxia Ataxia Neurotransmission->Ataxia

Potential Toxicological Pathways of Indole Alkaloids

Comparative Discussion

The available data indicates that the total alkaloid extract of Alstonia scholaris exhibits a relatively low order of acute toxicity upon oral administration in mice, with an LD50 of 5.48 g/kg. However, certain individual alkaloids within the extract, such as scholaricine, appear to be significantly more toxic, with an MTD of less than 0.75 g/kg and the induction of severe neurological symptoms.[1] Conversely, other alkaloids like vallesamine and 19-epischolaricine were well-tolerated at much higher doses.[1] This highlights the importance of evaluating the toxicity of individual alkaloids, as the overall toxicity of an extract may not fully represent the potential hazards of its components.

The intraperitoneal toxicity of echitamine chloride was found to be much higher than the oral toxicity of the other tested alkaloids, with toxic effects observed at 16 mg/kg.[5][6] This underscores the critical role of the route of administration in determining the toxic potential of a substance.

References

Safety Operating Guide

Navigating the Disposal of "Macroline": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The term "Macroline" can refer to several different items within a research and drug development environment. Proper disposal is paramount for laboratory safety and environmental compliance, but the correct procedure depends entirely on the nature of the material . This guide provides a step-by-step process to identify your "this compound" waste and dispose of it correctly.

Step 1: Identify the Nature of "this compound"

Before proceeding with any disposal steps, it is crucial to determine what "this compound" refers to in your specific context. The term is not universally defined and could be one of the following:

  • A specific chemical compound: "this compound" is the name of a specific alkaloid with the chemical formula C₂₁H₂₆N₂O₂. If you are working with this chemical, all disposal procedures must be dictated by its Safety Data Sheet (SDS).

  • Plastic tubing: In some contexts, "this compound" refers to a type of durable plastic tubing. Its disposal depends on whether it has been contaminated with hazardous materials.

  • A piece of equipment: The name could be a brand or component name for a larger piece of laboratory equipment.

  • A class of substances: It might be a misspelling or shorthand for a class of compounds, such as "macrolide" antibiotics.

To identify your material, check for a product label, manufacturer information, or a Chemical Abstracts Service (CAS) number. If you are unsure, consult your laboratory supervisor or Environmental Health & Safety (EHS) officer. Never proceed with disposal if the identity of the waste is unknown.

Step 2: Follow the Appropriate Disposal Pathway

Once you have identified the nature of your "this compound" waste, follow the corresponding disposal protocol.

If your "this compound" is the chemical alkaloid or any other chemical substance, the Safety Data Sheet (SDS) is your primary source for disposal information.

Experimental Protocol: Chemical Waste Disposal

  • Consult the SDS: Locate the SDS for the specific chemical. Pay close attention to "Section 13: Disposal Considerations" and "Section 2: Hazards Identification."

  • Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the SDS, including gloves and safety goggles.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Waste should be left in its original container if possible.

  • Containerize and Label: Collect the waste in a designated, leak-proof, and chemically compatible container. Ensure the container is clearly labeled with the chemical name and any relevant hazard symbols.

  • Store Securely: Store the waste container in a designated satellite accumulation area. Keep the container tightly closed and store it in a well-ventilated place.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal must be carried out by an approved waste disposal plant.[1]

If "this compound" is uncontaminated plastic tubing, it can often be disposed of as regular laboratory waste. However, if it has come into contact with hazardous materials, it must be treated as contaminated waste.

  • Uncontaminated Tubing: Dispose of in the regular solid waste stream, according to your facility's procedures.

  • Contaminated Tubing: If the tubing is contaminated with chemical or biological hazards, it must be disposed of as hazardous waste. For chemical contamination, follow the chemical disposal procedure outlined above. For biohazardous contamination, place the tubing in a designated biohazard bag for autoclaving or incineration, as per your institutional guidelines.

  • Equipment: If "this compound" is a piece of equipment, it must be decontaminated before disposal. Consult your EHS office for specific decontamination and disposal procedures for laboratory equipment.

  • Macrolide Antibiotics: If the material is a macrolide antibiotic, it should be disposed of as pharmaceutical or biomedical waste. This waste stream has specific regulatory requirements and is typically incinerated.

Data Presentation: Key Information from a Safety Data Sheet (SDS)

When handling any chemical, the SDS provides critical safety and disposal information. The table below summarizes the type of data you should look for, using a representative hazardous chemical as an example.

ParameterSpecificationSource (Example SDS Section)
GHS Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H410: Very toxic to aquatic life with long lasting effects.Section 2
GHS Precautionary Statements P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P501: Dispose of contents/container to an approved waste disposal plant.Section 2
Personal Protective Equipment (PPE) Eye/face protection, skin protection (gloves, clothing), respiratory protection may be required.Section 8
Storage Conditions Store locked up. Store in a well-ventilated place. Keep container tightly closed.Section 7
Disposal Methods Must be disposed of in accordance with national and local regulations. Do not let product enter drains. Offer surplus and non-recyclable solutions to a licensed disposal company.Section 13

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of "this compound."

start Start: this compound Waste for Disposal identify Step 1: Identify the nature of the waste. Is it a chemical, tubing, or equipment? start->identify chemical It is a chemical compound (e.g., this compound alkaloid) identify->chemical Chemical tubing It is plastic tubing identify->tubing Tubing equipment It is equipment or other material identify->equipment Other sds Step 2: Consult the Safety Data Sheet (SDS) chemical->sds contaminated Is the tubing contaminated? tubing->contaminated decontaminate Step 2: Decontaminate according to institutional protocols equipment->decontaminate dispose_chem Step 3: Dispose as hazardous chemical waste per SDS and EHS guidelines sds->dispose_chem dispose_regular Step 3: Dispose as non-hazardous solid lab waste contaminated->dispose_regular No dispose_hazardous Step 3: Dispose as contaminated/ hazardous waste contaminated->dispose_hazardous Yes dispose_ehs Step 3: Contact EHS for specific equipment disposal procedures decontaminate->dispose_ehs

Caption: Workflow for identifying and disposing of "this compound" waste.

References

Essential Safety and Handling Protocols for Macroline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and logistical procedures for handling Macroline is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational plans for handling and disposal, and detailed procedural guidance to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several hazards, necessitating the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin irritation, Category 2
Causes serious eye irritationEye irritation, Category 2A
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3 (Respiratory system)
Very toxic to aquatic life with long lasting effectsShort-term (acute) aquatic hazard, Category 1; Long-term (chronic) aquatic hazard, Category 1

Source: Sigma-Aldrich Safety Data Sheet.

Recommended Personal Protective Equipment:

Proper PPE is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Immediately change contaminated clothing.
Respiratory Protection Use only outdoors or in a well-ventilated area. If needed, use a particle filter respirator.[1]

Source: Fisher Scientific Safety Data Sheet[1], Sigma-Aldrich Safety Data Sheet

Operational and Disposal Plans

Safe handling and disposal of this compound and associated waste are critical to prevent contamination and environmental damage.

Handling and Storage:

  • Wash skin thoroughly after handling.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use in a well-ventilated area.

  • Store in a well-ventilated place and keep the container tightly closed.

  • Store locked up.

Spill and Emergency Procedures:

In the event of a spill or exposure, follow these procedures immediately:

Emergency SituationFirst Aid and Spill Response
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill Containment Avoid release to the environment. Evacuate the danger area, observe emergency procedures, and consult an expert. Do not let the product enter drains.
Spill Cleanup Collect spillage. Cover drains, then collect, bind, and pump off spills.

Source: Sigma-Aldrich Safety Data Sheet.

Disposal Plan:

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

Macroline_Handling_Workflow start Start: Prepare to Handle this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Ventilated Work Area don_ppe->prepare_work_area handle_this compound Handle this compound as per Protocol prepare_work_area->handle_this compound spill_check Spill Occurred? handle_this compound->spill_check spill_procedure Follow Spill Procedure (Evacuate, Contain, Clean) spill_check->spill_procedure Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_procedure->decontaminate dispose_waste Dispose of Contaminated Waste (Follow Hazardous Waste Protocol) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.